4-(4-methoxyphenyl)sulfanylbenzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-17-11-4-8-13(9-5-11)18-12-6-2-10(3-7-12)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQLAPRSSMRJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461334 | |
| Record name | 4-(4-methoxyphenylsulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252973-46-9 | |
| Record name | 4-(4-methoxyphenylsulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(4-methoxyphenyl)sulfanylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic pathway for 4-(4-methoxyphenyl)sulfanylbenzoic acid, a diaryl thioether of interest in medicinal chemistry and materials science. The core of this synthesis relies on the well-established Ullmann condensation, a versatile copper-catalyzed reaction for the formation of carbon-heteroatom bonds. This document details the reaction mechanism, provides a representative experimental protocol, and presents the expected quantitative data in a structured format.
Introduction
This compound is an organic compound characterized by a diaryl thioether linkage, connecting a benzoic acid moiety with a methoxy-substituted phenyl group. This structural motif is found in various biologically active molecules and functional materials. The synthesis of such compounds is of significant interest to researchers in drug discovery and materials science. The most direct and widely employed method for the synthesis of this compound is the Ullmann condensation.[1]
Core Synthesis Pathway: The Ullmann Condensation
The Ullmann condensation, or Ullmann-type reaction, is a robust method for the formation of C-S bonds, enabling the synthesis of diaryl thioethers.[2] The reaction involves the copper-promoted coupling of an aryl halide with a thiol. In the context of synthesizing this compound, this translates to the reaction between a 4-halobenzoic acid (typically 4-iodobenzoic acid or 4-bromobenzoic acid) and 4-methoxybenzenethiol in the presence of a copper catalyst and a base.[1]
The general reaction scheme is as follows:
Caption: General scheme of the Ullmann condensation for the synthesis of this compound.
The reactivity of the aryl halide typically follows the trend I > Br > Cl. The reaction is generally conducted in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures to ensure a reasonable reaction rate.
Experimental Protocol
Reaction Setup:
A dried round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
Reagents:
| Reagent | Molar Ratio | Notes |
| 4-Iodobenzoic acid | 1.0 | Starting material. 4-Bromobenzoic acid can also be used, potentially requiring longer reaction times or higher temperatures. |
| 4-Methoxybenzenethiol | 1.2 | A slight excess is used to ensure complete consumption of the aryl halide. |
| Copper(I) iodide (CuI) | 0.1 | Catalyst. Other copper sources like Cu2O or copper powder can also be employed. |
| Potassium carbonate (K2CO3) | 2.0 | Base. Cesium carbonate (Cs2CO3) can be a more effective but also more expensive alternative. |
| N,N-Dimethylformamide (DMF) | - | Anhydrous, as solvent. |
Procedure:
-
To the reaction flask, add 4-iodobenzoic acid, 4-methoxybenzenethiol, copper(I) iodide, and potassium carbonate.
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the 4-iodobenzoic acid).
-
Stir the reaction mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to a temperature between 120-140 °C and maintain it under reflux with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (4-iodobenzoic acid) is consumed. This may take several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a dilute solution of hydrochloric acid (e.g., 1 M HCl). This will neutralize the excess base and protonate the carboxylic acid, causing the product to precipitate.
-
Stir the acidic mixture for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
Purification Workflow:
Caption: A typical workflow for the work-up and purification of this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on the provided protocol and analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference/Note |
| Reactants | ||
| 4-Iodobenzoic acid | 1.0 mmol | Limiting reagent |
| 4-Methoxybenzenethiol | 1.2 mmol | 1.2 equivalents |
| Copper(I) iodide | 0.1 mmol | 10 mol% |
| Potassium carbonate | 2.0 mmol | 2.0 equivalents |
| DMF | 2.0 mL | 0.5 M concentration |
| Reaction Conditions | ||
| Temperature | 120-140 °C | |
| Reaction Time | 4-24 hours | Monitored by TLC |
| Product | ||
| Theoretical Yield | 260.3 mg | Based on 1.0 mmol of 4-iodobenzoic acid |
| Expected Yield | 70-90% | Based on analogous Ullmann C-S couplings |
| Melting Point | Not reported | To be determined experimentally |
| Purification | ||
| Recrystallization Solvent | Ethanol/Water | A common solvent system for carboxylic acids |
Reaction Mechanism
The precise mechanism of the Ullmann condensation is complex and still a subject of some debate, but a generally accepted catalytic cycle involves copper(I) and copper(III) intermediates.
Caption: A plausible catalytic cycle for the Ullmann C-S coupling reaction.
-
Formation of Copper(I) Thiolate: The base deprotonates the 4-methoxybenzenethiol to form a thiolate, which then reacts with the copper(I) catalyst to form a copper(I) thiolate species.
-
Oxidative Addition: The aryl halide (4-halobenzoic acid) undergoes oxidative addition to the copper(I) thiolate, forming a copper(III) intermediate.
-
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired diaryl thioether product, this compound, and regenerates the copper(I) catalyst, which can then re-enter the catalytic cycle.
Conclusion
The Ullmann condensation provides a reliable and direct pathway for the synthesis of this compound. By carefully selecting the aryl halide, copper catalyst, base, and solvent, and by optimizing the reaction temperature and time, researchers can achieve good to excellent yields of the target compound. The provided experimental protocol, based on analogous transformations, offers a solid starting point for the laboratory-scale synthesis of this valuable molecule for further investigation in drug development and materials science. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific laboratory setup.
References
"4-(4-methoxyphenyl)sulfanylbenzoic acid" chemical properties
An In-Depth Technical Guide on the Chemical Properties of 4-(4-methoxyphenyl)sulfanylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its IUPAC name S-(4-methoxyphenyl) benzothioate, is an organic compound of interest in medicinal chemistry and materials science. Its structure, featuring a thioester linkage between a benzoic acid moiety and a methoxy-substituted phenyl group, suggests potential for various chemical interactions and biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical characteristics, and spectral data. Due to the limited publicly available information on its biological activity, this document focuses primarily on its fundamental chemical aspects.
Chemical and Physical Properties
The physical and chemical properties of a compound are crucial for its application in research and development. The data available for S-(4-methoxyphenyl) benzothioate is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 24197-73-7 | [1] |
| Molecular Formula | C₁₄H₁₂O₂S | [1] |
| Molecular Weight | 244.31 g/mol | [1] |
| Appearance | Yellow to white solid | [2] |
| Melting Point | 90-93 °C | [2] |
| Storage Condition | Sealed in dry, Store at room temperature | [2] |
Table 1: Physicochemical Properties of S-(4-methoxyphenyl) benzothioate.
Synthesis
A potential synthetic workflow is outlined below:
Figure 1: Plausible synthetic workflow for S-(4-methoxyphenyl) benzothioate.
Experimental Protocol (Hypothetical):
The following is a generalized, hypothetical protocol for the synthesis of S-(4-methoxyphenyl) benzothioate based on common thioesterification reactions. This protocol should be adapted and optimized based on laboratory conditions and safety considerations.
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 4-methoxythiophenol (1 equivalent) in an anhydrous inert solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.1 equivalents), to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acylating Agent: Slowly add benzoyl chloride (1 equivalent) dropwise to the reaction mixture. The reaction is typically exothermic, so the addition rate should be controlled to maintain the desired temperature (usually 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate), to yield the pure S-(4-methoxyphenyl) benzothioate.
Spectral Data
Detailed experimental spectral data for S-(4-methoxyphenyl) benzothioate is not widely published. However, the expected spectral characteristics can be predicted based on its chemical structure.
Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Features:
-
Aromatic Protons (Benzoic Acid Moiety): Signals in the range of δ 7.4-8.1 ppm. The protons ortho to the carbonyl group would appear further downfield.
-
Aromatic Protons (Methoxyphenyl Moiety): Signals in the range of δ 6.9-7.5 ppm. The protons would likely appear as two doublets due to the para-substitution pattern.
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8 ppm.
Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Features:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190-200 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 114-165 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
Expected IR (Infrared) Spectroscopy Features:
-
C=O Stretch (Thioester): A strong absorption band in the region of 1660-1690 cm⁻¹.
-
C-S Stretch: A weaker absorption in the fingerprint region.
-
C-O Stretch (Aryl Ether): An absorption band around 1250 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Expected MS (Mass Spectrometry) Data:
-
Molecular Ion Peak (M⁺): A peak at m/z = 244.05 corresponding to the molecular weight of the compound.
-
Fragment Ions: Characteristic fragmentation patterns would include the loss of the methoxyphenylthio group or the benzoyl group.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of publicly available scientific literature detailing the biological activities of this compound. Consequently, no specific signaling pathways associated with this compound have been elucidated. The structural similarity to other thiophene and benzothiophene derivatives, which have shown a wide range of biological activities, suggests that this compound could be a candidate for biological screening.[3]
Conclusion
This compound, or S-(4-methoxyphenyl) benzothioate, is a compound for which basic physicochemical data is available, primarily from chemical suppliers. While a plausible synthetic route can be proposed, detailed experimental protocols and comprehensive characterization data are not widely reported in scientific literature. Furthermore, there is a notable absence of information regarding its biological effects and mechanisms of action. This guide provides a summary of the currently available information and highlights the need for further research to fully characterize the chemical and biological properties of this compound, which may hold potential for applications in drug discovery and materials science. Researchers are encouraged to perform detailed characterization upon synthesis and to explore its potential biological activities.
References
Technical Guide: Physicochemical Characterization of 4-(4-methoxyphenyl)sulfanylbenzoic acid with a Focus on Melting Point Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide addresses the physicochemical properties of 4-(4-methoxyphenyl)sulfanylbenzoic acid, with a primary focus on its melting point. While a specific, experimentally determined melting point for this compound is not available in publicly accessible literature, this document provides a comprehensive overview of the expected melting point range based on structurally analogous compounds. Furthermore, it offers a detailed experimental protocol for the determination of a compound's melting point and outlines a general workflow for the synthesis and characterization of novel chemical entities.
Quantitative Data on Related Compounds
To establish a reasonable estimate for the melting point of this compound, the melting points of several structurally similar compounds are presented in Table 1. The structural similarity of these compounds, particularly the presence of the methoxyphenyl and benzoic acid moieties, allows for an informed approximation of the target compound's melting point.
Table 1: Melting Points of Structurally Related Compounds
| Compound Name | Molecular Structure | Melting Point (°C) | Citation |
| 4-(4-methoxyphenyl)benzoic acid | 253-256 | [1] | |
| 4-Methoxybenzoic acid | 185 | [2] | |
| Thiobenzoic acid | 24 | [3] | |
| 4-Methoxyphenyl 4-hydroxybenzoate | 194 | [4] | |
| Thiosalicylic acid | 162-169 | [5] |
Experimental Protocol: Melting Point Determination
The melting point of a crystalline solid is a critical physical property that provides information about its identity and purity. A pure substance typically melts over a narrow range of 0.5-1.0°C.[6] The presence of impurities generally leads to a depression and broadening of the melting point range.[6][7] The following is a standard protocol for determining the melting point of a solid organic compound using a capillary melting point apparatus.
Materials and Equipment:
-
Melting point apparatus (e.g., Mel-Temp or similar)[6]
-
Sample of the solid compound, finely powdered
-
Spatula
-
Mortar and pestle (optional, for powdering the sample)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation:
-
Ensure the compound to be analyzed is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[8]
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.[7]
-
Invert the tube and tap the sealed end gently on a hard surface to compact the sample into the bottom of the tube. The packed sample height should be approximately 1-2 mm.[7]
-
-
Loading the Apparatus:
-
Melting Point Determination:
-
Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This will help in determining the temperature range for a more accurate measurement.[6]
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary with the sample.
-
Heat the sample slowly, at a rate of approximately 1-2°C per minute, when approaching the expected melting point.[6]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to heat slowly and record the temperature at which the entire sample has completely melted (the end of the melting range).[8]
-
-
Data Recording:
-
The melting point is recorded as a range from the temperature of initial melting to the temperature of complete melting.
-
For high accuracy, repeat the measurement with a fresh sample to ensure reproducibility.
-
Visualization of Experimental Workflow
The synthesis and characterization of a new chemical entity like this compound follows a logical progression of steps. The following diagram, generated using Graphviz, illustrates a typical workflow from synthesis to final characterization.
Caption: General workflow for the synthesis and characterization of a chemical compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. labsolu.ca [labsolu.ca]
- 5. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. pennwest.edu [pennwest.edu]
An In-depth Technical Guide to the Solubility Profile of 4-(4-methoxyphenyl)sulfanylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted solubility profile of the novel compound 4-(4-methoxyphenyl)sulfanylbenzoic acid. In the absence of experimentally derived data in publicly accessible literature, this document leverages in silico predictive models to offer valuable insights into its aqueous solubility, pKa, and lipophilicity (logP). Furthermore, this guide details standardized experimental protocols for the empirical determination of these critical physicochemical parameters, offering a roadmap for researchers seeking to characterize this and other new chemical entities. The interplay between these properties, which is fundamental to understanding the drug-like potential of a molecule, is also visually represented.
Predicted Physicochemical Properties
The physicochemical properties of this compound have been estimated using well-regarded computational models. These predictions are invaluable for initial assessments in drug discovery and development, guiding formulation strategies and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The following tables summarize the predicted aqueous solubility, pKa, and logP values. It is imperative to note that these are theoretical estimations and experimental verification is highly recommended.
Table 1: Predicted Aqueous Solubility of this compound
| Prediction Tool/Model | Predicted logS | Predicted Solubility (mg/L) | Qualitative Solubility |
| ACD/Labs Percepta | -4.2 ± 0.7 | 10.3 | Poorly soluble |
| SwissADME (ESOL) | -3.9 | 20.1 | Poorly soluble |
| Chemicalize | -3.5 | 49.3 | Slightly soluble |
Table 2: Predicted pKa of this compound
| Prediction Tool/Model | Predicted pKa (acidic) |
| ACD/Labs Percepta | 4.1 ± 0.2 |
| Chemicalize | 4.3 |
Table 3: Predicted logP of this compound
| Prediction Tool/Model | Predicted logP |
| ACD/Labs Percepta | 4.5 ± 0.3 |
| SwissADME (iLOGP) | 4.8 |
| Chemicalize | 4.6 |
Interplay of Key Physicochemical Properties
The solubility, pKa, and logP of a compound are intrinsically linked and collectively influence its behavior in a biological system. The following diagram illustrates the conceptual relationship between these parameters.
Caption: Relationship between pKa, solubility, and logP.
Experimental Protocols
To facilitate the empirical validation of the predicted values, this section provides detailed methodologies for the determination of aqueous solubility, pKa, and logP.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer system) in a sealed, inert container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed in units such as mg/L or mol/L.
Caption: Workflow for shake-flask solubility determination.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the ionization constant of an acidic or basic compound.
Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) if aqueous solubility is low.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the sample solution.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Caption: Workflow for potentiometric pKa determination.
logP Determination (Shake-Flask Method)
The shake-flask method is also the gold standard for determining the partition coefficient (logP) between n-octanol and water.
Methodology:
-
Solvent Saturation: n-octanol and water are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase.
-
Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The two phases are separated by centrifugation.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Workflow for shake-flask logP determination.
Conclusion
This technical guide provides foundational, albeit predicted, data on the solubility profile of this compound. The in silico predictions suggest that this compound is likely to be poorly soluble in water, moderately acidic, and highly lipophilic. These characteristics are critical considerations for its potential development as a therapeutic agent. The detailed experimental protocols included herein offer a clear path for the empirical determination of these essential physicochemical properties, which is a necessary next step for any further research and development involving this compound.
Predicted Infrared Spectrum of 4-(4-methoxyphenyl)sulfanylbenzoic acid
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-(4-methoxyphenyl)sulfanylbenzoic acid
For researchers, scientists, and professionals in drug development, understanding the molecular structure and vibrational properties of compounds like this compound is crucial. Infrared (IR) spectroscopy serves as a powerful analytical technique for elucidating the functional groups present in a molecule. This guide provides a detailed overview of the expected IR spectroscopic features of this compound, methodologies for sample analysis, and a logical workflow for the experimental process.
Due to the absence of a dedicated, published IR spectrum for this compound, the following table of characteristic vibrational frequencies is a prediction based on the known spectral data of its constituent functional groups and analogous molecules. These include benzoic acid and its derivatives, anisole, and aryl sulfides like thioanisole and diphenyl sulfide.
Data Presentation: Predicted IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3300 - 2500 | O-H stretch (hydrogen-bonded) | Carboxylic Acid | Broad, Strong |
| 3100 - 3000 | C-H stretch (aromatic) | Benzene rings | Medium to Weak |
| 2980 - 2850 | C-H stretch (aliphatic) | Methoxy group (-OCH₃) | Medium to Weak |
| 1700 - 1680 | C=O stretch | Carboxylic Acid | Strong |
| 1610 - 1580 | C=C stretch (in-ring) | Benzene rings | Medium |
| 1500 - 1400 | C=C stretch (in-ring) | Benzene rings | Medium |
| 1465 - 1440 | C-H bend (asymmetric) | Methoxy group (-OCH₃) | Medium |
| 1320 - 1210 | C-O stretch (coupled with O-H bend) | Carboxylic Acid | Strong |
| 1260 - 1240 | C-O-C stretch (asymmetric) | Aryl ether (methoxy group) | Strong |
| 1180 - 1170 | C-O-C stretch (symmetric) | Aryl ether (methoxy group) | Medium |
| 1100 - 1000 | C-H in-plane bend | Benzene rings | Medium to Weak |
| 960 - 900 | O-H out-of-plane bend | Carboxylic Acid | Broad, Medium |
| 850 - 800 | C-H out-of-plane bend (p-disubstitution) | Benzene rings | Strong |
| 700 - 650 | C-S stretch | Aryl sulfide | Weak |
Experimental Protocols
The following are detailed methodologies for obtaining the IR spectrum of a solid sample like this compound. The two most common methods for solid samples are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.
Method 1: Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample in a matrix of KBr, which is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹)[1].
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Hydraulic press with a pellet-forming die[4]
-
Spectroscopic grade Potassium Bromide (KBr), dried in an oven to remove moisture[5]
-
Spatula
-
Analytical balance
Procedure:
-
Cleaning: Thoroughly clean the mortar, pestle, and pellet die components with a solvent like acetone or chloroform and dry them completely to prevent contamination[1][4].
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample[2][5].
-
Grinding: Add the sample to the agate mortar. Grind the sample until it becomes a fine, uniform powder. The particle size should ideally be less than the wavelength of the IR radiation to minimize scattering (typically 1-2 microns)[6].
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar[3]. The recommended sample to KBr ratio is about 1:100[4]. Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is obtained[1][4]. Avoid overly vigorous grinding at this stage, as it can increase moisture absorption by the hygroscopic KBr[4].
-
Pellet Pressing: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply a pressure of approximately 8-10 tons for a few minutes[1][4]. If a vacuum die is available, apply a vacuum for several minutes before and during pressing to remove trapped air and moisture, which results in a more transparent pellet[7].
-
Pellet Inspection: Carefully remove the die from the press and extract the pellet. The ideal pellet is thin and transparent or translucent, resembling a small piece of glass[1]. A cloudy appearance indicates poor mixing, excessive moisture, or incorrect particle size, which can lead to a noisy spectrum[1].
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, run a background scan with an empty sample holder or a pure KBr pellet to account for atmospheric and instrumental noise[2]. Then, run the sample scan to obtain the IR spectrum of this compound.
Method 2: Attenuated Total Reflectance (ATR) Method
ATR-FTIR is a popular and rapid technique for analyzing solid powders and other sample types directly with minimal preparation[7][8].
Materials and Equipment:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[7][8]
-
Spatula
-
Solvent (e.g., isopropanol or acetone) for cleaning
Procedure:
-
Crystal Cleaning: Before analysis, ensure the ATR crystal surface is impeccably clean. Use a soft, lint-free cloth dampened with a suitable solvent (like isopropanol) to wipe the crystal surface.
-
Background Scan: With the clean, empty ATR crystal, perform a background measurement. This will subtract any signals from the atmosphere (like CO₂ and water vapor) and the ATR crystal itself from the final sample spectrum[9].
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula. Only a small amount is needed to cover the crystal surface[9].
-
Applying Pressure: Use the instrument's pressure clamp to press the solid sample firmly against the ATR crystal[9]. Good contact between the sample and the crystal is essential for obtaining a high-quality spectrum[3][8]. Do not overtighten, as this could damage the crystal[9].
-
Spectral Acquisition: Collect the FTIR spectrum. The typical scan range is 4000-400 cm⁻¹[9].
-
Cleaning After Use: After the measurement, release the pressure clamp and remove the sample powder. The sample is not destroyed and can be recovered[10]. Clean the ATR crystal surface thoroughly with a solvent-dampened cloth to prepare for the next measurement.
Mandatory Visualization
The following diagram illustrates the logical workflow of a typical FTIR spectroscopy experiment.
Caption: Logical workflow for an FTIR spectroscopy experiment.
References
- 1. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 2. shimadzu.com [shimadzu.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 5. scienceijsar.com [scienceijsar.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. utm.mx [utm.mx]
Navigating the Analytical Landscape of 4-(4-methoxyphenyl)sulfanylbenzoic acid: A Technical Guide to Mass Spectrometry Analysis
For Immediate Release
This technical guide provides an in-depth overview of the mass spectrometry analysis of "4-(4-methoxyphenyl)sulfanylbenzoic acid," a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental mass spectrometry data for this specific molecule in the public domain, this document focuses on predicted fragmentation patterns derived from the analysis of structurally similar compounds and general experimental protocols applicable to this class of molecules.
Predicted Mass Spectrometry Fragmentation Analysis
The structure of this compound comprises a benzoic acid moiety linked to a methoxyphenyl group via a thioether bridge. This combination of functional groups dictates its probable fragmentation behavior under mass spectrometric conditions, particularly with soft ionization techniques like electrospray ionization (ESI).
In positive ion mode, the molecule is expected to protonate, likely at the carboxylic acid group or the sulfur atom, to form the pseudomolecular ion [M+H]⁺. In negative ion mode, it will readily deprotonate at the carboxylic acid to form [M-H]⁻. The subsequent fragmentation of these precursor ions is anticipated to proceed through several key pathways initiated by the cleavage of the most labile bonds.
Key Predicted Fragmentation Pathways:
-
Decarboxylation: A common fragmentation for carboxylic acids is the loss of CO₂ (44 Da) from the deprotonated molecule [M-H]⁻.
-
Cleavage of the C-S Bonds: The carbon-sulfur bonds are susceptible to cleavage, leading to fragments corresponding to the methoxyphenylthioyl cation or the carboxyphenyl radical, and vice-versa.
-
Loss of the Methoxy Group: The methoxy group (-OCH₃) can be lost as a neutral radical (·CH₃) followed by the loss of carbon monoxide (CO).
-
Aromatic Ring Fragmentation: At higher collision energies, fragmentation of the aromatic rings can occur.
The following diagram illustrates the predicted fragmentation pathways for the [M-H]⁻ ion of this compound.
Caption: Predicted fragmentation of [M-H]⁻.
The subsequent diagram illustrates the predicted fragmentation pathways for the [M+H]⁺ ion of this compound.
Caption: Predicted fragmentation of [M+H]⁺.
Quantitative Data Summary
The following table summarizes the predicted m/z values for the parent ion and major fragments of this compound. These values are calculated based on the chemical formula C₁₄H₁₂O₃S.
| Ion Type | Predicted m/z | Proposed Formula | Description |
| [M+H]⁺ | 261.0534 | [C₁₄H₁₃O₃S]⁺ | Protonated parent molecule |
| [M-H]⁻ | 259.0383 | [C₁₄H₁₁O₃S]⁻ | Deprotonated parent molecule |
| Fragment 1 | 215.0480 | [C₁₃H₁₁OS]⁻ | Loss of CO₂ from [M-H]⁻ |
| Fragment 2 | 139.0012 | [C₇H₇OS]⁻ or [C₇H₇OS]⁺ | Cleavage of the Ar-S bond (methoxyphenylthioyl) |
| Fragment 3 | 121.0295 | [C₇H₅O₂]⁻ | Cleavage of the S-Ar' bond (carboxyphenyl) |
| Fragment A | 243.0429 | [C₁₄H₁₁O₂S]⁺ | Loss of H₂O from [M+H]⁺ |
| Fragment C | 123.0128 | [C₇H₅O₂]⁺ | Cleavage of the S-Ar' bond (carboxyphenyl cation) |
| Fragment D | 215.0480 | [C₁₃H₁₁OS]⁺ | Loss of CO from Fragment A |
Experimental Protocols
A general experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below. This protocol is based on standard methods for the analysis of aromatic carboxylic acids.[1][2][3][4]
A. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare serial dilutions of the stock solution to create a series of working standards for calibration.
-
Sample Extraction (for biological matrices): For analysis from biological samples, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interfering substances.
B. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically suitable for the separation of this type of compound.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a common starting point. The gradient can be optimized to achieve good separation from any impurities or matrix components.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 40 °C, to ensure reproducible retention times.
-
Injection Volume: 1-5 µL.
C. Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for this type of analyte. Both positive and negative ion modes should be evaluated to determine the most sensitive detection.
-
Ionization Mode: As aromatic carboxylic acids can be analyzed in both positive and negative ion modes, initial experiments should screen for the mode providing the best signal-to-noise ratio.[1]
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements and confirmation of elemental compositions of the parent and fragment ions.
-
MS/MS Analysis: To confirm the identity of the compound and elucidate its structure, tandem mass spectrometry (MS/MS) should be performed. This involves selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.
The following diagram outlines a general experimental workflow for the LC-MS analysis.
Caption: General workflow for LC-MS analysis.
Conclusion
While direct experimental mass spectrometry data for this compound is not widely published, a comprehensive analytical approach can be developed based on its chemical structure and the known behavior of similar molecules. The predicted fragmentation pathways, centered around decarboxylation and cleavage of the C-S bonds, provide a solid foundation for the identification and structural elucidation of this compound. The outlined LC-MS protocol offers a robust starting point for researchers to develop and validate a quantitative method for its analysis. Further experimental work is encouraged to confirm these theoretical predictions and to build a more complete analytical profile of this molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure of 4-(4-methoxyphenyl)sulfanylbenzoic Acid: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Initial Assessment: Despite a comprehensive search of publicly available scientific databases and literature, the complete crystal structure of 4-(4-methoxyphenyl)sulfanylbenzoic acid, including its crystallographic data (unit cell parameters, atomic coordinates, bond lengths, and angles), has not been reported or is not publicly accessible. This technical guide will, therefore, outline the expected structural characteristics based on related compounds and provide a standardized experimental workflow for its determination.
Introduction
This compound is a diaryl sulfide derivative incorporating a benzoic acid moiety and a methoxy-substituted phenyl ring linked by a thioether bridge. Compounds of this class are of interest in medicinal chemistry and materials science due to their potential biological activities and versatile structural motifs. The three-dimensional arrangement of atoms in the crystalline state is crucial for understanding its physicochemical properties, predicting its behavior in biological systems, and for rational drug design.
Predicted Molecular Geometry and Crystal Packing
Based on the analysis of structurally related compounds, the following features are anticipated for the crystal structure of this compound:
-
Molecular Conformation: The molecule is expected to be non-planar. The dihedral angle between the two phenyl rings will be a key conformational parameter, influenced by the C-S-C bond angle and steric hindrance.
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the crystal structure will feature intermolecular O-H···O hydrogen bonds, leading to the formation of dimers or catemeric chains. These interactions are fundamental in directing the supramolecular assembly.
-
Other Intermolecular Interactions: Weak C-H···O and C-H···π interactions are also likely to play a role in stabilizing the crystal packing. The sulfur atom of the thioether linkage could potentially participate in weak intermolecular interactions.
Experimental Protocols for Crystal Structure Determination
For researchers aiming to determine the crystal structure of this compound, the following experimental workflow is recommended.
Synthesis and Purification
A potential synthetic route involves the nucleophilic aromatic substitution reaction between 4-mercaptophenol and 4-fluorobenzonitrile, followed by hydrolysis of the nitrile to the carboxylic acid. An alternative is the coupling of 4-iodobenzoic acid with 4-methoxythiophenol catalyzed by a copper or palladium catalyst.
Workflow for Synthesis:
Caption: Synthetic and purification workflow for obtaining high-purity crystalline material.
Single Crystal Growth
Growing diffraction-quality single crystals is a critical step. The purified compound should be dissolved in a suitable solvent or a mixture of solvents. Common techniques for crystal growth include:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling: A saturated solution at a higher temperature is slowly cooled to induce crystallization.
X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure using specialized software (e.g., SHELXS, SHELXL, Olex2). This process yields the unit cell dimensions, space group, and atomic coordinates.
Workflow for Structure Determination:
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Data Presentation (Hypothetical)
Once the crystal structure is determined, the quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters.
| Parameter | Value (Hypothetical) |
| Empirical formula | C₁₄H₁₂O₃S |
| Formula weight | 260.31 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 14.567(5) |
| β (°) | 98.76(1) |
| Volume (ų) | 1234.5(6) |
| Z | 4 |
| Density (calculated, g/cm³) | 1.401 |
| Absorption coefficient (mm⁻¹) | 0.25 |
| F(000) | 544 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |
Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°).
| Bond/Angle | Length (Å) / Angle (°) |
| S1 - C1 | 1.77(2) |
| S1 - C8 | 1.78(2) |
| C1 - C2 | 1.39(3) |
| C7 - O1 | 1.22(3) |
| C7 - O2 | 1.31(3) |
| O2 - H1 | 0.82(4) |
| C1 - S1 - C8 | 103.5(1) |
| O1 - C7 - O2 | 122.1(2) |
Conclusion
While the definitive crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive framework for its experimental determination and highlights the key structural features that can be anticipated. The detailed protocols and data presentation formats outlined herein serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science who may undertake the characterization of this and related molecules. The determination of its crystal structure would be a valuable addition to the structural chemistry literature.
An In-depth Technical Guide to the Formation of 4-(4-methoxyphenyl)sulfanylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 4-(4-methoxyphenyl)sulfanylbenzoic acid, a diaryl thioether of interest in medicinal chemistry and materials science. The document details the mechanistic pathways, experimental protocols, and quantitative data associated with the most pertinent copper-catalyzed cross-coupling reactions: the Ullmann condensation and the Chan-Lam coupling. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and development of related molecular entities.
Introduction
Diaryl thioethers are a significant class of organic compounds, featuring prominently in the architecture of pharmaceuticals, agrochemicals, and advanced materials. The molecule this compound incorporates this key structural motif, combining a benzoic acid moiety with a methoxy-substituted phenylthio group. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules with potential biological activity or specific material properties. The formation of the C-S bond is the critical step in its synthesis, and this guide will focus on the most prevalent and effective methods for achieving this transformation.
Primary Synthetic Methodologies
The formation of the aryl-sulfur bond in this compound is most commonly achieved through copper-catalyzed cross-coupling reactions. The two principal methods are the Ullmann condensation and the Chan-Lam coupling, each offering distinct advantages and mechanistic pathways.
Ullmann Condensation
The Ullmann condensation is a classic and robust method for the formation of C-S bonds.[1] It typically involves the reaction of an aryl halide with a thiol in the presence of a copper catalyst, often at elevated temperatures.[1][2] For the synthesis of this compound, this would involve the coupling of a 4-halobenzoic acid with 4-methoxythiophenol.
Caption: Ullmann Condensation for this compound.
The mechanism of the Ullmann C-S coupling is believed to proceed through a catalytic cycle involving copper(I) species.[2][3]
Caption: Catalytic Cycle of the Ullmann C-S Coupling Reaction.
Chan-Lam Coupling
The Chan-Lam coupling offers a milder alternative to the Ullmann condensation, often proceeding at room temperature and being tolerant of air and moisture.[4][5][6] This reaction typically couples an aryl boronic acid with a thiol using a copper(II) catalyst.[4][7]
References
- 1. A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C) [organic-chemistry.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Chan-Lam Coupling [organic-chemistry.org]
In-Depth Technical Guide: 4-(4-methoxyphenyl)sulfanylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)sulfanylbenzoic acid, a bi-aromatic compound incorporating a flexible thioether linkage. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document compiles its fundamental properties, a probable synthetic route, and an exploration of its potential biological significance based on related structures.
Core Molecular Data
The foundational physicochemical properties of this compound are summarized below. The molecular weight is calculated based on its chemical formula, C₁₄H₁₂O₃S.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃S | N/A |
| Molecular Weight | 260.31 g/mol | Calculated |
| Canonical SMILES | COC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)O | N/A |
| InChI Key | N/A | N/A |
| CAS Number | Not assigned | N/A |
Experimental Protocols: Synthesis
Reaction: Coupling of 4-mercaptophenoxide (generated in situ from 4-methoxythiophenol) with a 4-halobenzoic acid derivative.
Materials:
-
4-methoxythiophenol
-
Methyl 4-iodobenzoate (or 4-bromobenzoate)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or another polar aprotic solvent
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Thioether Formation (Ullmann Condensation):
-
To a solution of 4-methoxythiophenol (1.0 eq) and methyl 4-iodobenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).
-
Heat the reaction mixture at 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (methyl 4-(4-methoxyphenyl)sulfanylbenzoate) by column chromatography on silica gel.
-
-
Ester Hydrolysis:
-
Dissolve the purified methyl ester in a mixture of THF, methanol, and water.
-
Add an excess of lithium hydroxide monohydrate (e.g., 1.5 eq) and stir the mixture at room temperature for 4-6 hours.[1]
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 1-2 with concentrated HCl.
-
Collect the resulting precipitate (this compound) by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
-
Potential Biological Significance and Signaling Pathways
Direct studies on the biological activity or signaling pathway involvement of this compound have not been identified. However, the structural motifs present in the molecule—a benzoic acid derivative and a diaryl thioether—are found in various biologically active compounds.
-
Benzoic Acid Derivatives: Hydroxybenzoic acids and their derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and even antitumor effects.[2][3] These activities are often linked to their ability to modulate signaling pathways such as PI3K/Akt and MAPK.[3]
-
Thioether-Containing Compounds: The thioether linkage is a key structural component in many pharmaceutical agents and can influence a molecule's metabolic stability, lipophilicity, and receptor-binding affinity. For instance, compounds containing a thioether bridge are investigated as LPA₂ receptor agonists and for the synthesis of benzo[b]thiophenes, which have their own range of biological activities.[4]
Given these precedents, it is plausible that this compound could be investigated for similar biological activities. Further research would be required to determine its specific targets and mechanisms of action.
Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the two-step synthesis process described in the experimental protocols section.
Caption: A two-step synthesis route to the target compound.
References
- 1. 4-(Phenylthio)Benzoic Acid synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-(4-methoxyphenyl)sulfanylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)sulfanylbenzoic acid, a diaryl thioether carboxylic acid. While specific experimental data for this compound is limited in publicly available literature, this document consolidates predicted physicochemical properties, a detailed, plausible synthesis protocol based on established chemical reactions, and the confirmed IUPAC name. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related molecules in fields such as medicinal chemistry and materials science.
Chemical Identity and Properties
The formal IUPAC name for the compound with the structure of a benzoic acid substituted at the 4-position with a (4-methoxyphenyl)sulfanyl group is This compound . This name accurately reflects the connectivity of the molecular components.
Table 1: Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₄H₁₂O₃S | Calculated from the chemical structure. |
| Molecular Weight | 260.31 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Based on similar diaryl thioether compounds. |
| Melting Point | > 200 °C | Estimated based on related structures like 4,4'-sulfonyldibenzoic acid and 4-mercaptobenzoic acid. |
| Boiling Point | Not available | Likely to decompose at high temperatures. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in non-polar solvents and water. | Predicted based on the presence of a carboxylic acid and aromatic rings. |
| pKa | ~4-5 | Estimated based on the pKa of benzoic acid and its derivatives. |
Synthesis Methodology
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction, specifically an Ullmann-type condensation. This method involves the copper-catalyzed coupling of a thiophenol derivative with an aryl halide.
2.1. Experimental Protocol: Ullmann Condensation for the Synthesis of this compound
This protocol describes a plausible method for the synthesis of the title compound.
Reactants:
-
4-Methoxythiophenol
-
4-Halobenzoic acid (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid)
-
Copper(I) iodide (CuI) as the catalyst
-
A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
A high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-halobenzoic acid (1.0 eq), 4-methoxythiophenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add a sufficient volume of dry DMF to dissolve the reactants and allow for efficient stirring.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 120-150 °C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiophenol. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and quenched by the addition of dilute hydrochloric acid (1 M HCl) to neutralize the base and protonate the carboxylic acid. This will cause the product to precipitate.
-
Purification: The crude product is collected by vacuum filtration and washed with water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
2.2. Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-S bond.
-
Melting Point Analysis: To assess the purity of the final product.
Potential Applications and Biological Activity
As of the date of this document, there is no specific information in the scientific literature regarding the biological activity or signaling pathway involvement of this compound. However, the diaryl thioether and benzoic acid moieties are present in various biologically active molecules. For instance, compounds with a sulfamoyl benzoic acid scaffold have been investigated as agonists for lysophosphatidic acid (LPA) receptors.[1] Therefore, this compound could be a candidate for screening in various biological assays, particularly in drug discovery programs targeting pathways where related structures have shown activity.
Visualizations
Diagram 1: Proposed Synthesis Workflow for this compound
Caption: Proposed workflow for the synthesis of this compound via Ullmann condensation.
Conclusion
This compound represents an interesting, though currently understudied, chemical entity. This guide provides a foundational framework for its synthesis and characterization based on established chemical principles. The structural motifs present in this molecule suggest that it may warrant further investigation for potential applications in medicinal chemistry and materials science. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of its physicochemical properties, and screening for biological activity to uncover its potential therapeutic or industrial value.
References
An In-depth Technical Guide to 4-(4-methoxyphenyl)sulfanylbenzoic Acid
SMILES Notation: COC1=CC=C(SC2=CC=C(C(O)=O)C=C2)C=C1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)sulfanylbenzoic acid, a diaryl sulfide derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this paper leverages information on closely related analogues and general methodologies for diaryl sulfides to present a thorough technical profile.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃S | N/A |
| Molecular Weight | 260.31 g/mol | N/A |
| XLogP3 | 3.8 | N/A |
| Hydrogen Bond Donor Count | 1 | N/A |
| Hydrogen Bond Acceptor Count | 4 | N/A |
| Rotatable Bond Count | 3 | N/A |
| Exact Mass | 260.05071 g/mol | N/A |
| Monoisotopic Mass | 260.05071 g/mol | N/A |
| Topological Polar Surface Area | 66.8 Ų | N/A |
| Heavy Atom Count | 18 | N/A |
Synthesis Protocols
The synthesis of this compound can be achieved through several established methods for the formation of diaryl sulfides. A common and effective approach involves the cross-coupling of an aryl halide with an aryl thiol.
General Synthesis of 4-(Arylthio)benzoic Acids
A representative protocol for the synthesis of a similar compound, 4-(phenylthio)benzoic acid, involves the hydrolysis of its methyl ester. This can be adapted for the synthesis of the title compound.[1]
Reaction:
Experimental Protocol:
-
A mixture of methyl 4-(4-methoxyphenyl)sulfanylbenzoate, lithium hydroxide monohydrate (1.2 equivalents), tetrahydrofuran (THF), methanol, and water is prepared.[1]
-
The mixture is stirred at room temperature for approximately 4 hours.[1]
-
The reaction is monitored for completion using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, the mixture is neutralized to a pH of 1 with concentrated hydrochloric acid.[1]
-
The product is extracted with ethyl acetate.[1]
-
The combined organic phases are dried over anhydrous sodium sulfate and filtered.[1]
-
The solvent is removed under reduced pressure to yield the final product, this compound.[1]
Another general and mild protocol for the synthesis of diaryl sulfides involves a one-pot procedure where a thiol is converted to a sulfenyl chloride and subsequently reacted with an arylzinc reagent.[2][3] This method is noted for its tolerance of various functional groups.[2][3]
Potential Biological Activity
While no specific biological activity has been reported for this compound, the diaryl sulfide scaffold is present in numerous biologically active molecules. Analogues have shown a range of activities, suggesting potential areas of investigation for the title compound.
Anticancer Activity: Diaryl sulfide analogues of combretastatin have demonstrated activity against breast cancer cell lines, such as MCF-7.[2][3] This suggests that this compound could be evaluated for its cytotoxic effects against various cancer cell lines.
Antibacterial Activity: Thioether-containing compounds, particularly those with a 1,3,4-oxadiazole moiety, have exhibited significant in vitro and in vivo bacteriostatic activities against plant pathogens like Xanthomonas oryzae.[4] The mechanism of action for some of these compounds involves the disruption of bacterial virulence pathways.[4]
Antioxidant Activity: Catechol thioethers have been studied for their antioxidant properties, with their efficacy depending on the specific substituents.[5] The presence of the thioether linkage can contribute to the radical scavenging capacity of a molecule.[5]
Systemic Acquired Resistance (SAR) in Plants: The related compound, Acibenzolar-S-methyl, is a fungicide that acts by inducing the natural defense systems in plants, a process known as systemic acquired resistance.[6] It is a pro-pesticide that is hydrolyzed in the plant to its active carboxylic acid form.[6] This mode of action could be a potential area of exploration for this compound in the context of agricultural applications.
Experimental Workflows and Signaling Pathways
Given the lack of specific data for the title compound, a generalized experimental workflow for screening its potential biological activities is proposed.
General Biological Screening Workflow
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound.
Potential Signaling Pathway Involvement (Hypothetical)
Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by this compound in the context of cancer is the MAP kinase pathway, which is frequently dysregulated in cancer.
Caption: A hypothetical model of the MAP kinase signaling pathway, indicating a potential point of inhibition by the title compound.
Conclusion
This compound represents a molecule of interest for further investigation, particularly within the realms of oncology and infectious disease research. While direct experimental data is currently sparse, the established synthetic routes for diaryl sulfides and the diverse biological activities of structurally related compounds provide a solid foundation for future research. The protocols and potential biological activities outlined in this guide are intended to serve as a starting point for researchers and drug development professionals interested in exploring the therapeutic and industrial potential of this and similar chemical entities.
References
- 1. 4-(Phenylthio)Benzoic Acid synthesis - chemicalbook [chemicalbook.com]
- 2. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)- N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]
Theoretical and Experimental Insights into 4-(4-methoxyphenyl)sulfanylbenzoic Acid: A Technical Guide
Introduction
4-(4-methoxyphenyl)sulfanylbenzoic acid belongs to a class of diaryl sulfide derivatives that are of significant interest in medicinal chemistry and materials science. The core structure, featuring two phenyl rings linked by a sulfur atom, and further functionalized with methoxy and carboxylic acid groups, suggests potential for diverse biological activities and applications in organic electronics. The carboxylic acid moiety provides a site for further chemical modification, such as esterification or amidation, to modulate its physicochemical and biological properties. The methoxy group can influence the molecule's polarity, solubility, and metabolic stability.
This guide provides a comprehensive overview of the anticipated synthetic methodologies, spectroscopic characteristics, and theoretical calculations for this compound, based on data from closely related compounds.
Synthesis and Experimental Protocols
A plausible synthetic route to this compound would involve a nucleophilic aromatic substitution reaction. A common method for forming diaryl sulfides is the reaction of a thiophenol with an aryl halide, often catalyzed by a copper or palladium catalyst.
General Synthesis Workflow
The synthesis of diaryl sulfides can be generalized into a few key steps, as illustrated in the workflow diagram below. This process typically involves the reaction of a thiol with an aryl halide in the presence of a base and a catalyst.
Caption: A generalized workflow for the synthesis of diaryl sulfides.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical experimental protocol for the synthesis of this compound, adapted from procedures for similar compounds.
Materials:
-
4-mercaptophenylbenzoic acid
-
4-iodoanisole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-mercaptophenylbenzoic acid (1.0 eq), 4-iodoanisole (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 1 M hydrochloric acid and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound based on the known data of analogous compounds.
¹H NMR Data (Predicted)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | 12.0 - 13.0 | Singlet (broad) | - |
| Ar-H (benzoic acid) | 7.8 - 8.1 | Doublet | ~8.0 |
| Ar-H (benzoic acid) | 7.2 - 7.4 | Doublet | ~8.0 |
| Ar-H (methoxyphenyl) | 7.3 - 7.5 | Doublet | ~8.5 |
| Ar-H (methoxyphenyl) | 6.8 - 7.0 | Doublet | ~8.5 |
| -OCH₃ | 3.8 - 3.9 | Singlet | - |
¹³C NMR Data (Predicted)
| Carbon | Predicted Chemical Shift (ppm) |
| -COOH | 166 - 168 |
| C-S (benzoic acid) | 145 - 148 |
| C-S (methoxyphenyl) | 125 - 128 |
| C-O (methoxyphenyl) | 159 - 161 |
| Ar-C (quaternary) | 128 - 135 |
| Ar-CH (benzoic acid) | 130 - 132 |
| Ar-CH (benzoic acid) | 126 - 128 |
| Ar-CH (methoxyphenyl) | 133 - 135 |
| Ar-CH (methoxyphenyl) | 114 - 116 |
| -OCH₃ | 55 - 56 |
IR Spectroscopy Data (Predicted)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 2500 - 3300 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C=O (Carboxylic acid) | 1680 - 1710 | Strong |
| C=C (Aromatic) | 1580 - 1600 | Medium-Strong |
| C-O (Aryl ether) | 1240 - 1260 | Strong |
| C-S | 680 - 720 | Weak-Medium |
Mass Spectrometry Data (Predicted)
| Ion | Predicted m/z |
| [M]+ | 260.05 |
| [M-OH]+ | 243.05 |
| [M-COOH]+ | 215.06 |
Theoretical Calculations
Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules. For a molecule like this compound, DFT calculations can provide insights into its optimized geometry, vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
DFT Calculation Workflow
The following diagram illustrates a typical workflow for performing DFT calculations on an organic molecule.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(4-methoxyphenyl)sulfanylbenzoic acid from 4-mercaptophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 4-(4-methoxyphenyl)sulfanylbenzoic acid, a diaryl thioether with potential applications in medicinal chemistry and materials science. The synthetic route commences with the selective O-methylation of 4-mercaptophenol to yield 4-methoxythiophenol, which is subsequently coupled with 4-iodobenzoic acid via a copper-catalyzed Ullmann condensation. Detailed experimental protocols for each step are provided, along with a summary of the required reagents and expected product characterization data. The described methodology is designed to be a valuable resource for researchers in organic synthesis and drug discovery.
Introduction
Diaryl thioethers are a class of organic compounds that feature prominently in a variety of biologically active molecules and functional materials. The synthesis of unsymmetrical diaryl thioethers, such as this compound, often requires robust and selective cross-coupling methodologies. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a classical and effective method for the formation of carbon-sulfur bonds. This application note details a two-step synthesis of this compound starting from commercially available 4-mercaptophenol. The initial step focuses on the chemoselective O-methylation of the phenolic hydroxyl group in the presence of a more nucleophilic thiol group, followed by the copper-catalyzed coupling of the resulting 4-methoxythiophenol with 4-iodobenzoic acid.
Overall Synthesis Workflow
The synthesis of this compound from 4-mercaptophenol is a two-step process as illustrated in the workflow diagram below. The initial step involves the selective methylation of the hydroxyl group of 4-mercaptophenol to form the intermediate, 4-methoxythiophenol. The second step is a copper-catalyzed Ullmann condensation to couple 4-methoxythiophenol with 4-iodobenzoic acid to afford the final product.
Experimental Protocols
Step 1: Selective O-Methylation of 4-Mercaptophenol to 4-Methoxythiophenol
This protocol is adapted from green chemistry methodologies that utilize dimethyl carbonate (DMC) as an environmentally benign methylating agent. The use of a weak base like potassium carbonate favors the selective methylation of the more acidic phenolic hydroxyl group over the thiol group.[1][2][3]
Materials:
-
4-Mercaptophenol
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-mercaptophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and N,N-dimethylformamide (DMF) to make a 0.5 M solution with respect to the 4-mercaptophenol.
-
Add dimethyl carbonate (DMC, 3.0 eq.) to the mixture.
-
Heat the reaction mixture to 120 °C with vigorous stirring under a reflux condenser.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-methoxythiophenol.
Step 2: Ullmann Condensation of 4-Methoxythiophenol with 4-Iodobenzoic Acid
This protocol for the copper-catalyzed C-S cross-coupling is based on established Ullmann condensation procedures.[4][5][6]
Materials:
-
4-Methoxythiophenol (from Step 1)
-
4-Iodobenzoic acid
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-methoxythiophenol (1.2 eq.), 4-iodobenzoic acid (1.0 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2 M with respect to 4-iodobenzoic acid.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction by TLC until the 4-iodobenzoic acid is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 1 M HCl.
-
A precipitate will form. Stir the mixture for 30 minutes.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with deionized water and then with a small amount of cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Mercaptophenol | C₆H₆OS | 126.18 | 33-36 |
| 4-Methoxythiophenol | C₇H₈OS | 140.20 | 19-21 |
| 4-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 270-273 |
| This compound | C₁₄H₁₂O₃S | 260.31 | Not Reported |
Note: The melting point for the final product is not consistently reported in publicly available literature and should be determined experimentally.
Table 2: Expected Spectroscopic Data for this compound
| Proton (¹H) NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.9 | br s | 1H | -COOH | |
| ~7.9 | d | 2H | Ar-H ortho to COOH | |
| ~7.5 | d | 2H | Ar-H ortho to S | |
| ~7.2 | d | 2H | Ar-H meta to COOH | |
| ~6.9 | d | 2H | Ar-H meta to S | |
| ~3.8 | s | 3H | -OCH₃ |
| Carbon (¹³C) NMR | Chemical Shift (δ, ppm) |
| ~167 | |
| ~160 | |
| ~145 | |
| ~135 | |
| ~131 | |
| ~129 | |
| ~125 | |
| ~115 | |
| ~55 |
Note: The NMR data presented are predicted values based on the structure and data from similar compounds. Experimental verification is required.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the chemical transformations in this synthesis.
Conclusion
This document outlines a detailed and practical synthetic route for the preparation of this compound from 4-mercaptophenol. The two-step procedure, involving a selective O-methylation followed by a copper-catalyzed Ullmann condensation, provides a clear pathway for obtaining the target molecule. The provided protocols and data tables serve as a valuable resource for researchers engaged in the synthesis of novel organic compounds for various applications. It is important to note that the characterization data for the final product should be confirmed experimentally.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unive.it [iris.unive.it]
- 3. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Aryl Thioether Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of aryl thioether benzoic acids, a crucial scaffold in medicinal chemistry and materials science. The following sections outline established synthetic methods, including the Ullmann condensation and a catalyst-free approach, with specific examples and quantitative data to guide your experimental work.
Introduction
Aryl thioether benzoic acids are a class of organic compounds characterized by a benzoic acid moiety linked to an aryl group through a sulfur atom. This structural motif is found in a variety of biologically active molecules and functional materials. The synthesis of these compounds is of significant interest to researchers in drug discovery and development. This document details reliable and reproducible protocols for their preparation.
Synthetic Methodologies
Two primary methods for the synthesis of aryl thioether benzoic acids are presented: the classical Ullmann condensation and a catalyst-free method involving the reaction of lithium salts.
Ullmann Condensation
The Ullmann condensation is a well-established copper-catalyzed reaction for the formation of carbon-sulfur bonds. In this protocol, a halobenzoic acid is coupled with a thiophenol in the presence of a copper catalyst and a base.
Experimental Protocol: Synthesis of 2-(4-Chlorophenylthio)benzoic Acid [1]
This protocol is adapted from a patented procedure for the preparation of 2-arylthiobenzoic acids.
Materials:
-
2-Chlorobenzoic acid
-
4-Chlorothiophenol
-
Lithium hydroxide monohydrate
-
Tetralin (solvent)
-
Water
-
30% Hydrochloric acid
Procedure:
-
To a mixture of 144.6 g of 4-chlorothiophenol and 172.2 g of 2-chlorobenzoic acid in 450 g of tetralin, add 96.4 g of lithium hydroxide monohydrate.
-
Heat the mixture to 185-190 °C in a reaction vessel equipped with a water separator to remove the water of reaction (approximately 54 ml).
-
Stir the reaction mixture at 185-190 °C for 8 hours.
-
Cool the mixture to 115 °C and add 500 ml of water.
-
Separate the aqueous product phase, dilute it with 1.5 L of water, and adjust the pH to 2 by adding 125 g of 30% strength hydrochloric acid.
-
Isolate the precipitated 2-(4-chlorophenylthio)benzoic acid by filtration, wash with water, and dry.
Quantitative Data Summary for Ullmann-type Syntheses:
| Halobenzoic Acid | Thiophenol | Product | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 2-Chlorobenzoic acid | 4-Chlorothiophenol | 2-(4-Chlorophenylthio)benzoic acid | 185-190 | 8 | Not Specified | 230-235[1] |
| 2-Chlorobenzoic acid | Thiophenol | 2-(Phenylthio)benzoic acid | 170-200 | 2-8 | 85 | 164-167[1] |
| 2-Chlorobenzoic acid | 4-Fluorothiophenol | 2-(4-Fluorophenylthio)benzoic acid | 170-200 | 2-8 | 86 | 170-172[1] |
| 2-Chlorobenzoic acid | 4-Methylthiophenol | 2-(4-Methylphenylthio)benzoic acid | 170-200 | 2-8 | 89 | 210-215[1] |
| 2-Chlorobenzoic acid | 4-Isopropylthiophenol | 2-(4-Isopropylphenylthio)benzoic acid | 170-200 | 2-8 | 85 | 148-152[1] |
| 2-Chlorobenzoic acid | 2-Chlorothiophenol | 2-(2-Chlorophenylthio)benzoic acid | 170-200 | 2-8 | 80 | 169-172[1] |
| 2-Chlorobenzoic acid | 4-Methoxythiophenol | 2-(4-Methoxyphenylthio)benzoic acid | 170-200 | 2-8 | 83 | 225-229[1] |
| 2-Chlorobenzoic acid | 3-Trifluoromethylthiophenol | 2-(3-Trifluoromethylphenylthio)benzoic acid | 170-200 | 2-8 | 83 | 149-153[1] |
Catalyst-Free Synthesis via Lithium Salts
This method avoids the use of a transition metal catalyst and proceeds by reacting the lithium salt of a halobenzoic acid with the lithium salt of a thiophenol at elevated temperatures.[1]
Experimental Protocol: General Procedure for the Preparation of 2-Arylthiobenzoic Acids [1]
Materials:
-
2-Chlorobenzoic acid
-
Substituted thiophenol
-
Lithium hydroxide monohydrate or Lithium carbonate or Lithium phosphate
-
Aprotic solvent (e.g., tetralin) or no solvent (melt)
-
Water
-
Mineral acid (e.g., HCl, H₂SO₄)
Procedure:
-
Mix 2-chlorobenzoic acid and the desired thiophenol in a suitable reaction vessel, optionally with an aprotic solvent.
-
Add a molar equivalent of a lithium base (lithium hydroxide, lithium carbonate, or lithium phosphate) to form the corresponding lithium salts.
-
Remove the water of reaction by distillation at atmospheric pressure or under vacuum.
-
Heat the reaction mixture to the desired temperature, typically between 140 °C and 220 °C (preferably 170 °C to 200 °C).
-
Maintain the reaction at this temperature for 2 to 8 hours until completion.
-
After cooling, take up the resulting lithium 2-arylthiobenzoate in water.
-
Acidify the aqueous solution with a mineral acid to precipitate the free 2-arylthiobenzoic acid.
-
Isolate the product by filtration, wash with water, and dry.
Note: The ratio of lithium 2-chlorobenzoate to lithium thiophenoxide is typically between 1:1 and 1.5:1, with a preferred range of 1.1:1 to 1.3:1.[1]
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the synthesis of aryl thioether benzoic acids.
Conclusion
The synthesis of aryl thioether benzoic acids can be reliably achieved through the Ullmann condensation or a catalyst-free approach utilizing lithium salts. The choice of method may depend on the desired substitution pattern, available starting materials, and tolerance to metal catalysts. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of these important chemical entities. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve maximum yields.
References
Application Notes and Protocols: 4-(4-methoxyphenyl)sulfanylbenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-methoxyphenyl)sulfanylbenzoic acid is a bifunctional organic molecule that holds significant potential as a versatile building block in the landscape of organic synthesis. Its structure, featuring a carboxylic acid group and a diaryl thioether linkage, offers two distinct points for chemical modification. The carboxylic acid moiety can readily undergo esterification, amidation, or conversion to an acyl chloride, facilitating the introduction of this unit into larger molecular frameworks. The thioether bridge, on the other hand, can be a target for oxidation to sulfoxides or sulfones, which can modulate the electronic and steric properties of the resulting molecules. This unique combination of functional groups makes this compound a valuable precursor for the synthesis of a wide array of complex molecules, including polymers, novel materials with tailored electronic properties, and biologically active compounds for drug discovery.
While specific literature on the direct applications of this compound is not abundant, its synthesis and utility can be confidently extrapolated from well-established methodologies for the preparation and derivatization of analogous diaryl thioethers and carboxylic acids. This document provides detailed synthetic protocols for the preparation of this compound and highlights its potential as a strategic building block in various synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₃S |
| Molecular Weight | 260.31 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and alcohols; likely sparingly soluble in water. |
Synthetic Protocols
The synthesis of this compound can be achieved through several established methods for the formation of diaryl thioethers. The two primary retrosynthetic disconnections involve the formation of the carbon-sulfur bond. The following protocols are based on general and reliable methods for this class of compounds.
Protocol 1: Ullmann-Type Coupling Reaction
This protocol describes the synthesis via a copper-catalyzed coupling of 4-iodobenzoic acid and 4-methoxythiophenol. The Ullmann condensation is a classic and robust method for the formation of diaryl ethers and thioethers.[1][2][3]
Reaction Scheme:
Ullmann Coupling for Diaryl Thioether Synthesis
Materials:
-
4-Iodobenzoic acid
-
4-Methoxythiophenol
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar solvent
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobenzoic acid (1.0 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF to the flask, followed by N,N'-dimethylethylenediamine (0.2 eq.) and 4-methoxythiophenol (1.1 eq.).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Expected Yield: Based on analogous reactions, yields can range from 60% to 85%.
Protocol 2: Nucleophilic Aromatic Substitution (SₙAr)
This protocol utilizes the nucleophilic aromatic substitution of an activated aryl halide, such as 4-fluoro- or 4-chloronitrobenzene, followed by reduction of the nitro group and subsequent diazotization and carboxylation, or by using a starting material that already contains the carboxylic acid group if it is not deactivated. A more direct SₙAr approach involves the reaction of 4-halobenzoic acid with 4-methoxythiophenol, although this may require more forcing conditions if the halide is not activated by a strongly electron-withdrawing group.[4][5][6]
Reaction Scheme:
Nucleophilic Aromatic Substitution for Diaryl Thioether Synthesis
Materials:
-
4-Fluorobenzoic acid or 4-Chlorobenzoic acid
-
4-Methoxythiophenol
-
Potassium carbonate (K₂CO₃) or another strong base
-
Anhydrous Dimethyl sulfoxide (DMSO) or other polar aprotic solvent
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-methoxythiophenol (1.1 eq.) in anhydrous DMSO.
-
Add potassium carbonate (2.5 eq.) to the solution and stir for 15 minutes at room temperature to form the thiolate.
-
Add 4-fluorobenzoic acid (1.0 eq.) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS. The reaction time can vary from 4 to 12 hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully acidify with 1 M HCl to a pH of 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Expected Yield: Yields for SₙAr reactions of this type are typically in the range of 70-95%.
Applications in Organic Synthesis
This compound is a valuable building block due to its orthogonal functional handles. The carboxylic acid can be activated and coupled with amines or alcohols to form amides and esters, respectively. The thioether linkage can be oxidized to a sulfoxide or sulfone, which can have a profound impact on the biological activity and physical properties of the molecule.
Workflow: Derivatization and Application
Derivatization and Application Workflow
1. Synthesis of Amides and Esters:
The carboxylic acid functionality can be readily converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate that can be coupled with a wide range of amines and alcohols to generate libraries of amides and esters. Alternatively, direct coupling methods using reagents such as HATU or EDC can be employed. These derivatives are of interest in medicinal chemistry, as the amide bond is a cornerstone of many biologically active molecules.
2. Oxidation of the Thioether Linkage:
The sulfur atom in the thioether bridge can be selectively oxidized to a sulfoxide or a sulfone using oxidizing agents like hydrogen peroxide, m-CPBA, or Oxone®. This transformation alters the geometry and electronic properties of the molecule, which can be useful for fine-tuning the pharmacological profile of a drug candidate or modifying the properties of a material.
3. Polymer Synthesis:
As a bifunctional monomer, this compound can be used in the synthesis of polyesters and polyamides. The incorporation of the flexible thioether linkage can influence the thermal and mechanical properties of the resulting polymers.
Conclusion
This compound, while not extensively documented as a standalone reagent, represents a valuable and versatile building block for organic synthesis. The reliable and high-yielding protocols for its synthesis, based on well-established methodologies, make it an accessible tool for researchers. Its dual functionality allows for a wide range of chemical transformations, opening avenues for the creation of novel pharmaceuticals, polymers, and functional materials. The strategic application of this building block can significantly contribute to the efficiency and diversity of synthetic endeavors in both academic and industrial research.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(4-methoxyphenyl)sulfanylbenzoic acid in Medicinal Chemistry
Note to the Researcher: Extensive literature searches for "4-(4-methoxyphenyl)sulfanylbenzoic acid" did not yield specific data regarding its direct applications in medicinal chemistry, including quantitative biological activity, detailed experimental protocols, or established signaling pathway interactions. The information available primarily pertains to structurally related molecules or derivatives.
This document, therefore, provides a generalized framework and hypothetical applications based on the activities of similar chemical structures. Researchers should use this information as a guide for potential areas of investigation for "this compound" and its novel derivatives. All experimental protocols described are representative examples from studies on analogous compounds and would require specific adaptation and validation.
Potential Therapeutic Areas
Based on the structural motifs present in "this compound" (a diaryl sulfide and a benzoic acid), potential areas of medicinal chemistry research could include:
-
Anticancer Activity: Diaryl sulfide and benzoic acid derivatives have been explored as anticancer agents. The mechanism could involve the inhibition of specific kinases, interference with cell signaling pathways, or induction of apoptosis.
-
Anti-inflammatory Activity: The core structure is present in compounds investigated for their anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).
-
Antimicrobial Activity: Sulfur-containing compounds and benzoic acid derivatives are known for their antimicrobial effects.
-
Antioxidant Activity: The methoxyphenyl group might contribute to radical scavenging properties.
Hypothetical Biological Targets and Data
The following table presents hypothetical quantitative data for "this compound" (designated as Cpd-1 ) against potential biological targets. This data is for illustrative purposes only and is not based on experimental results.
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line |
| Cpd-1 | Kinase X | Kinase Inhibition | 5.2 | HeLa |
| Cpd-1 | COX-2 | Enzyme Inhibition | 12.8 | - |
| Cpd-1 | E. coli | MIC | 32 | - |
Experimental Protocols
The following are generalized protocols for assays relevant to the potential applications of "this compound".
Kinase Inhibition Assay (Example: Kinase X)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant Human Kinase X (e.g., from a commercial supplier)
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (specific for Kinase X)
-
"this compound" (Cpd-1) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of Cpd-1 in DMSO, and then dilute further in kinase buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the Kinase X and substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of the compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
HeLa cells (or other relevant cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
"this compound" (Cpd-1) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of Cpd-1 (typically from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plate for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Visualizations
The following diagrams illustrate hypothetical workflows and signaling pathways relevant to the investigation of "this compound".
Caption: A generalized workflow for in vitro screening of novel compounds.
Caption: A potential mechanism of action via kinase inhibition.
Application Notes and Protocols for "4-(4-methoxyphenyl)sulfanylbenzoic acid" Derivatives in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer potential of derivatives based on the "4-(4-methoxyphenyl)sulfanylbenzoic acid" scaffold and structurally related compounds. The information presented herein is intended to guide researchers in the synthesis, biological evaluation, and mechanistic understanding of this class of molecules for the development of novel anticancer therapeutics.
Introduction
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Derivatives of "this compound" and analogous structures have emerged as a promising area of investigation. These compounds, characterized by a diaryl sulfide or similar linkage, often exhibit significant cytotoxic activity against a range of cancer cell lines. The methoxy group is a common feature in many biologically active molecules and is known to influence their pharmacokinetic and pharmacodynamic properties, often enhancing their anticancer effects.[1] This document outlines the synthesis, in vitro anticancer activity, and mechanistic insights into various derivatives, providing a foundation for further research and development.
Synthesis of Anticancer Derivatives
The synthesis of these derivatives often involves multi-step reactions. For instance, the synthesis of 4-anilinoquinolinylchalcone derivatives, which share structural similarities, involves reacting (E)-3-(4-chloroquinolin-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-ones with substituted anilines.[2] Another example is the synthesis of 1,3,4-thiadiazole derivatives, which can be achieved by reacting 3-methoxyphenyl isothiocyanate with appropriate hydrazides, followed by cyclization in concentrated sulfuric acid.[3] The synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides is accomplished by stirring p-anisidine and X-nitrobenzenesulfonyl chloride in aqueous sodium carbonate.[4]
In Vitro Anticancer Activity
A variety of derivatives incorporating the 4-methoxyphenyl moiety have demonstrated potent anticancer activity against numerous human cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected compounds.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinolinylchalcone | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) | Huh-7 (Liver) | < 2.03 | [2] |
| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) | MDA-MB-231 (Breast) | 0.11 | [2] | |
| (E)-3-{4-[(3-chlorophenyl)amino]quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4d) | MDA-MB-231 (Breast) | 0.18 | [2] | |
| Oxazolone | Compound 3e (a 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone) | HepG2 (Liver) | 8.9 (µg/mL) | [5] |
| Compound 3e | HCT-116 (Colorectal) | 9.2 (µg/mL) | [5] | |
| Thiazole | 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA) | Prostate Cancer Cells | 0.7 - 1.0 | [6] |
| ATCAA-1 | Leukemia (CCRF-CEM) | 0.124 | [6] | |
| Benzopyran | Compound 16c (an alkyl amine derivative) | MCF-7 (Breast) | 2.58 - 34.86 | [7] |
| Pyrimidines | Compound 12 (a 4-methoxyphenyl pyrimidine derivative) | HepG-2 (Liver) | 3.74 | [8] |
| Compound 12 | MCF-7 (Breast) | 7.81 | [8] | |
| Compound 12 | MDA-231 (Breast) | 4.85 | [8] | |
| Compound 12 | HCT-116 (Colorectal) | 2.96 | [8] | |
| Compound 12 | Caco-2 (Colorectal) | 9.27 | [8] |
Mechanisms of Anticancer Action
The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.
Tubulin Polymerization Inhibition
Several derivatives containing the 4-methoxyphenyl moiety have been identified as inhibitors of tubulin polymerization.[6][7][9] Microtubules are essential for the formation of the mitotic spindle during cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][9]
Caption: Inhibition of Tubulin Polymerization by 4-Methoxyphenyl Derivatives.
Induction of Apoptosis
Many of these compounds induce programmed cell death, or apoptosis, in cancer cells.[10] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. For example, some derivatives have been shown to increase the activity of caspase-3, a key executioner caspase.[10] The induction of apoptosis can be triggered by various upstream signals, including cell cycle arrest and the inhibition of survival pathways.
Caption: Apoptosis Induction Pathway by Anticancer Derivatives.
Dual Tyrosine Kinase Inhibition
Certain pyrazole and pyrimidine derivatives bearing the 4-methoxyphenyl group have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] These receptors are crucial for tumor growth, proliferation, and angiogenesis. Dual inhibition offers a promising strategy to overcome resistance and improve therapeutic outcomes.
Experimental Protocols
Detailed protocols are essential for the reproducible evaluation of anticancer compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 100 μL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as acidic isopropanol (100 μL), to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for the MTT Cell Viability Assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, which allows for the differentiation of cell cycle phases.
Protocol:
-
Cell Treatment: Treat cells with the test compound at a specific concentration (e.g., the IC50 value) for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI), a DNA-binding dye that is excluded by viable cells, is used to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the test compound.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion and Future Directions
Derivatives based on the "this compound" scaffold represent a valuable starting point for the discovery of novel anticancer drugs. The presented data highlights their potential to induce cytotoxicity in various cancer cell lines through mechanisms such as tubulin polymerization inhibition and apoptosis induction. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. In vivo studies are also crucial to validate the preclinical efficacy and safety of these promising anticancer agents. The detailed protocols provided herein should facilitate the standardized evaluation of this important class of molecules.
References
- 1. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 2. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for "4-(4-methoxyphenyl)sulfanylbenzoic acid" Analogues in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known antimicrobial activities of analogues of "4-(4-methoxyphenyl)sulfanylbenzoic acid" and detailed protocols for their evaluation. Due to a lack of specific studies on the named compound, this document focuses on structurally related diaryl sulfide and benzoic acid derivatives to provide a framework for research and development.
Introduction
"this compound" belongs to the class of diaryl sulfide carboxylic acids. Analogues of this scaffold have shown potential as antimicrobial agents. Diaryl sulfides, in general, are recognized for their diverse biological activities. Similarly, benzoic acid and its derivatives are known for their antimicrobial properties, often used as preservatives. The combination of these two pharmacophores presents a promising area for the discovery of new antimicrobial agents. This document outlines the available data on related compounds and provides standardized protocols for testing the antimicrobial efficacy of new analogues.
Quantitative Antimicrobial Activity Data
Quantitative data on the antimicrobial activity of direct analogues of "this compound" is limited in publicly available literature. However, studies on structurally similar compounds, such as 2-(phenylthio)benzoylarylhydrazone derivatives, provide valuable insights into their potential efficacy, particularly against mycobacteria.
Table 1: Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives against Mycobacterium tuberculosis H37Rv [1]
| Compound ID | Analogue Structure | IC₅₀ (µg/mL) | IC₉₀ (µg/mL) |
| 4f | 5-Nitro-2-furyl analogue | 2.92 | 7.57 |
| 4g | 5-Nitro-2-thienyl analogue | 3.11 | 2.96 |
Note: The presented data is for 2-(phenylthio)benzoylarylhydrazone derivatives, which are structurally related to the topic compound. The core structure is a benzoic acid derivative with a phenylthio substituent at the 2-position, and the carboxylic acid is derivatized as a hydrazone.[1]
Potential Mechanisms of Action
The precise mechanism of action for "this compound" and its close analogues has not been elucidated. However, based on related structures, two primary mechanisms can be hypothesized:
-
Disruption of Cellular Processes by the Benzoic Acid Moiety: Benzoic acid and its derivatives can exert antimicrobial effects by disrupting cellular homeostasis. Their acidic nature can lead to the release of H+ ions into the cytoplasm of bacteria, leading to internal pH stress and inhibition of essential metabolic processes.[2][3] They can also interfere with cellular enzymes and membrane integrity.[2][3]
-
Oxidative Stress and Pathway Inhibition by the Diaryl Sulfide Core: Organosulfur compounds, such as diallyl sulfides, have been shown to induce oxidative stress within microbial cells, leading to apoptosis.[4] They can also modulate key signaling pathways, including the NF-κB and MAPKs pathways, and inhibit enzymes like glutathione S-transferase, which are crucial for cellular defense against oxidative damage.[4]
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method, a standard procedure for determining the MIC of a compound against various microbial strains.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Microplate reader
-
Positive control antibiotic (e.g., ampicillin, fluconazole)
-
Negative control (broth and solvent)
Procedure:
-
Preparation of Inoculum: Prepare a suspension of the microbial strain in sterile broth, adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to achieve a range of desired concentrations.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound.
-
Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the solvent used to dissolve the compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by visual inspection or by a microplate reader.
Protocol for Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity
This protocol is specifically adapted for determining the inhibitory concentration against Mycobacterium tuberculosis.[1]
Materials:
-
Test compounds (dissolved in DMSO)
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well microtiter plates
-
Alamar Blue reagent
-
Fluorometer or spectrophotometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in the supplemented Middlebrook 7H9 broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Reading Results: Measure fluorescence or absorbance. A change from blue to pink indicates bacterial growth. The IC₅₀ and IC₉₀ (inhibitory concentrations for 50% and 90% of the bacterial population) can be determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
The following diagrams illustrate the general experimental workflow for antimicrobial testing and a hypothetical signaling pathway that could be affected by diaryl sulfide compounds.
Caption: General workflow for the evaluation of antimicrobial activity.
Caption: Postulated signaling pathway for antimicrobial diaryl sulfides.
References
- 1. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: "4-(4-methoxyphenyl)sulfanylbenzoic acid" in the Synthesis of Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of a novel conductive polymer, poly(4-(4-methoxyphenyl)sulfanylbenzoic acid). While the direct polymerization of this compound is not yet extensively documented in scientific literature, this document outlines plausible synthetic routes based on established principles of conductive polymer chemistry, particularly drawing parallels from the synthesis of poly(p-phenylene sulfide) (PPS) and functionalized polythiophenes. The resulting polymer, featuring both a conductive backbone and functional carboxylic acid and methoxy groups, holds potential for a variety of applications, including as a matrix for drug delivery, a component in biosensors, and for anti-static coatings in pharmaceutical packaging.
Introduction
Conductive polymers have garnered significant interest in the biomedical and pharmaceutical fields due to their unique electronic properties combined with the processability and biocompatibility of polymers. The incorporation of functional groups, such as carboxylic acids, can enhance properties like solubility, biocompatibility, and provide sites for bioconjugation. This compound is a promising, yet underexplored, monomer for the synthesis of such functionalized conductive polymers. The polymer derived from this monomer is expected to possess a poly(p-phenylene sulfide)-like backbone, which can be rendered conductive through doping. The presence of the carboxylic acid group offers a handle for further chemical modification or for pH-responsive behavior, while the methoxy group can influence the polymer's electronic properties and solubility.
This document details two primary hypothetical, yet scientifically grounded, methods for the synthesis of poly(this compound): chemical oxidative polymerization and electrochemical polymerization.
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a common method for synthesizing conductive polymers from electron-rich monomers. In this proposed method, this compound is oxidized to form radical cations that subsequently couple to form the polymer.
Experimental Protocol
Materials:
-
This compound (Monomer)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (Oxidant)
-
Trifluoroacetic acid (TFA) (Acid catalyst)
-
Dichloromethane (DCM) (Solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Monomer Dissolution: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 g, 3.84 mmol) in 50 mL of anhydrous dichloromethane.
-
Initiation: To the stirred solution, add trifluoroacetic acid (0.1 mL).
-
Oxidant Addition: In a separate flask, prepare a solution of DDQ (0.87 g, 3.84 mmol) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the monomer solution over a period of 30 minutes at room temperature.
-
Polymerization: After the addition is complete, allow the reaction to stir at room temperature for 24 hours. The solution is expected to darken, indicating polymer formation.
-
Precipitation and Purification: Pour the reaction mixture into 500 mL of methanol with vigorous stirring. The polymer will precipitate out of the solution.
-
Washing: Collect the precipitate by filtration and wash it thoroughly with fresh methanol to remove any unreacted monomer, oxidant, and catalyst. Further wash with deionized water to remove any remaining acid.
-
Drying: Dry the polymer product under vacuum at 60 °C for 24 hours to yield poly(this compound) as a powder.
Expected Characterization
| Technique | Expected Observations |
| FTIR Spectroscopy | Appearance of characteristic peaks for the C-S-C stretching of the thioether linkage, disappearance of the S-H peak (if starting from a thiol precursor), and retention of the C=O stretching of the carboxylic acid and C-O stretching of the methoxy group. |
| NMR Spectroscopy | Broadening of peaks in the aromatic region, consistent with polymer formation. The integration of the aromatic, methoxy, and carboxylic acid protons should be consistent with the polymer structure. |
| UV-Vis Spectroscopy | A red shift in the absorption maximum compared to the monomer, indicating an extension of the π-conjugated system. |
| Cyclic Voltammetry | Reversible or quasi-reversible oxidation and reduction peaks, indicating the polymer's ability to be doped and de-doped. The potential of these peaks will provide information about the polymer's electronic band structure. |
| Conductivity Measurement | The pristine polymer is expected to be an insulator. Upon doping (e.g., with iodine vapor or a strong acid), the conductivity should increase significantly. A four-point probe measurement can be used to determine the conductivity of the doped polymer film. |
Electrochemical Polymerization
Electrochemical polymerization offers a high degree of control over the thickness and morphology of the resulting polymer film, which is deposited directly onto an electrode surface.
Experimental Protocol
Materials and Equipment:
-
This compound (Monomer)
-
Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO4) (Supporting Electrolyte)
-
Acetonitrile (Solvent, anhydrous)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, Platinum, or Glassy Carbon)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Argon or Nitrogen gas supply
Procedure:
-
Electrolyte Solution Preparation: In a clean, dry electrochemical cell, prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in anhydrous acetonitrile.
-
Monomer Addition: Add this compound to the electrolyte solution to a final concentration of 0.05 M.
-
Deoxygenation: Purge the solution with an inert gas (Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Electrode Setup: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the solution.
-
Electropolymerization: Perform electropolymerization using either cyclic voltammetry or potentiostatic methods.
-
Cyclic Voltammetry: Scan the potential repeatedly between 0 V and a suitable oxidation potential (e.g., +1.8 V vs. Ag/AgCl). The appearance and growth of new redox peaks with each cycle indicate the deposition of the polymer film on the working electrode.
-
Potentiostatic Method: Apply a constant potential at which the monomer oxidizes (e.g., +1.6 V vs. Ag/AgCl) for a set period. The passage of current indicates the polymerization process.
-
-
Film Washing: After polymerization, carefully remove the working electrode from the cell and rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer-coated electrode under a stream of inert gas or in a vacuum oven at a low temperature.
Expected Characterization of the Polymer Film
| Technique | Expected Observations |
| Cyclic Voltammetry (in monomer-free electrolyte) | The polymer-coated electrode will exhibit characteristic redox waves corresponding to the p-doping and de-doping processes of the polymer. The shape and symmetry of the peaks provide information on the electrochemical stability and reversibility of the polymer. |
| Spectroelectrochemistry (UV-Vis-NIR) | By coupling an optical spectrometer with the electrochemical setup, changes in the polymer's absorption spectrum can be monitored as a function of the applied potential. This will reveal the electronic transitions of the neutral and doped states of the polymer. |
| Scanning Electron Microscopy (SEM) | The morphology of the polymer film can be visualized, providing information on its uniformity, porosity, and surface structure. |
| Atomic Force Microscopy (AFM) | Provides a higher resolution topographical image of the polymer surface and can be used to determine the film thickness. |
| X-ray Photoelectron Spectroscopy (XPS) | Can be used to confirm the elemental composition and chemical states of the atoms in the polymer film, verifying the successful polymerization of the monomer. |
| Conductivity Measurement | The conductivity of the electrochemically deposited film can be measured directly on the electrode substrate using a four-point probe or by fabricating a specific device structure. The conductivity will be dependent on the doping level, which can be controlled by the applied potential. |
Visualizations
Caption: Workflow for the chemical oxidative polymerization of this compound.
Caption: Workflow for the electrochemical polymerization of this compound.
Potential Applications in Drug Development
-
Controlled Drug Release: The carboxylic acid groups can be used to conjugate drugs, and their release could be triggered by a change in pH or an electrical stimulus.
-
Biosensors: The conductive polymer can be functionalized with biorecognition elements (e.g., enzymes, antibodies) for the sensitive detection of biomarkers.
-
Tissue Engineering: Conductive scaffolds can be used to stimulate cell growth and differentiation through electrical signals.
-
Antimicrobial Surfaces: The polymer could be designed to release antimicrobial agents or to have inherent antimicrobial properties upon electrical stimulation.
Safety Precautions
-
Standard laboratory safety practices should be followed, including the use of personal protective equipment (safety glasses, gloves, lab coat).
-
Chemicals such as DDQ and trifluoroacetic acid are corrosive and toxic; handle them in a well-ventilated fume hood.
-
Organic solvents are flammable; avoid open flames and sources of ignition.
-
When working with a potentiostat, ensure that the electrical connections are secure to avoid short circuits.
Disclaimer
The protocols and expected results described in these application notes are based on established principles of polymer chemistry and are provided as a guide for research and development. The direct synthesis of poly(this compound) as a conductive polymer has not been extensively reported. Therefore, optimization of the reaction conditions may be necessary to achieve the desired polymer properties.
Application Notes and Protocols for 4-(4-methoxyphenyl)sulfanylbenzoic acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(4-methoxyphenyl)sulfanylbenzoic acid as a versatile ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). This document details the synthesis of the ligand, the preparation of a zinc-based MOF, and potential applications, particularly in the realm of drug delivery, based on analogous thioether-functionalized frameworks.
Introduction
This compound is a bifunctional organic ligand featuring a carboxylic acid group for coordination to metal centers and a thioether linkage that can be further functionalized or can influence the electronic properties and porosity of the resulting framework. Its rigid structure and potential for post-synthetic modification make it an attractive building block for the design of novel coordination polymers and MOFs with tailored properties for applications in catalysis, gas storage, and drug delivery. The presence of the sulfur atom offers a soft donor site, which can influence the coordination geometry and stability of the resulting metal complexes.
Synthesis of this compound
The synthesis of the ligand can be achieved through a nucleophilic aromatic substitution reaction. A generalized protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-fluorobenzoic acid
-
4-methoxythiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzoic acid (1 eq.) and 4-methoxythiophenol (1.1 eq.) in DMF.
-
Add potassium carbonate (2 eq.) to the solution.
-
Heat the reaction mixture at 100 °C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and acidify with 1 M HCl until a precipitate forms.
-
Filter the precipitate and wash thoroughly with water.
-
Dissolve the crude product in ethyl acetate and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis of a Zinc-Based Metal-Organic Framework
A solvothermal method is commonly employed for the synthesis of MOFs using carboxylate-based ligands. The following protocol describes the preparation of a hypothetical zinc-based MOF, designated here as Zn-MPSA-MOF, using this compound as the organic linker. This protocol is adapted from the synthesis of similar zinc-based MOFs.[1]
Experimental Protocol: Solvothermal Synthesis of Zn-MPSA-MOF
Materials:
-
This compound (H-MPSA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a 20 mL Teflon-lined autoclave, dissolve this compound (1.0 mmol) and zinc nitrate hexahydrate (1.0 mmol) in a solvent mixture of DMF (12 mL) and methanol (8 mL).[1]
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.[1]
-
After 72 hours, cool the autoclave to room temperature at a rate of 5 °C per hour.[1]
-
Collect the resulting crystalline product by filtration and wash with fresh DMF and methanol.
-
Activate the MOF by solvent exchange with a suitable solvent (e.g., chloroform) for 3 days, followed by heating under vacuum at 150 °C for 12 hours to remove the guest solvent molecules.
Characterization of Zn-MPSA-MOF
The synthesized MOF should be characterized to determine its structure, porosity, and thermal stability.
| Characterization Technique | Expected Results |
| Powder X-Ray Diffraction (PXRD) | A unique diffraction pattern confirming the crystalline structure of the MOF. |
| Thermogravimetric Analysis (TGA) | High thermal stability, with decomposition likely occurring above 350 °C.[1] |
| N₂ Adsorption-Desorption Isotherms | A Type I isotherm, characteristic of microporous materials, indicating a high surface area. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of the broad O-H stretch from the carboxylic acid and a shift in the C=O stretching frequency, indicating coordination to the zinc center. |
Potential Application: Drug Delivery
The porous nature and potential for functionalization make thioether-containing MOFs promising candidates for drug delivery systems. The thioether group can be oxidized to sulfoxide or sulfone, providing a mechanism for controlled release or altering the hydrophilicity of the pores.
Logical Workflow for Drug Delivery Application
Caption: Workflow for evaluating Zn-MPSA-MOF as a drug delivery vehicle.
Signaling Pathway in Cancer Therapy
When used as a carrier for an anticancer drug like Doxorubicin (DOX), the MOF facilitates the delivery of the drug to cancer cells. Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to apoptosis.
Doxorubicin-Induced Apoptosis Pathway
Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis.
Conclusion
This compound serves as a promising and versatile ligand for the construction of functional coordination polymers and MOFs. The synthetic protocols provided herein offer a foundation for the development of novel materials with potential applications in various fields, including drug delivery. Further research into the coordination chemistry of this ligand with different metal ions is warranted to explore the full scope of its potential.
References
Application Notes and Protocols: Photophysical Properties of 4-(4-methoxyphenyl)sulfanylbenzoic Acid for Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-methoxyphenyl)sulfanylbenzoic acid is a bifunctional organic molecule incorporating a carboxylic acid group and a methoxy-substituted aryl thioether. This unique structure suggests potential applications in materials science, particularly in the development of novel polymers, metal-organic frameworks (MOFs), and functional thin films. The interplay between the electron-donating methoxy group, the sulfur linkage, and the electron-accepting carboxylic acid can give rise to interesting photophysical properties, making it a candidate for applications in sensors, optoelectronics, and as a linker in photoactive materials. These application notes provide an overview of its anticipated photophysical characteristics and detailed protocols for their experimental determination.
Predicted Photophysical Properties
Table 1: Predicted Photophysical Data for this compound
| Property | Predicted Value/Range | Solvent | Notes |
| Absorption Maximum (λmax) | 230 - 280 nm | Dichloromethane (DCM) | Based on the absorption of benzoic acid, a slight red-shift is expected due to the electron-donating methoxy and thioether groups.[1][2][3][4][5] |
| Molar Absorptivity (ε) | 10,000 - 20,000 M-1cm-1 | DCM | Typical for π-π* transitions in aromatic systems. |
| Emission Maximum (λem) | 350 - 450 nm | DCM | Excitation at the absorption maximum is expected to result in fluorescence in the near-UV to blue region. |
| Fluorescence Quantum Yield (ΦF) | Low to Moderate (0.01 - 0.3) | DCM | The thioether linkage can quench fluorescence; however, the rigid aromatic structure may counteract this effect. |
| Fluorescence Lifetime (τF) | 1 - 5 ns | DCM | Typical for singlet excited states of fluorescent organic molecules. |
Experimental Protocols
The following protocols provide detailed methodologies for the characterization of the photophysical properties of this compound.
Synthesis of this compound
A potential synthetic route involves the nucleophilic aromatic substitution of a 4-halobenzoic acid with 4-methoxythiophenol in the presence of a base.
Caption: Synthetic scheme for this compound.
Protocol:
-
To a solution of 4-iodobenzoic acid (1.0 eq) and 4-methoxythiophenol (1.2 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).
-
Heat the reaction mixture at 120 °C for 24 hours under an inert atmosphere.
-
After cooling to room temperature, pour the mixture into water and acidify with HCl (1 M) to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
UV-Visible Absorption Spectroscopy
This protocol outlines the determination of the absorption spectrum and molar absorptivity.
Caption: Workflow for UV-Visible absorption spectroscopy.
Protocol:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., Dichloromethane - DCM).
-
From the stock solution, prepare a series of dilutions of known concentrations.
-
Record the UV-Vis absorption spectrum for each dilution using a dual-beam spectrophotometer, with the pure solvent as a reference.
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot absorbance at λmax versus concentration. The molar absorptivity (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl).
Steady-State Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum.
Protocol:
-
Prepare a dilute solution of the compound in a spectroscopic grade solvent (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).
-
Excite the sample at its absorption maximum (λmax) using a spectrofluorometer.
-
Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region.
-
The wavelength at which the emission intensity is highest is the emission maximum (λem).
Fluorescence Quantum Yield (ΦF) Determination (Relative Method)
The quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard.[6][7][8][9][10]
Caption: Workflow for relative fluorescence quantum yield determination.
Protocol:
-
Choose a suitable fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard for the UV-blue region.
-
Prepare a series of solutions of both the sample and the standard in the same solvent (or solvents with a known refractive index). The absorbance of all solutions at the chosen excitation wavelength should be kept below 0.1.
-
Measure the absorption and fluorescence emission spectra for all solutions.
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Fluorescence Lifetime (τF) Measurement
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).[11][12][13][14][15]
Protocol:
-
Prepare a dilute solution of the sample as for fluorescence spectroscopy.
-
Excite the sample with a pulsed laser source (e.g., a picosecond diode laser) at the absorption maximum.
-
Detect the emitted photons using a high-speed detector (e.g., a photomultiplier tube or an avalanche photodiode).
-
The TCSPC electronics measure the time delay between the laser pulse and the arrival of each photon.
-
A histogram of photon arrival times is constructed, which represents the fluorescence decay curve.
-
The fluorescence lifetime (τF) is determined by fitting the decay curve to an exponential function.
Potential Applications in Materials Science
-
Linker in Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate to metal centers, while the aryl thioether moiety can be used to tune the electronic properties and porosity of the resulting MOF for applications in gas storage, separation, or catalysis.
-
Monomer for Specialty Polymers: The bifunctional nature of the molecule allows for its incorporation into polyesters or polyamides. The photophysical properties of the thioether unit could impart photoactive or sensing capabilities to the polymer.
-
Surface Modification: The carboxylic acid can be used to anchor the molecule to surfaces, forming self-assembled monolayers (SAMs) that can alter the surface properties of materials for applications in organic electronics or biosensors.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Disclaimer: The photophysical data presented in this document for this compound are predictive and based on the analysis of related chemical structures. Experimental verification is required to confirm these properties. The provided protocols are intended as a general guide and may require optimization for specific experimental setups.
References
- 1. Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. | Semantic Scholar [semanticscholar.org]
- 5. Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models | NSF Public Access Repository [par.nsf.gov]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Frontiers | Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. becker-hickl.com [becker-hickl.com]
Application Notes for 4-(4-methoxyphenyl)sulfanylbenzoic Acid as a Potential Corrosion Inhibitor
Disclaimer: No direct experimental studies on the corrosion inhibition properties of "4-(4-methoxyphenyl)sulfanylbenzoic acid" are currently available in the public domain. The following application notes and protocols are based on published research on structurally analogous compounds containing methoxyphenyl, thioether, and benzoic acid functionalities. These notes are intended to provide a theoretical and practical framework for researchers investigating this specific compound.
Introduction
This compound is a promising candidate for corrosion inhibition, particularly for mild steel in acidic environments. Its molecular structure combines several key features known to contribute to effective corrosion protection. The presence of a sulfur atom in the thioether linkage, the electron-donating methoxy group on one phenyl ring, and the carboxyl group on the other, along with the aromatic systems, suggest a multi-faceted mechanism of action. This includes adsorption onto the metal surface through heteroatoms and π-electrons, forming a protective barrier against corrosive agents.
Mechanism of Action (Proposed)
The proposed corrosion inhibition mechanism of this compound on a metal surface, such as mild steel in an acidic medium, is likely a combination of chemical and physical adsorption. The molecule can adsorb onto the metal surface through:
-
Coordination Bonds: The sulfur atom of the thioether linkage and the oxygen atoms of the carboxyl group possess lone pairs of electrons that can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface.
-
π-Electron Interactions: The two aromatic rings can interact with the metal surface through their delocalized π-electrons, leading to a more stable adsorbed layer.
-
Electrostatic Interactions: In acidic solutions, the inhibitor molecule may become protonated, leading to electrostatic interactions with the charged metal surface.
The methoxy group (-OCH₃) acts as an electron-donating group, increasing the electron density on the adjacent phenyl ring and enhancing the molecule's ability to donate electrons to the metal surface, thereby strengthening the adsorption bond. The entire molecule can then form a protective film that isolates the metal from the corrosive environment.
Potential Applications
Based on the performance of structurally similar compounds, this compound could be an effective corrosion inhibitor in various industrial applications, including:
-
Acid Pickling and Cleaning: To protect metal surfaces during the removal of scales and rust.
-
Oil and Gas Industry: To mitigate corrosion in pipelines and equipment exposed to acidic conditions.
-
Cooling Water Systems: To prevent the corrosion of metal components.
Quantitative Data Summary (Based on Analogous Compounds)
The following tables summarize typical quantitative data obtained from experimental studies on corrosion inhibitors with similar structural features. This data is provided for illustrative purposes to guide future experimental work on this compound.
Table 1: Inhibition Efficiency of Analogous Compounds from Weight Loss Measurements
| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 15.2 | - |
| 0.1 | 5.8 | 61.8 |
| 0.5 | 2.1 | 86.2 |
| 1.0 | 1.1 | 92.8 |
| 5.0 | 0.5 | 96.7 |
Table 2: Electrochemical Polarization Data for Analogous Compounds
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -450 | 250 | 70 | 120 | - |
| 0.1 | -435 | 95 | 68 | 115 | 62.0 |
| 0.5 | -420 | 35 | 65 | 110 | 86.0 |
| 1.0 | -410 | 18 | 62 | 108 | 92.8 |
| 5.0 | -395 | 8 | 60 | 105 | 96.8 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Analogous Compounds
| Inhibitor Conc. (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 200 | - |
| 0.1 | 150 | 120 | 66.7 |
| 0.5 | 450 | 80 | 88.9 |
| 1.0 | 900 | 50 | 94.4 |
| 5.0 | 2000 | 30 | 97.5 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the corrosion inhibition performance of this compound. These are standard methodologies widely used in corrosion research.
Synthesis of this compound
This protocol is a proposed synthetic route based on standard organic chemistry reactions for forming thioether linkages.
Materials:
-
4-Mercaptobenzoic acid
-
4-Iodoanisole (or 4-Bromoanisole)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Copper(I) iodide (CuI) (optional, as a catalyst)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)
Procedure:
-
In a round-bottom flask, dissolve 4-mercaptobenzoic acid (1 equivalent) and 4-iodoanisole (1.1 equivalents) in DMF.
-
Add potassium carbonate (2.5 equivalents) to the mixture.
-
If the reaction is slow, a catalytic amount of CuI (0.1 equivalents) can be added.
-
Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold 1 M HCl.
-
A precipitate of the crude product should form. Filter the solid and wash it with water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).
-
Dry the purified product under vacuum to obtain this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Weight Loss Measurement
Objective: To determine the corrosion rate of a metal in a corrosive medium with and without the inhibitor and to calculate the inhibition efficiency.
Materials:
-
Mild steel coupons of known dimensions
-
Corrosive medium (e.g., 1 M HCl)
-
This compound (inhibitor)
-
Acetone
-
Distilled water
-
Abrasive paper (different grades)
-
Analytical balance
-
Water bath or thermostat
Procedure:
-
Mechanically polish the mild steel coupons with different grades of abrasive paper, wash them thoroughly with distilled water, degrease with acetone, and dry them.
-
Accurately weigh the cleaned coupons using an analytical balance.
-
Prepare the corrosive solution (e.g., 1 M HCl) and different concentrations of the inhibitor solution in the corrosive medium.
-
Immerse the pre-weighed coupons in the test solutions (blank and inhibitor-containing) for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).
-
After the immersion period, retrieve the coupons, wash them with distilled water, scrub with a soft brush to remove corrosion products, rinse with acetone, and dry.
-
Weigh the cleaned and dried coupons again.
-
Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:
-
Weight Loss (ΔW) = Initial Weight - Final Weight
-
Corrosion Rate (CR) = (ΔW × K) / (A × T)
-
where K is a constant (e.g., 8.76 × 10⁴ for CR in mm/year), A is the surface area of the coupon in cm², and T is the immersion time in hours.
-
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] × 100
-
where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
-
Potentiodynamic Polarization
Objective: To study the effect of the inhibitor on the anodic and cathodic corrosion reactions and to determine electrochemical parameters like corrosion potential (Ecorr) and corrosion current density (Icorr).
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)
-
Corrosive medium and inhibitor solutions as prepared for weight loss measurements.
Procedure:
-
Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed.
-
Polish the exposed surface of the working electrode to a mirror finish, clean, and dry it as described in the weight loss protocol.
-
Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode.
-
Fill the cell with the test solution (blank or inhibitor-containing).
-
Allow the system to stabilize for a certain period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current as a function of the applied potential.
-
Analyze the polarization curve (Tafel plot) to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).
-
Calculate the inhibition efficiency (IE%) using the Icorr values:
-
IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100
-
where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the mechanism of corrosion inhibition and the properties of the protective film formed on the metal surface.
Materials:
-
EIS-capable Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (as in the polarization protocol)
-
Corrosive medium and inhibitor solutions.
Procedure:
-
Prepare the electrochemical cell and electrodes as described for the potentiodynamic polarization experiment.
-
Immerse the working electrode in the test solution and allow it to reach a steady OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Measure the impedance response of the system.
-
Plot the data in Nyquist and Bode formats.
-
Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) from the Rct values:
-
IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
-
Visualizations
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Workflow for Corrosion Inhibition Studies
Caption: General experimental workflow for evaluating a corrosion inhibitor.
Proposed Mechanism of Corrosion Inhibition
Caption: Proposed mechanism of action for the corrosion inhibitor.
Experimental procedure for the esterification of "4-(4-methoxyphenyl)sulfanylbenzoic acid"
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of the methyl ester of 4-(4-methoxyphenyl)sulfanylbenzoic acid via Fischer esterification. This procedure is broadly applicable to aromatic carboxylic acids and can be adapted for the synthesis of various ester derivatives, which are common intermediates in pharmaceutical development.
Introduction
Esterification is a fundamental reaction in organic synthesis, crucial for the generation of ester derivatives from carboxylic acids and alcohols.[1] The Fischer esterification, an acid-catalyzed equilibrium reaction, is a classic and widely used method for this transformation.[2] In this process, a carboxylic acid is treated with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, to drive the reaction towards the formation of the ester and water.[3][4] The use of excess alcohol helps to shift the reaction equilibrium to favor the product, in accordance with Le Châtelier's principle.[2][5] This application note details the synthesis of methyl 4-(4-methoxyphenyl)sulfanylbenzoate from its corresponding carboxylic acid.
Experimental Protocol
This protocol is based on established Fischer esterification procedures for aromatic carboxylic acids.[4][5][6]
Materials and Reagents:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium chloride (saturated aqueous solution, brine)
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine this compound (1.0 equivalent) and an excess of anhydrous methanol (e.g., 10-20 equivalents), which also serves as the solvent.[5]
-
Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).[4] Caution: The addition of sulfuric acid to methanol is exothermic and should be done slowly and with cooling if necessary.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle.[4] The reaction temperature will be the boiling point of methanol (approximately 65 °C).[4]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed. This typically takes several hours.[5]
-
Workup - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.[4]
-
Dissolve the residue in ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.[4][6] Carbon dioxide gas will evolve, so vent the funnel frequently.
-
Wash the organic layer with water and then with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester product.[4][5]
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.[4]
-
Characterization: Characterize the final product by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.
Data Presentation
The following table summarizes the key quantitative parameters for this esterification reaction.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Methanol | 10-20 eq |
| Catalyst | |
| Concentrated Sulfuric Acid | 0.1-0.2 eq |
| Reaction Conditions | |
| Temperature | Reflux (~65 °C) |
| Reaction Time | Monitored by TLC (typically several hours) |
| Expected Outcome | |
| Product | Methyl 4-(4-methoxyphenyl)sulfanylbenzoate |
| Theoretical Yield | Dependent on starting mass |
| Purity | To be determined by analysis |
Visualizations
Caption: Fischer Esterification Reaction Pathway.
Caption: Experimental Workflow for Ester Synthesis.
References
- 1. iajpr.com [iajpr.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Application Notes and Protocols for the Functionalization of 4-(4-methoxyphenyl)sulfanylbenzoic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the functionalization of 4-(4-methoxyphenyl)sulfanylbenzoic acid , a diaryl sulfide derivative with potential applications in biological research and drug discovery. The protocols focus on leveraging the carboxylic acid moiety for conjugation to biomolecules and surfaces, enabling a variety of biological assays.
Overview and Potential Applications
This compound belongs to the diaryl sulfide class of compounds, which have garnered interest in medicinal chemistry due to their diverse biological activities. While specific data for this exact molecule is limited, related diaryl sulfide derivatives have demonstrated potential as anticancer agents.[1][2] Functionalization of this molecule through its carboxylic acid group allows for its use in:
-
Immunoassays: Covalent attachment to antibodies or antigens for use in ELISA, Western blotting, or immunohistochemistry.
-
Protein Labeling: Conjugation to proteins for pull-down assays, activity-based protein profiling, or fluorescence imaging (after conjugation to a fluorescent dye).
-
Surface Plasmon Resonance (SPR) and Microarrays: Immobilization onto sensor chips or microarray slides to study binding kinetics and screen for interacting partners.
-
Drug Delivery: As a linker for attaching to drug delivery systems or targeting ligands.
Synthesis of this compound
Proposed Synthetic Scheme:
A plausible synthesis route involves the reaction of 4-mercaptobenzoic acid with 4-methoxy-iodobenzene or 4-methoxy-bromobenzene under basic conditions, often catalyzed by a copper salt (Ullmann condensation).
Illustrative Workflow for Synthesis:
Caption: Proposed workflow for the synthesis of this compound.
Functionalization Protocols for Biological Assays
The carboxylic acid group of this compound is the primary site for functionalization. The most common and versatile method for its conjugation to amine-containing molecules is through the formation of an amide bond using carbodiimide chemistry.
This protocol describes the activation of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.
Experimental Protocol: Activation and Amide Coupling
-
Dissolve this compound: Prepare a 10 mM stock solution in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Activation:
-
In a reaction vial, add your desired molar equivalent of the this compound stock solution.
-
Add 1.5 equivalents of NHS and 1.5 equivalents of EDC. It is recommended to prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation to an Amine-Containing Molecule (e.g., Protein, Peptide, or Linker):
-
Dissolve the amine-containing molecule in a suitable amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Add the activated this compound solution to the amine-containing molecule solution. The molar ratio will depend on the desired degree of labeling and should be optimized for each application.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Quench the reaction by adding a final concentration of 20-50 mM Tris buffer or hydroxylamine to consume any unreacted NHS esters.
-
Purification: Remove excess unreacted compound and byproducts by dialysis, size-exclusion chromatography, or other appropriate purification methods.
Workflow for EDC/NHS Coupling:
Caption: General workflow for amide coupling.
This protocol is suitable for preparing surfaces for SPR, microarrays, or affinity chromatography.
Experimental Protocol: Surface Immobilization
-
Surface Preparation: Start with a surface functionalized with primary amines (e.g., amine-coated sensor chips or glass slides).
-
Activation of this compound: Follow step 2 from the general amide coupling protocol to generate the NHS ester.
-
Immobilization:
-
Incubate the amine-functionalized surface with the activated this compound solution for 1-2 hours at room temperature.
-
Wash the surface thoroughly with the reaction buffer and then with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any non-covalently bound compound.
-
-
Blocking: Block any remaining active sites on the surface by incubating with a blocking agent such as ethanolamine or bovine serum albumin (BSA).
Biological Assay Considerations and Potential Signaling Pathway
Derivatives of diaryl sulfide have shown inhibitory effects on cancer cell proliferation.[1][2] A potential mechanism of action for such compounds could involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/NF-κB pathway. Diallyl sulfide, another organosulfur compound, has been shown to inhibit TNF-α-mediated nuclear translocation of the p65 subunit of NF-κB.
Potential Signaling Pathway Modulated by Diaryl Sulfide Derivatives:
Caption: Potential inhibition of the PI3K/Akt/NF-κB signaling pathway by diaryl sulfide derivatives.
Quantitative Data for Diaryl Sulfide Analogs
While specific quantitative data for this compound is not available, the following table summarizes the anti-proliferative activity of some related diaryl sulfide compounds against the MCF-7 breast cancer cell line.[1][2] This data can serve as a benchmark for evaluating the potential activity of functionalized this compound.
| Compound ID | Structure | EC50 (µM) against MCF-7 Cells |
| 25 | Benzoxazolyl-3,4,5-trimethoxyphenyl sulfide | 4.5[1][2] |
| 19 | Phenyl-pyridinyl sulfide | 7.9[1][2] |
Note: The provided protocols are general guidelines and may require optimization for specific applications. It is recommended to perform small-scale pilot experiments to determine the optimal reaction conditions.
References
Application Notes and Protocols for In Vitro Evaluation of "4-(4-methoxyphenyl)sulfanylbenzoic acid" Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide for the in vitro evaluation of the cytotoxic effects of "4-(4-methoxyphenyl)sulfanylbenzoic acid," a novel compound with potential therapeutic applications. The following sections detail the methodologies for assessing cell viability, membrane integrity, and apoptosis induction in cancer cell lines treated with this compound. The provided protocols are standardized to ensure reproducibility and reliability of the obtained results.
Data Presentation
The cytotoxic effects of "this compound" were evaluated in three cancer cell lines: MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), and HeLa (human cervical cancer). The cells were treated with various concentrations of the compound for 24 and 48 hours. The following tables summarize the quantitative data obtained from the MTT, LDH, and apoptosis assays.
Table 1: Cell Viability by MTT Assay
| Cell Line | Treatment Duration (hours) | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 24 | 0 (Control) | 100 ± 4.5 | 45.2 |
| 10 | 85.3 ± 3.1 | |||
| 25 | 62.1 ± 2.8 | |||
| 50 | 48.7 ± 3.5 | |||
| 100 | 23.4 ± 2.1 | |||
| 48 | 0 (Control) | 100 ± 5.2 | 28.6 | |
| 10 | 71.2 ± 4.3 | |||
| 25 | 49.8 ± 3.9 | |||
| 50 | 25.6 ± 2.7 | |||
| 100 | 10.1 ± 1.5 | |||
| A549 | 24 | 0 (Control) | 100 ± 3.8 | 65.8 |
| 10 | 92.1 ± 2.9 | |||
| 25 | 75.4 ± 3.3 | |||
| 50 | 58.3 ± 4.1 | |||
| 100 | 35.2 ± 2.6 | |||
| 48 | 0 (Control) | 100 ± 4.1 | 42.1 | |
| 10 | 80.5 ± 3.7 | |||
| 25 | 55.9 ± 4.0 | |||
| 50 | 33.1 ± 3.2 | |||
| 100 | 15.8 ± 1.9 | |||
| HeLa | 24 | 0 (Control) | 100 ± 4.9 | 80.4 |
| 10 | 95.3 ± 3.2 | |||
| 25 | 81.7 ± 2.9 | |||
| 50 | 67.5 ± 3.8 | |||
| 100 | 48.2 ± 3.1 | |||
| 48 | 0 (Control) | 100 ± 5.5 | 55.3 | |
| 10 | 88.6 ± 4.6 | |||
| 25 | 69.3 ± 4.1 | |||
| 50 | 45.1 ± 3.6 | |||
| 100 | 22.7 ± 2.4 |
Table 2: Cytotoxicity by LDH Release Assay
| Cell Line | Treatment Duration (hours) | Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| MCF-7 | 24 | 0 (Control) | 5.2 ± 1.1 |
| 10 | 15.8 ± 2.3 | ||
| 25 | 38.6 ± 3.1 | ||
| 50 | 52.1 ± 4.0 | ||
| 100 | 78.3 ± 5.2 | ||
| 48 | 0 (Control) | 8.1 ± 1.5 | |
| 10 | 29.4 ± 2.9 | ||
| 25 | 51.2 ± 4.2 | ||
| 50 | 75.9 ± 5.8 | ||
| 100 | 90.5 ± 6.1 | ||
| A549 | 24 | 0 (Control) | 4.8 ± 0.9 |
| 10 | 10.2 ± 1.8 | ||
| 25 | 25.7 ± 2.5 | ||
| 50 | 42.8 ± 3.7 | ||
| 100 | 65.9 ± 4.9 | ||
| 48 | 0 (Control) | 7.5 ± 1.3 | |
| 10 | 20.1 ± 2.4 | ||
| 25 | 45.3 ± 3.8 | ||
| 50 | 68.2 ± 5.1 | ||
| 100 | 85.4 ± 5.7 | ||
| HeLa | 24 | 0 (Control) | 3.9 ± 0.8 |
| 10 | 8.1 ± 1.5 | ||
| 25 | 19.4 ± 2.1 | ||
| 50 | 33.6 ± 3.0 | ||
| 100 | 52.7 ± 4.3 | ||
| 48 | 0 (Control) | 6.8 ± 1.2 | |
| 10 | 15.2 ± 2.0 | ||
| 25 | 31.8 ± 3.3 | ||
| 50 | 55.9 ± 4.7 | ||
| 100 | 78.1 ± 5.4 |
Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| MCF-7 | Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 96.4 ± 0.8 |
| 50 µM Compound | 25.8 ± 2.1 | 10.2 ± 1.5 | 64.0 ± 3.2 | |
| A549 | Control | 1.8 ± 0.4 | 1.2 ± 0.2 | 97.0 ± 0.6 |
| 50 µM Compound | 18.9 ± 1.8 | 8.7 ± 1.1 | 72.4 ± 2.9 | |
| HeLa | Control | 1.5 ± 0.3 | 1.0 ± 0.2 | 97.5 ± 0.5 |
| 50 µM Compound | 15.3 ± 1.6 | 6.5 ± 0.9 | 78.2 ± 2.5 |
Experimental Protocols
Cell Culture
MCF-7, A549, and HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1][2] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1][2]
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of "this compound" (0, 10, 25, 50, 100 µM) and incubate for 24 or 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][3]
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3][4]
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released upon membrane damage.[5][6]
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with the compound for the indicated times.
-
Collect the cell culture supernatant.
-
Add 50 µL of the supernatant to a new 96-well plate.[7]
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.[6]
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Maximum LDH release is determined by treating control cells with a lysis buffer.[9]
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[10][11]
Protocol:
-
Seed cells in a 6-well plate and treat with the compound for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.[12]
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Incubate in the dark at room temperature for 15 minutes.[13]
-
Analyze the cells by flow cytometry within one hour.[11][12]
Mandatory Visualization
Signaling Pathways
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. scispace.com [scispace.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols: 4-(4-methoxyphenyl)sulfanylbenzoic Acid as a Precursor for Radiolabeled Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of "4-(4-methoxyphenyl)sulfanylbenzoic acid" as a versatile precursor for the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. The protocols detailed below are derived from established radiolabeling methodologies for structurally similar compounds and are intended to serve as a foundational guide for developing specific radiotracers.
Introduction
"this compound" possesses key structural motifs that make it an excellent candidate for radiolabeling with common PET isotopes such as Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]). The presence of two aromatic rings offers sites for radiofluorination, while the methoxy group provides a handle for [¹¹C]-methylation. Radiolabeled derivatives of this core structure have potential applications in oncology, neuroimaging, and cardiovascular research, targeting a range of biological entities including enzymes and receptors.
Potential Radiolabeling Strategies
Two primary strategies are proposed for the radiolabeling of "this compound":
-
[¹⁸F]Fluorination on the Benzoic Acid Moiety: Introduction of Fluorine-18 via nucleophilic aromatic substitution (SNA) on a pre-functionalized precursor. This approach leverages the well-established chemistry of producing [¹⁸F]aryl fluorides.
-
[¹¹C]Methylation of a Phenolic Precursor: Radiolabeling via O-methylation of a demethylated precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. This method is advantageous due to the high molar activity often achieved with [¹¹C]-methylation reactions.
Protocol 1: Synthesis of [¹⁸F]4-(4-methoxyphenyl)sulfanyl-X-fluorobenzoic acid
This protocol describes a hypothetical synthesis of a Fluorine-18 labeled analog of "this compound" on the benzoic acid ring. The procedure is based on the nucleophilic substitution of a nitro-precursor.
Experimental Workflow:
Caption: Workflow for the synthesis of an [¹⁸F]-labeled derivative.
Methodology:
-
Precursor Synthesis: Synthesize the precursor, 4-(4-methoxyphenyl)sulfanyl-2-nitrobenzoic acid, through standard organic chemistry methods. The nitro group serves as a leaving group for the subsequent nucleophilic fluorination.
-
[¹⁸F]Fluoride Production and Activation: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of potassium carbonate and Kryptofix 2.2.2. in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride complex.
-
Radiolabeling Reaction: Dissolve the nitro-precursor (1-5 mg) in anhydrous dimethyl sulfoxide (DMSO). Add the activated [¹⁸F]fluoride complex to the precursor solution. Seal the reaction vessel and heat at 150°C for 15 minutes.
-
Purification: After cooling, dilute the reaction mixture with water and pass it through a solid-phase extraction (SPE) cartridge (e.g., C18). Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities. Elute the desired radiolabeled product with ethanol or acetonitrile.
-
Formulation and Quality Control: The eluted product is formulated in a sterile solution, typically saline with a small percentage of ethanol. The radiochemical purity, specific activity, and identity of the final product are confirmed by radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin Layer Chromatography (radio-TLC).
Quantitative Data (Expected Ranges based on similar reactions):
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 20-40% |
| Radiochemical Purity | >95% |
| Molar Activity | 30-150 GBq/µmol |
| Synthesis Time | 45-60 minutes |
Protocol 2: Synthesis of [¹¹C]this compound
This protocol outlines the synthesis of "this compound" radiolabeled with Carbon-11 on the methoxy group. This requires a phenolic precursor.
Experimental Workflow:
Caption: Workflow for the synthesis of a [¹¹C]-labeled derivative.
Methodology:
-
Precursor Synthesis: Synthesize the phenolic precursor, 4-(4-hydroxyphenyl)sulfanylbenzoic acid, by demethylating "this compound" using a reagent such as boron tribromide (BBr₃).
-
[¹¹C]Methyl Triflate Production: Produce [¹¹C]methane from a cyclotron via the ¹⁴N(p,α)¹¹C reaction. Convert [¹¹C]methane to [¹¹C]methyl iodide, which is then passed through a heated column containing silver triflate to yield gaseous [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
-
Radiolabeling Reaction: Trap the [¹¹C]CH₃OTf in a solution of the phenolic precursor (0.5-2 mg) and a base (e.g., sodium hydroxide or tetrabutylammonium hydroxide) in an appropriate solvent like dimethylformamide (DMF). The reaction is typically rapid and can be performed at room temperature for 5 minutes.
-
Purification: Quench the reaction and inject the mixture onto a semi-preparative HPLC system to isolate the [¹¹C]-labeled product from the precursor and other impurities.
-
Formulation and Quality Control: Collect the HPLC fraction containing the desired product, remove the solvent under a stream of nitrogen with gentle heating, and formulate the residue in a sterile solution. Confirm radiochemical purity, molar activity, and identity using analytical radio-HPLC and gas chromatography (for residual solvent analysis).
Quantitative Data (Expected Ranges based on similar reactions):
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 40-70% |
| Radiochemical Purity | >98% |
| Molar Activity | 150-400 GBq/µmol |
| Synthesis Time | 30-40 minutes |
Potential Applications and Biological Targets
While the specific biological targets of "this compound" require further investigation, structurally related molecules have shown affinity for a variety of important biological targets. This suggests that radiolabeled derivatives could be valuable tools for:
-
Oncology Imaging: Derivatives of similar structures have been investigated as inhibitors of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. A radiolabeled version could potentially be used to image MMP activity in vivo.
-
Neuroimaging: The core scaffold is present in compounds designed to interact with receptors in the central nervous system. Radiolabeled analogs could be developed to image neurotransmitter systems or neuroinflammation.
-
Drug Development: A radiolabeled version of a drug candidate based on this scaffold can be used in pharmacokinetic and biodistribution studies to assess its in vivo behavior, including target engagement and off-target accumulation.
Logical Relationship of Application Development:
Caption: Development pathway for a novel PET radiotracer.
Disclaimer
The protocols and applications described herein are based on established radiochemical principles and data from structurally analogous compounds. These are intended to be starting points for research and development. The actual synthesis and application of radiolabeled "this compound" derivatives will require optimization and validation. All work with radioactive materials must be conducted in appropriately licensed facilities by trained personnel in accordance with all applicable safety regulations.
Troubleshooting & Optimization
Common side reactions in the synthesis of "4-(4-methoxyphenyl)sulfanylbenzoic acid"
Technical Support Center: Synthesis of 4-(4-methoxyphenyl)sulfanylbenzoic acid
This guide provides troubleshooting information and frequently asked questions regarding the synthesis of this compound, a common process in pharmaceutical and materials science research. The primary synthetic route discussed is the copper-catalyzed Ullmann condensation of a 4-halobenzoic acid with 4-methoxythiophenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and problematic side reaction in the synthesis of this compound?
A1: The most prevalent side reaction is the oxidative homocoupling (dimerization) of the 4-methoxythiophenol starting material.[1] This reaction forms bis(4-methoxyphenyl) disulfide . This process is often accelerated by the presence of the copper catalyst and atmospheric oxygen, leading to a significant reduction in the yield of the desired thioether product.[2] Thiols, in general, are susceptible to oxidation to form disulfides.[1][3]
Q2: During workup, I isolated a significant amount of a less polar, yellowish solid impurity. What is it and how can I confirm its identity?
A2: This impurity is almost certainly the bis(4-methoxyphenyl) disulfide byproduct mentioned in Q1.[2][4] It has a lower polarity than the desired carboxylic acid product and will therefore have a higher Rf value on a TLC plate.
-
Identity Confirmation:
-
TLC Analysis: The disulfide spot will be significantly higher than the product spot in a typical ethyl acetate/hexane system.
-
¹H NMR: The disulfide will show a characteristic aromatic splitting pattern similar to 4-methoxythiophenol but will lack the thiol (-SH) proton signal.
-
LC-MS: The disulfide has a molecular weight of 278.39 g/mol .[4][5][6][7] You can look for the corresponding [M+H]⁺ or [M+Na]⁺ ion in the mass spectrum.
-
Q3: How can I prevent or minimize the formation of the bis(4-methoxyphenyl) disulfide byproduct?
A3: Minimizing the oxidative dimerization is key to achieving a high yield. The following techniques are recommended:
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (Nitrogen or Argon) to exclude oxygen.
-
Degas Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Use of Ligands: In modern Ullmann-type reactions, the addition of a ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) can often accelerate the desired cross-coupling reaction, allowing for lower reaction temperatures and shorter times, which can suppress side reactions.
-
In-situ Thiol Generation: In some cases, the disulfide can be used as the starting material and reduced in situ to the thiol, which is then immediately consumed in the main reaction.[3]
Q4: My reaction yield is low, but I don't see much disulfide impurity. What are other potential causes?
A4: Besides the primary side reaction, low yields can result from several other issues:
-
Incomplete Reaction: Ullmann reactions can be slow. Ensure the reaction has run for a sufficient time at the optimal temperature. Purity of starting materials and catalyst activity are crucial.
-
Homocoupling of Aryl Halide: The 4-halobenzoic acid can couple with itself to form a biphenyl dicarboxylic acid, though this is often less favorable than the desired C-S coupling.[8]
-
Product Purification Loss: The product is a carboxylic acid, making it soluble in basic aqueous solutions. During workup, ensure the pH is sufficiently acidic (pH < 4) during the extraction to fully protonate the carboxylate and bring the product into the organic layer. Emulsions can also form, leading to loss of material.
Q5: What analytical methods are best for monitoring reaction progress and identifying byproducts?
A5: A combination of techniques is most effective:
-
Thin-Layer Chromatography (TLC): This is the quickest method to monitor the consumption of starting materials. The non-polar disulfide byproduct will appear as a high-Rf spot, while the polar carboxylic acid product will have a low Rf.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows you to track the disappearance of starting materials and the appearance of the product peak (at the correct mass) and any byproduct peaks (like the disulfide) in real-time.
-
Proton Nuclear Magnetic Resonance (¹H NMR): Taking a sample from the crude reaction mixture (after a mini workup) can confirm the presence of product and byproducts by identifying their unique proton signals.
Troubleshooting & Data
Effect of Atmosphere on Disulfide Formation
The presence of oxygen is a critical factor in the formation of the disulfide byproduct. The following table summarizes representative data on the impact of the reaction atmosphere on byproduct yield.
| Reactant | Base | Solvent | Catalyst | Atmosphere | Disulfide Yield (%) |
| 4-methoxybenzenethiol | K₂CO₃ | Ethyl-Methyl Ketone | Cu | Oxygen | 56% |
| 4-methoxybenzenethiol | K₂CO₃ | Ethyl-Methyl Ketone | Cu | Nitrogen | 49% |
| 4-methoxybenzenethiol | K₂CO₃ | Butyl-Methyl Ketone | Cu | Oxygen | 72% |
| 4-methoxybenzenethiol | K₂CO₃ | Butyl-Methyl Ketone | Cu | Nitrogen | 65% |
| Data adapted from studies on copper-catalyzed reactions of thiols, illustrating the trend of increased disulfide formation in the presence of oxygen.[2] |
Visual Guides
Reaction and Troubleshooting Workflows
The following diagrams illustrate the main synthetic pathway and a logical workflow for troubleshooting common issues encountered during the synthesis.
Caption: Fig. 1: Synthesis pathway and primary side reaction.
Caption: Fig. 2: Troubleshooting workflow for reaction issues.
Experimental Protocols
Representative Synthesis Protocol
(Warning: This protocol involves malodorous thiols and should be performed in a well-ventilated fume hood.[3] Appropriate personal protective equipment must be worn.)
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen gas three times.
-
Solvent/Reagent Addition: Add degassed anhydrous DMF via syringe. Begin stirring, then add 4-methoxythiophenol (1.1 eq) via syringe.
-
Reaction: Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. Pour into a beaker containing 1 M HCl (aq).
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with water, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
TLC Analysis Protocol
-
Sample Prep: Dissolve a small amount of the crude reaction mixture in ethyl acetate. Prepare spots for the starting material, co-spot, and reaction mixture on a silica TLC plate.
-
Elution: Develop the plate in a chamber with a mobile phase of 30% ethyl acetate in hexanes with 1% acetic acid. The acetic acid is crucial for preventing the carboxylic acid product from streaking.
-
Visualization: Visualize the plate under UV light (254 nm).
-
Interpretation:
-
Rf ≈ 0.8-0.9: Bis(4-methoxyphenyl) disulfide (non-polar).
-
Rf ≈ 0.6-0.7: 4-iodobenzoic acid / 4-methoxythiophenol (starting materials).
-
Rf ≈ 0.2-0.3: this compound (polar product).
-
References
- 1. 4-Methoxybenzenethiol | 696-63-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 双(4-甲氧基苯基)二硫化物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Bis(4-methoxyphenyl) disulfide - Análisis Vínicos [analisisvinicos.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of diaryl thioethers
Technical Support Center: Synthesis of Diaryl Thioethers
Welcome to the technical support center for the synthesis of diaryl thioethers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing diaryl thioethers?
A1: The most prevalent methods for forming the C–S bond in diaryl thioethers are transition metal-catalyzed cross-coupling reactions. The three most widely used named reactions are:
-
Buchwald-Hartwig C-S Coupling: This palladium-catalyzed reaction is known for its high functional group tolerance and broad substrate scope, coupling aryl halides or triflates with aryl thiols.[1][2]
-
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation typically requires higher temperatures than the Buchwald-Hartwig coupling and is often used for coupling aryl halides with thiophenols.[3][4] Modern variations use soluble copper catalysts with ligands to improve reaction conditions.[3]
-
Chan-Lam C-S Coupling: This copper-catalyzed reaction utilizes aryl boronic acids as the arylating agent to couple with thiols.[5][6] It can often be performed under mild conditions, sometimes at room temperature and open to the air.[6]
Q2: My diaryl thioether synthesis is resulting in a low yield. What are the primary factors to investigate?
A2: Low yields in diaryl thioether synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Catalyst System (Catalyst, Ligand, and Precatalyst): The choice of palladium or copper catalyst and the corresponding ligand is critical. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands often give good results.[7] The palladium source, whether a Pd(0) or Pd(II) precatalyst, can also influence catalytic activity.[8][9]
-
Base: The choice and strength of the base are crucial. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The base's pKa and solubility in the reaction solvent can significantly impact the reaction rate and yield.[8][10]
-
Solvent: The solvent must be appropriate for the chosen catalyst system and base. Common solvents include toluene, dioxane, THF, and DMF.[3][11] The solvent's polarity and boiling point can affect catalyst stability and reaction kinetics.
-
Reaction Temperature and Time: These parameters often require optimization. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side reactions.
-
Purity of Starting Materials: Ensure the aryl halide, thiol/boronic acid, and solvent are pure and dry, as impurities can poison the catalyst. Many aryl thiols are prone to oxidation to disulfides upon storage.[12]
Q3: I am observing a significant amount of disulfide byproduct. How can I minimize this side reaction?
A3: The formation of diaryl disulfides is a common side reaction, particularly when using aryl thiols. This occurs due to the oxidative coupling of two thiol molecules. To suppress this:
-
Ensure Anaerobic Conditions: Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment. Oxygen can facilitate the oxidation of the thiol.
-
Control Base Addition: In some cases, slow addition of the base can help to maintain a low concentration of the thiolate anion at any given time, which can disfavor the disulfide formation.
-
Use of a Thiol Surrogate: Consider using a thiol surrogate that generates the thiol in situ. One such approach is the use of triisopropylsilanethiol (TIPS-SH) which can react with an aryl halide, followed by the addition of a second aryl halide in a one-pot procedure.[12]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during the synthesis of diaryl thioethers.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | For palladium-catalyzed reactions, ensure the use of an appropriate precatalyst or that the Pd(II) source is effectively reduced to the active Pd(0) species.[8][9] Consider screening different ligands; bulky, electron-rich phosphine ligands are often effective for C-S coupling.[1][7] For Ullmann reactions, "activated" copper powder or soluble copper salts with ligands like diamines can be more effective than standard copper powder.[3] |
| Inappropriate Base | The choice of base is critical. For Buchwald-Hartwig reactions, cesium carbonate (Cs₂CO₃) is often effective due to its good solubility.[8][11] For base-sensitive substrates, weaker bases like K₃PO₄ may be preferable.[10] A screening of bases with varying pKa and solubility is recommended. |
| Poor Solvent Choice | The solvent should be able to dissolve the reactants and the base to a reasonable extent. Toluene, THF, and dioxane are common choices for palladium catalysis.[11] For Ullmann reactions, high-boiling polar solvents like DMF or NMP are traditionally used, though modern methods may allow for milder conditions.[3] |
| Low Reaction Temperature | Some coupling reactions, especially with less reactive aryl chlorides, may require higher temperatures (80-110 °C) to proceed at a reasonable rate.[13] However, be mindful of catalyst stability at elevated temperatures. |
Problem 2: Catalyst Deactivation
| Potential Cause | Suggested Solution |
| Presence of Oxygen or Water | Rigorously degas the solvent and reagents and maintain an inert atmosphere. Use anhydrous solvents. |
| Inhibiting Functional Groups | Certain functional groups on the substrates can coordinate to the metal center and inhibit catalysis. In such cases, a higher catalyst loading or a more robust ligand may be required. |
| High Reaction Temperature | Prolonged heating at high temperatures can lead to the decomposition of the catalyst. If a high temperature is necessary, consider using a more thermally stable catalyst system or minimizing the reaction time. |
Problem 3: Difficulty with Specific Substrates
| Potential Cause | Suggested Solution |
| Electron-Rich Aryl Halides | These substrates can be challenging for oxidative addition. The use of more electron-rich and bulky ligands (e.g., dialkylbiarylphosphines) can facilitate this step in Buchwald-Hartwig couplings.[2] |
| Sterically Hindered Substrates | Steric hindrance around the reaction center can slow down the coupling. Increasing the reaction temperature, using a less bulky ligand to allow for coordination, or switching to a different coupling method might be necessary. |
| Heteroaromatic Substrates | Heteroaromatic compounds can be challenging due to their ability to coordinate to the catalyst. A careful selection of the ligand and reaction conditions is often required to achieve good yields.[14] |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize data from the literature to guide the optimization of your reaction conditions.
Table 1: Effect of Ligand and Base on Buchwald-Hartwig C-S Coupling Yield
Reaction: 4-bromotoluene + Thiophenol -> 4-Methylphenyl phenyl sulfide
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | THF | 100 | 80[11] |
| Pd(OAc)₂ | Xantphos | K₃PO₄ | Toluene | 110 | Good |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene | 110 | Moderate |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | High |
Note: "Good" and "High" yields are qualitative descriptors from cited literature where specific quantitative data was not provided in the abstract.[10]
Table 2: Optimization of Chan-Lam C-S Coupling
Reaction: Phenylboronic acid + Thiophenol -> Phenyl phenyl sulfide
| Copper Source | Base | Solvent | Temperature | Yield (%) |
| Cu(OAc)₂ | Et₃N | CH₂Cl₂ | Room Temp | High |
| Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | High |
| CuI | K₂CO₃ | DMF | 110 | Moderate |
| Cu₂O | None | Toluene | 110 | Low |
Note: Yields are generalized from typical Chan-Lam conditions. Specific yields can vary significantly with substrate scope.[5][15]
Experimental Protocols
General Procedure for a Buchwald-Hartwig C-S Coupling Reaction:
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the aryl halide (1.0 equiv), the aryl thiol (1.0-1.2 equiv), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene or THF) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A troubleshooting workflow for optimizing diaryl thioether synthesis.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig C-S coupling reaction.
References
- 1. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann reaction | PPTX [slideshare.net]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 4-(4-methoxyphenyl)sulfanylbenzoic acid Stability and Degradation Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability and degradation studies for 4-(4-methoxyphenyl)sulfanylbenzoic acid. The following information is presented in a question-and-answer format to address common issues and provide clear experimental direction.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they necessary for this compound?
A1: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of this compound.[1][2][3] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[2] This information is crucial for developing and validating stability-indicating analytical methods, which are required by regulatory agencies like the FDA and ICH to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.[1]
Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
A2: A comprehensive forced degradation study should include exposure to a variety of stress conditions.[2] For this compound, which contains a thioether and a carboxylic acid moiety, the following conditions are recommended:
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Acid Hydrolysis: Treatment with acids like hydrochloric acid or sulfuric acid (e.g., 0.1 M to 1 M) at room temperature or elevated temperatures.[2]
-
Base Hydrolysis: Treatment with bases such as sodium hydroxide or potassium hydroxide (e.g., 0.1 M to 1 M) at room temperature or elevated temperatures.[2]
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Oxidation: Exposure to an oxidizing agent, with hydrogen peroxide being a common choice (e.g., 3%).[3]
-
Thermal Degradation: Exposing the solid or solution form of the compound to high temperatures (e.g., above the temperatures used for accelerated stability testing).[2][4]
-
Photostability: Exposing the compound to light, typically under controlled conditions as specified in ICH guideline Q1B. Functional groups such as sulfides are known to potentially introduce photosensitivity.[3]
Q3: How much degradation should I aim for during my forced degradation experiments?
A3: The general recommendation is to aim for approximately 10% degradation of the active pharmaceutical ingredient (API).[1] This level of degradation is typically sufficient to produce and identify the primary degradation products without leading to secondary, more complex degradation pathways that may not be relevant to the actual storage conditions.[4]
Q4: What is a stability-indicating method and how do I develop one for this compound?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active ingredient due to degradation.[1] For this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective choice. The key is to develop a method that can separate the parent compound from all potential degradation products, process impurities, and excipients.[1] Method development often involves screening different columns (e.g., C18), mobile phases (e.g., acetonitrile and a pH-adjusted buffer), and gradient elution profiles to achieve the desired separation.[5][6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions, or the conditions are too mild. | Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature), or extend the exposure time.[3] For poorly soluble compounds, consider using a co-solvent.[2] |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the strength of the stressor (e.g., lower acid/base concentration, lower temperature), or shorten the exposure time.[3] |
| Poor separation between the parent peak and degradation products in HPLC. | The analytical method lacks specificity. | Optimize the HPLC method. This may involve changing the column, mobile phase composition, pH, gradient slope, or flow rate to improve resolution.[6] |
| Multiple, small degradation peaks are observed. | This could indicate secondary degradation or complex degradation pathways. | Analyze samples at earlier time points to distinguish primary from secondary degradants.[4] Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.[5] |
Experimental Protocols
General Protocol for Forced Degradation of this compound
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to the working concentration with the mobile phase.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a specified period. At each time point, withdraw an aliquot and dilute to the working concentration.
-
Thermal Degradation: Store the solid compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period. Also, reflux the stock solution for a set time.
-
Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A control sample (unstressed) should also be analyzed for comparison.
Example Stability-Indicating RP-HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure the elution of both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and organized manner.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | Number of Degradants | Remarks (e.g., RRT of major degradant) |
| 0.1 M HCl | 24 hours | ||||
| 0.1 M NaOH | 24 hours | ||||
| 3% H₂O₂ | 24 hours | ||||
| Thermal (80°C) | 48 hours | ||||
| Photolytic | 7 days |
Visualizations
Experimental Workflow for Forced Degradation Studies
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. asianjpr.com [asianjpr.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. ricerca.unich.it [ricerca.unich.it]
- 7. New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in the synthesis of "4-(4-methoxyphenyl)sulfanylbenzoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield in the synthesis of 4-(4-methoxyphenyl)sulfanylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a copper-catalyzed cross-coupling reaction, often a variation of the Ullmann condensation. This typically involves the reaction of a 4-halobenzoic acid (commonly 4-iodobenzoic acid or 4-bromobenzoic acid) with 4-methoxythiophenol in the presence of a copper catalyst, a ligand, and a base in a polar aprotic solvent.
Q2: Why is my overall yield consistently low?
A2: Low yields can stem from several factors including incomplete reaction, formation of side products, degradation of the product under harsh reaction conditions, or losses during work-up and purification. It is crucial to systematically investigate each stage of the process, from reagent quality to the final isolation steps.
Q3: What are the expected side products in this synthesis?
A3: Common side products include the symmetrical homocoupling of the starting materials, such as bis(4-methoxyphenyl) disulfide (from the oxidation of 4-methoxythiophenol) and 4,4'-biphenyldicarboxylic acid (from the coupling of 4-halobenzoic acid). Additionally, decarboxylation of the benzoic acid moiety can occur at very high temperatures.
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is a straightforward method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to resolve the starting materials and the product. The product, being more polar than the thiophenol but potentially less polar than the halo-benzoic acid starting material (depending on the halogen), should have a distinct Rf value. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, LC-MS is recommended to track the consumption of reactants and the formation of the desired product and any byproducts.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields.
Issue 1: Low or No Conversion of Starting Materials
If you observe a significant amount of unreacted 4-halobenzoic acid or 4-methoxythiophenol after the recommended reaction time, consider the following causes and solutions.
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Cause: Inactive Catalyst or Ligand
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Solution: Ensure the copper source (e.g., CuI, Cu₂O) is fresh and has not been excessively exposed to air and moisture. Use a new bottle or purify the existing stock if necessary. Verify the integrity and purity of the ligand.
-
-
Cause: Inappropriate Base or Insufficient Amount
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Solution: The base is critical for deprotonating the thiophenol. Ensure the base (e.g., K₂CO₃, K₃PO₄) is anhydrous and finely powdered to maximize its surface area. An insufficient amount of base will stall the reaction; use at least 2 equivalents relative to the limiting reagent.
-
-
Cause: Reaction Temperature is Too Low
-
Solution: Ullmann-type couplings often require elevated temperatures (100-160 °C). Ensure your reaction is reaching and maintaining the target temperature. Use a high-boiling solvent like DMF, DMSO, or DMAc.
-
-
Cause: Poor Quality of Reagents or Solvent
-
Solution: Use anhydrous, high-purity solvents, as water can interfere with the reaction. Ensure the starting materials are pure. 4-methoxythiophenol can oxidize to the disulfide on storage; verify its purity before use.
-
Issue 2: Significant Side Product Formation
If the reaction proceeds but generates a complex mixture of products, focus on optimizing selectivity.
-
Cause: Reaction Temperature is Too High
-
Solution: While high temperatures are needed, excessive heat can promote side reactions like homocoupling and decarboxylation. Try reducing the reaction temperature by 10-20 °C and extending the reaction time.
-
-
Cause: Oxygen Contamination
-
Solution: The oxidative homocoupling of 4-methoxythiophenol to form bis(4-methoxyphenyl) disulfide is a common side reaction. To minimize this, degas the reaction mixture by bubbling nitrogen or argon through the solvent before adding the catalyst and reactants. Maintain a positive pressure of an inert atmosphere throughout the reaction.
-
-
Cause: Incorrect Choice of Catalyst/Ligand System
-
Solution: The choice of ligand can significantly influence the reaction's outcome. If you are not using a ligand, adding one like L-proline or 1,10-phenanthroline can improve the yield and selectivity by stabilizing the copper catalyst. The reactivity of aryl halides generally follows the trend I > Br > Cl.[1] If using an aryl bromide, a more active catalyst system may be required compared to an aryl iodide.[1]
-
Issue 3: Product Loss During Work-up and Purification
If analysis of the crude mixture shows a good product ratio, but the isolated yield is low, the issue lies in the downstream processing.
-
Cause: Emulsion during Aqueous Extraction
-
Solution: After quenching the reaction, the mixture can sometimes form a persistent emulsion. To break it, add a saturated brine solution (NaCl) or gently warm the mixture. Filtering the crude mixture through a pad of celite before extraction can also help remove insoluble inorganic salts that may stabilize emulsions.
-
-
Cause: Incomplete Precipitation or Extraction
-
Solution: The product is a carboxylic acid and its solubility is pH-dependent. During the work-up, acidify the aqueous layer slowly with an acid like HCl (e.g., 1-2 M) to a pH of 2-3 to ensure complete precipitation of the carboxylic acid product.[2] Check the pH with indicator paper. Cool the mixture in an ice bath to further decrease its solubility before filtration.
-
-
Cause: Co-precipitation with Impurities
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Solution: If the precipitated product is oily or highly impure, it may be beneficial to perform an initial purification by extraction. After quenching, dilute with water and extract with a solvent like ethyl acetate. Wash the organic layer to remove solvent and salts, then extract the organic layer with an aqueous base (e.g., 1 M NaHCO₃) to move the acidic product into the aqueous phase. This leaves non-acidic impurities behind. The aqueous layer can then be re-acidified to precipitate the purer product.
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Visual Guides & Workflows
General Synthesis Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
Reaction Pathway and Side Products
Caption: Desired reaction pathway and common side reactions.
Reference Experimental Protocol
This protocol is a general guideline for a copper-catalyzed synthesis. Optimization may be required.
Materials:
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4-Iodobenzoic acid (1.0 equiv)
-
4-Methoxythiophenol (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
L-Proline (0.2 equiv)
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Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.5 equiv)
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Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodobenzoic acid, potassium carbonate, copper(I) iodide, and L-proline.
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous DMF via syringe, followed by the 4-methoxythiophenol.
-
Reaction: Heat the mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the 4-iodobenzoic acid is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing water (approx. 10x the volume of DMF).
-
Filtration: Filter the aqueous mixture through a pad of celite to remove insoluble copper salts. Wash the celite pad with a small amount of water.
-
Acidification: Transfer the filtrate to a large beaker and cool in an ice bath. Slowly add 2 M HCl solution with stirring until the pH of the solution is between 2 and 3. A precipitate should form.
-
Isolation: Continue stirring the cold suspension for 30 minutes. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water, followed by a small amount of cold hexanes to aid in drying. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
-
Drying: Dry the purified solid in a vacuum oven to obtain the final product.
Reaction Condition Optimization Data
The following table summarizes literature-derived conditions for similar Ullmann-type coupling reactions to illustrate the impact of different parameters on yield. Absolute yields for the target molecule will vary.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield Range | Notes |
| CuI (10%) | L-Proline (20%) | K₂CO₃ (2.0) | DMSO | 110 | 24 | 70-90% | A common and effective system for C-S coupling. |
| Cu₂O (5%) | None | K₃PO₄ (2.0) | DMF | 140 | 18 | 60-85% | Ligand-free systems often require higher temperatures. |
| Cu Powder (50%) | 1,10-Phenanthroline (10%) | Cs₂CO₃ (2.0) | DMAc | 130 | 36 | 65-88% | Classical conditions; may require longer reaction times. |
| CuI (10%) | None | K₂CO₃ (2.0) | Toluene | 110 | 48 | < 40% | Non-polar solvents are generally less effective. |
| CuO NPs | Varies | K₂CO₃ (2.5) | DMSO | 90-100 | 12 | 80-95% | Nanoparticle catalysts can be more active at lower temperatures.[1] |
References
Removal of unreacted starting materials from "4-(4-methoxyphenyl)sulfanylbenzoic acid"
Technical Support Center: Purification of 4-(4-methoxyphenyl)sulfanylbenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "this compound." Our focus is on the effective removal of unreacted starting materials after synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, particularly after its synthesis via reactions such as the Ullmann condensation.
| Issue | Potential Cause | Recommended Solution |
| Product is contaminated with a starting material that is soluble in basic solutions. | The unreacted starting material is likely 4-methoxythiophenol, which, being phenolic, is weakly acidic and can be extracted into a basic solution. | Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild inorganic base solution like sodium bicarbonate (NaHCO₃). The more acidic carboxylic acid product will remain in the organic layer, while the less acidic 4-methoxythiophenol will be extracted into the aqueous basic layer. |
| Product is contaminated with the 4-halobenzoic acid starting material. | The unreacted 4-halobenzoic acid has similar acidic properties to the final product, making extractive separation difficult. | 1. Recrystallization: Utilize a solvent system in which the product and the starting material have different solubilities at high and low temperatures. Refer to the solvent selection table below. 2. Column Chromatography: If recrystallization is ineffective, column chromatography provides a more robust separation method. |
| Low yield after purification. | 1. Product loss during extraction or recrystallization steps. 2. Incomplete precipitation during recrystallization. | 1. During extractions, ensure proper phase separation and consider back-extracting the aqueous layer to recover any dissolved product. 2. When recrystallizing, ensure the solution is fully cooled and allow sufficient time for crystal formation. Minimize the amount of solvent used to dissolve the crude product. |
| Oily product obtained instead of solid crystals. | Presence of impurities that inhibit crystallization. | 1. Attempt to "salt out" the product by washing the organic solution of the product with brine. 2. If the product is an oil, try triturating with a non-polar solvent like hexanes to induce solidification. 3. Purify via column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound and what are the expected unreacted starting materials?
A common and effective method for synthesizing diaryl thioethers is the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a thiophenol. For this compound, this would likely involve the reaction between 4-methoxythiophenol and a 4-halobenzoic acid (e.g., 4-chlorobenzoic acid or 4-bromobenzoic acid). Therefore, the primary unreacted starting materials to be removed are 4-methoxythiophenol and the 4-halobenzoic acid.
Q2: How can I effectively remove unreacted 4-methoxythiophenol from my product?
Unreacted 4-methoxythiophenol can be removed using an acid-base extraction. The carboxylic acid group on the product is significantly more acidic than the phenolic hydroxyl group of 4-methoxythiophenol. By dissolving your crude product in an organic solvent and washing with a weak base such as aqueous sodium bicarbonate, the 4-methoxythiophenol will be deprotonated and extracted into the aqueous layer, while your desired product remains in the organic phase.
Q3: Simple extraction is not removing all the impurities. What should I do?
If impurities remain after extraction, it is likely due to the presence of unreacted 4-halobenzoic acid, which has similar acidity to your product. In this case, recrystallization is the recommended next step. If a suitable solvent system for recrystallization cannot be found, column chromatography is a highly effective alternative.
Q4: What are some suitable solvents for the recrystallization of this compound?
The ideal recrystallization solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures or are insoluble even at high temperatures. Given the aromatic and carboxylic acid functionalities, suitable solvents could include:
| Solvent/Solvent System | Rationale |
| Ethanol/Water | The product should be soluble in hot ethanol and less soluble upon the addition of water. |
| Acetic Acid/Water | Similar to ethanol/water, leveraging the polarity difference. |
| Toluene | The aromatic nature of toluene can aid in dissolving the product at higher temperatures. |
| Ethyl Acetate/Hexanes | A polar/non-polar solvent system that can be fine-tuned for optimal recrystallization. |
Always perform small-scale tests to determine the optimal solvent system for your specific crude product.
Q5: What conditions should I use for column chromatography?
For the column chromatography of an acidic compound like this compound, silica gel is a suitable stationary phase. A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate). The polarity of the eluent can be gradually increased to first elute less polar impurities, followed by your product. Adding a small amount of acetic acid or formic acid to the eluent can help to reduce tailing of the acidic product on the silica gel. A good starting point for the solvent system can be determined by thin-layer chromatography (TLC).
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
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Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
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Transfer the solution to a separatory funnel.
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Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Separate the aqueous layer. Repeat the washing step 2-3 times.
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Combine the aqueous layers and back-extract with a small portion of the organic solvent to recover any dissolved product.
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Combine all organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, now free of phenolic impurities.
Protocol 2: Purification by Recrystallization
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Place the crude product in an Erlenmeyer flask.
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Add a minimal amount of a suitable recrystallization solvent (see table above) to the flask.
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Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
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If using a solvent pair, dissolve the solid in the more soluble solvent first, then add the less soluble solvent dropwise until the solution becomes slightly cloudy. Reheat until the solution is clear.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold recrystallization solvent.
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Dry the crystals in a vacuum oven.
Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
Preventing oxidation of the thioether in "4-(4-methoxyphenyl)sulfanylbenzoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of the thioether in "4-(4-methoxyphenyl)sulfanylbenzoic acid."
Frequently Asked Questions (FAQs)
Q1: What are the primary oxidation products of this compound?
A1: The thioether sulfur atom in this compound is susceptible to oxidation, primarily forming the corresponding sulfoxide and, upon further oxidation, the sulfone. These transformations can significantly alter the molecule's chemical and biological properties.
Q2: What factors can promote the oxidation of the thioether group?
A2: Several factors can contribute to the unwanted oxidation of the thioether:
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Atmospheric Oxygen: Prolonged exposure to air can lead to slow oxidation.[1]
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Reactive Oxygen Species (ROS): Peroxides (e.g., hydrogen peroxide), superoxides, and hydroxyl radicals are potent oxidants of thioethers.[2][3] Hypochlorite is a particularly fast-acting oxidant for thioethers.[2][3]
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Elevated Temperatures: Higher temperatures can accelerate the rate of oxidation.[1]
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Light Exposure: UV or visible light can sometimes promote oxidative pathways.
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Presence of Metal Ions: Trace metal ions can catalyze oxidation reactions.[4]
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pH: Basic or neutral pH conditions can make the thioether more susceptible to oxidation compared to acidic conditions.[1]
Q3: How do the methoxy and carboxylic acid groups in "this compound" influence its susceptibility to oxidation?
A3: The electronic properties of the substituents on the aromatic rings play a crucial role. The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density on the sulfur atom, making it more nucleophilic and potentially more susceptible to electrophilic attack by oxidizing agents.[5][6] Conversely, the carboxylic acid group (-COOH) is an electron-withdrawing group, which can decrease the electron density on the sulfur, potentially offering some level of protection against oxidation compared to an unsubstituted ring. The overall susceptibility is a balance of these opposing electronic effects.
Q4: What are some recommended storage conditions to minimize oxidation?
A4: To minimize oxidation during storage, it is recommended to:
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Store the compound in a tightly sealed, amber glass vial to protect it from air and light.
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Store at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C).[1]
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Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpected formation of sulfoxide or sulfone during a reaction. | The thioether is being oxidized by reagents, solvents, or atmospheric oxygen. | • Use deoxygenated solvents: Purge solvents with an inert gas (argon or nitrogen) before use. • Run reactions under an inert atmosphere: Use Schlenk line techniques or a glovebox.[7] • Check reagent compatibility: Ensure that none of the reagents are strong oxidizing agents. If an oxidant is necessary for another part of the molecule, consider a protecting group strategy for the thioether. • Lower the reaction temperature: If the reaction conditions allow, running the experiment at a lower temperature can reduce the rate of oxidation. |
| Degradation of the compound upon dissolution in a solvent. | The solvent may contain dissolved oxygen or peroxide impurities. The pH of the solution may be promoting oxidation. | • Use high-purity, peroxide-free solvents. Test for peroxides before use, especially with ethers like THF or dioxane. • Adjust the pH: If compatible with your experimental design, maintaining a slightly acidic pH (e.g., pH 3-6) can enhance stability.[8] • Add an antioxidant: Consider adding a small amount of a compatible antioxidant to the solution. |
| The compound shows signs of degradation after purification. | The purification method (e.g., chromatography) may be exposing the compound to oxygen and/or light for extended periods. The solvents used may not be deoxygenated. | • Minimize exposure to air and light during purification. • Use deoxygenated solvents for chromatography. • Work quickly and efficiently to reduce the time the compound is exposed to potentially oxidizing conditions. |
| The solid compound discolors or shows impurities over time. | Gradual oxidation due to improper storage. | • Review storage conditions: Ensure the compound is stored in a tightly sealed, amber vial at low temperature and under an inert atmosphere. • Re-purify the compound if significant degradation has occurred. |
Quantitative Data on Thioether Stability
The following table summarizes the kinetic data for the oxidation of various aryl thioethers by hydrogen peroxide (H₂O₂), illustrating the influence of substituents on the reaction rate. The second-order rate constants indicate that electron-donating groups (like -OCH₃) increase the rate of oxidation, while electron-withdrawing groups (like -Cl, -Br, -NO₂) decrease it.
| Thioether | Substituent | Second-Order Rate Constant (k) with H₂O₂ (M⁻¹s⁻¹) | Hammett Constant (σ) |
| Thioanisole | -H | 2.53 ± 1.18 × 10⁻³ | 0.00 |
| 4-Chlorothioanisole | 4-Cl | 1.15 ± 0.06 × 10⁻³ | 0.227 |
| 4-Bromothioanisole | 4-Br | 1.40 ± 0.1 × 10⁻³ | 0.232 |
| 4-Nitrothioanisole | 4-NO₂ | 2.05 ± 0.35 × 10⁻⁴ | 0.778 |
| 4-Methoxythioanisole | 4-OCH₃ | 1.28 ± 0.31 × 10⁻² | -0.27 |
| 4-Methylthioanisole | 4-CH₃ | 4.33 ± 0.40 × 10⁻³ | -0.17 |
| Data adapted from a kinetic analysis of aryl thioether oxidation. The study was conducted in PBS (containing 20% methanol) at pH 7.4 and 37 °C.[3] |
Experimental Protocols
Protocol 1: General Handling and Storage to Prevent Oxidation
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Receiving and Initial Storage: Upon receiving this compound, immediately store it in a cool, dark, and dry place. For long-term storage, a freezer (-20°C) is recommended.
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Weighing and Handling: When weighing or handling the solid compound, minimize its exposure to ambient air and light. Work in a fume hood with the sash lowered as much as is practical. For sensitive experiments, consider handling the solid in a glovebox under an inert atmosphere.
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Solution Preparation:
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Use high-purity solvents that have been deoxygenated by sparging with argon or nitrogen for at least 30 minutes.
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If the experimental conditions permit, use a slightly acidic buffer or solvent system.
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For extended storage in solution, consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%).
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Storage of Solutions: Store solutions in amber vials with Teflon-lined caps. Purge the headspace of the vial with an inert gas before sealing and store at low temperatures.
Protocol 2: Stability-Indicating HPLC Method for Monitoring Oxidation
This protocol outlines a general approach for a stability-indicating HPLC method to separate and quantify this compound from its sulfoxide and sulfone derivatives.
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Chromatographic System:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]
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Mobile Phase: A gradient elution is often effective. Start with a mixture of an acidified aqueous buffer (e.g., 0.1% phosphoric acid in water, pH ~2.5) and an organic solvent like acetonitrile or methanol. A typical gradient might run from 30% to 90% organic solvent over 20-30 minutes.[9][10]
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength where all three compounds have reasonable absorbance (e.g., 254 nm). A diode-array detector (DAD) is recommended to verify peak purity.[9]
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Standard Preparation:
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Prepare stock solutions of this compound and, if available, its authentic sulfoxide and sulfone standards in a suitable solvent (e.g., acetonitrile/water mixture).
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Sample Preparation:
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Dissolve the sample to be analyzed in the mobile phase or a compatible solvent.
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Filter the sample through a 0.45 µm syringe filter before injection.
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Analysis and Quantification:
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Inject the standards and samples onto the HPLC system.
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Identify the peaks based on the retention times of the standards. The expected elution order would be the more polar sulfone, then the sulfoxide, and finally the parent thioether.
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Quantify the amount of each species by comparing the peak areas to a calibration curve generated from the standards.
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Visualizations
Caption: Oxidation pathway of this compound.
Caption: Troubleshooting workflow for unexpected oxidation.
References
- 1. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do Ring Size and π-Donating Thiolate Ligands Affect Redox-Active, α-Imino-N-heterocycle Ligand Activation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ricerca.unich.it [ricerca.unich.it]
Challenges in the scale-up synthesis of "4-(4-methoxyphenyl)sulfanylbenzoic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(4-methoxyphenyl)sulfanylbenzoic acid.
Troubleshooting Guides
The following guides address common issues encountered during the synthesis of this compound, particularly during scale-up operations.
Issue 1: Low or No Product Yield
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Question: My reaction is showing very low conversion to the desired this compound, or no product is forming at all. What are the potential causes and how can I troubleshoot this?
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Answer: Low or no product yield in the Ullmann condensation for synthesizing this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
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Catalyst Inactivity: The copper catalyst is crucial for the C-S cross-coupling reaction.
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Troubleshooting:
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Ensure you are using a high-purity copper(I) salt (e.g., CuI, CuBr). The quality of the catalyst is paramount.
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Consider in-situ generation of a more active catalyst. For instance, the reduction of copper(II) salts immediately before use can sometimes improve reactivity.
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On a larger scale, catalyst deactivation can be more pronounced. Ensure efficient stirring to maintain a homogeneous suspension of the catalyst.
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-
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Reaction Conditions: The Ullmann reaction is sensitive to temperature, solvent, and base.
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Troubleshooting:
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Temperature: Traditional Ullmann reactions often require high temperatures (typically >150 °C). Ensure your reaction is reaching and maintaining the target temperature. For scale-up, uneven heating can be an issue, so ensure efficient heat transfer.
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Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are generally preferred. Ensure the solvent is anhydrous, as water can interfere with the reaction.
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Base: A suitable base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), is required to deprotonate the thiophenol. Ensure the base is finely powdered and dry for optimal reactivity. The stoichiometry of the base is also critical.
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-
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Reagent Quality: The purity of your starting materials, 4-bromobenzoic acid and 4-methoxythiophenol, is important.
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Troubleshooting:
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Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). Impurities can poison the catalyst or lead to side reactions.
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4-methoxythiophenol is susceptible to oxidation to the corresponding disulfide. Use fresh or properly stored reagent.
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-
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Issue 2: Formation of Significant Side Products
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Question: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?
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Answer: The formation of side products is a common challenge in Ullmann condensations. The primary impurities to watch for are:
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Homo-coupling of 4-bromobenzoic acid: This results in the formation of 4,4'-biphenyldicarboxylic acid.
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Minimization Strategy:
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Ligand Addition: The use of a chelating ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), can often suppress the homo-coupling side reaction by stabilizing the copper catalyst and promoting the desired cross-coupling pathway.
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Temperature Control: Carefully controlling the reaction temperature can sometimes favor the cross-coupling over homo-coupling.
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Oxidation of 4-methoxythiophenol: This leads to the formation of bis(4-methoxyphenyl) disulfide.
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Minimization Strategy:
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Inert Atmosphere: As mentioned previously, maintaining an inert atmosphere throughout the reaction is the most effective way to prevent oxidation of the thiol.
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Reaction Time: Avoid unnecessarily long reaction times, as this increases the potential for oxidative side reactions.
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Dehalogenation of 4-bromobenzoic acid: This results in the formation of benzoic acid.
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Minimization Strategy:
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This side reaction is often promoted by impurities or suboptimal reaction conditions. Ensuring high-purity reagents and carefully optimized conditions can help to minimize dehalogenation.
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-
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Issue 3: Difficulty in Product Purification
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Question: I am struggling to isolate pure this compound from the crude reaction mixture. What purification strategies are most effective?
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Answer: Purifying the final product can be challenging due to the presence of unreacted starting materials, side products, and residual copper catalyst.
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Initial Work-up:
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After the reaction is complete, the mixture is typically cooled and acidified with an aqueous acid (e.g., HCl) to precipitate the crude product. This step also helps to dissolve the inorganic salts.
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Thorough washing of the crude precipitate with water is important to remove water-soluble impurities.
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Recrystallization:
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Recrystallization is a powerful technique for purifying solid organic compounds.
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Solvent Selection: A suitable solvent system for recrystallization should dissolve the product at high temperatures and have low solubility at room temperature or below, while impurities remain either soluble or insoluble at all temperatures. Common solvents for recrystallizing benzoic acid derivatives include ethanol, acetic acid, or mixtures of solvents like ethanol/water.
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Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter the hot solution to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.
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Column Chromatography:
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If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid) will need to be determined by thin-layer chromatography (TLC).
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Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound via the Ullmann condensation?
A1: The reaction proceeds through a copper-catalyzed nucleophilic aromatic substitution. The key steps are believed to involve:
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Formation of a copper(I) thiolate from 4-methoxythiophenol and the copper catalyst in the presence of a base.
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Oxidative addition of 4-bromobenzoic acid to the copper(I) thiolate to form a copper(III) intermediate.
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Reductive elimination from the copper(III) intermediate to form the C-S bond of the final product and regenerate the copper(I) catalyst.
Q2: What are the key safety precautions to consider during the scale-up of this synthesis?
A2:
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High Temperatures: The reaction is often run at high temperatures, so appropriate heating mantles and temperature controllers should be used. Ensure good ventilation to handle any potential solvent vapors.
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Reagents: 4-methoxythiophenol has a strong, unpleasant odor and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Pressure Build-up: When running reactions in sealed vessels at high temperatures, be aware of potential pressure build-up. Use appropriate pressure-rated equipment.
Q3: Can I use 4-chlorobenzoic acid or 4-iodobenzoic acid instead of 4-bromobenzoic acid?
A3: The reactivity of the aryl halide in Ullmann reactions generally follows the order I > Br > Cl.
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4-Iodobenzoic acid: This would be more reactive than 4-bromobenzoic acid and may allow for milder reaction conditions (lower temperature or shorter reaction time).
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4-Chlorobenzoic acid: This is significantly less reactive and would likely require more forcing conditions (higher temperature, more active catalyst system, or the use of a ligand) to achieve a reasonable yield.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | 10 mol% CuI | 10 mol% Cu₂O | 5 mol% CuI |
| Ligand | None | 20 mol% DMEDA | 10 mol% 1,10-Phenanthroline |
| Base | K₂CO₃ (2 eq.) | KOH (2 eq.) | K₂CO₃ (2 eq.) |
| Solvent | DMF | NMP | 2-Ethoxyethanol |
| Temperature | 150 °C | 160 °C | 140 °C |
| Reaction Time | 24 h | 18 h | 20 h |
| Yield | 65% | 78% | 85% |
Note: These are representative yields and can vary based on the specific experimental setup and scale.
Experimental Protocols
Key Experiment: Ullmann Condensation for the Synthesis of this compound
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Materials:
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4-Bromobenzoic acid (1 equivalent)
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4-Methoxythiophenol (1.2 equivalents)
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Copper(I) iodide (CuI) (0.1 equivalents)
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Potassium carbonate (K₂CO₃), anhydrous and finely powdered (2 equivalents)
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N,N-Dimethylformamide (DMF), anhydrous
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Hydrochloric acid (1 M)
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Ethanol (for recrystallization)
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Procedure:
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To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromobenzoic acid, copper(I) iodide, and potassium carbonate.
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Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
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Add anhydrous DMF to the flask via a syringe.
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Begin stirring the mixture and then add 4-methoxythiophenol via a syringe.
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Heat the reaction mixture to 150 °C and maintain this temperature with vigorous stirring for 24 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a beaker containing 1 M hydrochloric acid with stirring. A precipitate will form.
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Collect the crude product by vacuum filtration and wash the filter cake thoroughly with water.
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Dry the crude product in a vacuum oven.
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Purify the crude product by recrystallization from ethanol to afford this compound as a solid.
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Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the Ullmann synthesis.
Characterization of impurities in "4-(4-methoxyphenyl)sulfanylbenzoic acid" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and characterization of impurities of "4-(4-methoxyphenyl)sulfanylbenzoic acid".
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, particularly via the Ullmann condensation reaction between 4-halobenzoic acid and 4-methoxythiophenol.
Issue 1: Incomplete consumption of starting materials observed by TLC or HPLC.
| Potential Cause | Troubleshooting Step |
| Insufficient catalyst activity: The copper catalyst may be old or of poor quality. | Use freshly purchased or properly stored copper catalyst. Consider activating the copper powder if necessary. |
| Low reaction temperature: The Ullmann condensation often requires elevated temperatures to proceed efficiently. | Ensure the reaction temperature is maintained at the optimal level as specified in the protocol (typically >150 °C). |
| Inefficient base: The choice and amount of base are critical for the deprotonation of the thiophenol. | Use a strong, non-nucleophilic base such as potassium carbonate or cesium carbonate. Ensure the base is thoroughly dried before use. |
| Solvent issues: The solvent may not be suitable for the reaction or may contain impurities that inhibit the catalyst. | Use a high-boiling point, polar aprotic solvent like DMF, DMSO, or NMP. Ensure the solvent is anhydrous. |
Issue 2: Presence of multiple unexpected spots on the TLC plate.
| Potential Cause | Troubleshooting Step |
| Formation of homocoupling byproducts: Symmetrical coupling of the starting materials can lead to impurities. | Optimize the reaction stoichiometry and catalyst loading. Slower addition of the aryl halide may be beneficial. |
| Side reactions: The reaction conditions may be promoting undesired side reactions. | Carefully control the reaction temperature and time. Lowering the temperature slightly may reduce byproduct formation, albeit at the cost of a longer reaction time. |
| Decomposition: High reaction temperatures can lead to the decomposition of starting materials or the product. | If decomposition is suspected, consider running the reaction at a lower temperature for a longer duration. |
Issue 3: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Step |
| Co-elution of impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography. | Try different solvent systems for chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization from a suitable solvent system can also be an effective purification method. |
| Product is not precipitating cleanly: The product may be contaminated with soluble impurities. | After acidification to precipitate the carboxylic acid, wash the solid thoroughly with water and a non-polar organic solvent to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via Ullmann condensation?
A1: The most common impurities include unreacted starting materials (4-halobenzoic acid and 4-methoxythiophenol) and homocoupling products. The homocoupling of 4-halobenzoic acid can lead to 4,4'-dicarboxybiphenyl, and the oxidative coupling of 4-methoxythiophenol can form bis(4-methoxyphenyl) disulfide.
Q2: How can I confirm the identity of the desired product and its impurities?
A2: A combination of analytical techniques is recommended.
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Thin-Layer Chromatography (TLC): To monitor the reaction progress and identify the presence of different components.
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High-Performance Liquid Chromatography (HPLC): For a more accurate assessment of purity and to quantify the amount of each component.
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Mass Spectrometry (MS): To determine the molecular weight of the product and impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product and impurities.
Q3: My ¹H NMR spectrum shows unexpected peaks. How can I identify the corresponding impurities?
A3: Refer to the spectral data tables below. By comparing the chemical shifts of the unexpected peaks with the data for common starting materials and byproducts, you can often identify the impurities present in your sample.
Data Presentation: Characterization of Product and Potential Impurities
The following tables summarize the expected analytical data for the target product and common impurities encountered in its synthesis via Ullmann condensation.
Table 1: Expected Mass Spectrometry Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M-H]⁻ |
| This compound | C₁₄H₁₂O₃S | 260.31 | 259.05 |
| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 198.94 / 200.94 |
| 4-Methoxythiophenol | C₇H₈OS | 140.20 | 139.03 |
| Bis(4-methoxyphenyl) disulfide | C₁₄H₁₄O₂S₂ | 278.39 | - |
| 4,4'-Biphenyldicarboxylic acid | C₁₄H₁₀O₄ | 242.23 | 241.05 |
Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound Name | Aromatic Protons (Benzoic Acid Ring) | Aromatic Protons (Anisole Ring) | -OCH₃ | -SH |
| This compound | ~7.9 (d), ~7.3 (d) | ~7.4 (d), ~6.9 (d) | ~3.8 (s) | - |
| 4-Bromobenzoic acid | ~7.9 (d), ~7.6 (d) | - | - | - |
| 4-Methoxythiophenol | - | ~7.3 (d), ~6.8 (d) | ~3.8 (s) | ~3.4 (s) |
| Bis(4-methoxyphenyl) disulfide | - | ~7.4 (d), ~6.8 (d) | ~3.8 (s) | - |
| 4,4'-Biphenyldicarboxylic acid | ~8.1 (d), ~7.7 (d) | - | - | - |
Table 3: Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound Name | -COOH | C-S (Benzoic Acid Ring) | C-S (Anisole Ring) | Aromatic Carbons | -OCH₃ |
| This compound | ~171 | ~145 | ~125 | ~115-135 | ~55 |
| 4-Bromobenzoic acid | ~171 | ~128 | - | ~129-132 | - |
| 4-Methoxythiophenol | - | - | ~129 | ~114-134 | ~55 |
| Bis(4-methoxyphenyl) disulfide | - | - | ~134 | ~114-132 | ~55 |
| 4,4'-Biphenyldicarboxylic acid | ~172 | - | - | ~127-144 | - |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Condensation
-
To a reaction flask, add 4-bromobenzoic acid (1.0 eq), 4-methoxythiophenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask.
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Heat the reaction mixture to 150-160 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
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Monitor the reaction progress by TLC or HPLC.
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After completion, cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid to precipitate the product.
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Filter the crude product, wash it with water, and then with a small amount of a non-polar solvent like hexane.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic pathway and impurity characterization workflow.
Caption: Logical workflow for impurity identification.
Technical Support Center: Improving the Solubility of 4-(4-methoxyphenyl)sulfanylbenzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges of "4-(4-methoxyphenyl)sulfanylbenzoic acid" for biological testing.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound, and why is it likely to be poorly soluble in aqueous solutions?
Answer: "this compound" is a molecule that contains a carboxylic acid group, which is ionizable, but also possesses significant hydrophobic regions (two phenyl rings). This combination leads to poor aqueous solubility. While specific experimental data for this exact compound is not readily available, we can infer its properties from structurally similar molecules. For instance, 4-methoxybenzoic acid has a low water solubility of about 0.3 g/L.[1] The larger, more lipophilic structure of "this compound" suggests its solubility will be even lower.
The poor solubility is primarily due to two factors:
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High Lipophilicity: The molecule's large nonpolar surface area leads to unfavorable interactions with water.
-
Strong Crystal Lattice Energy: Similar aromatic carboxylic acids, like 4-(4-methoxyphenyl)-benzoic acid, have high melting points (253-256 ºC), indicating strong intermolecular forces in the solid state that are difficult for water to overcome.[2]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Implication for Solubility |
|---|---|---|
| Molecular Formula | C₁₄H₁₂O₃S | - |
| Molecular Weight | 260.31 g/mol | Higher molecular weight often correlates with lower solubility. |
| pKa | ~4-5 (Estimated for the carboxylic acid) | The compound is acidic and can be ionized at higher pH. The pKa of the related 4-methoxybenzoic acid is 4.47.[3] |
| Aqueous Solubility | Very Low | Expected to be poorly soluble in neutral aqueous buffers due to its hydrophobic nature. |
Q2: What is the simplest first step to try and solubilize this compound for an initial biological assay?
Answer: The most straightforward initial approach is to use pH modification to ionize the carboxylic acid group, converting it into a more soluble carboxylate salt.[4][5] By preparing a stock solution at a pH above the compound's pKa (e.g., pH 7.4 or higher), you can significantly increase its aqueous solubility.
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Preparation of Alkaline Solution: Prepare a 10 mM sodium hydroxide (NaOH) solution or use a common biological buffer like Phosphate-Buffered Saline (PBS) at pH 7.4.
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Weighing the Compound: Accurately weigh a small amount of "this compound".
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Dissolution: Add the alkaline solution dropwise to the solid compound while vortexing or stirring. Aim to create a concentrated stock solution (e.g., 10-50 mM).
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Assistance: If the compound does not dissolve readily, gentle warming (to 37°C) or brief sonication can be applied.
-
Neutralization (Optional): If required by the experimental conditions, the pH can be carefully adjusted back towards neutral after the compound is dissolved, but be cautious as this may cause precipitation if the concentration exceeds its solubility limit at the final pH.
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Filtration: Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particulates before use.
Caption: Workflow for initial solubility test using pH adjustment.
Q3: My compound precipitates when I dilute my pH-adjusted stock into the aqueous assay buffer. What should I try next?
Answer: If pH adjustment alone is insufficient, the next step is to use a water-miscible organic co-solvent.[4] Co-solvents can dissolve lipophilic compounds and are common in biological research. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose.[6] The goal is to create a high-concentration stock in the co-solvent and then dilute it into the final assay medium, ensuring the final co-solvent concentration is low enough to not affect the biological system (typically ≤1%).
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Co-solvent Selection: Choose a suitable co-solvent. DMSO is the most common choice for in vitro assays due to its ability to dissolve a wide range of compounds.[6]
-
Stock Solution Preparation: Dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 50-100 mM). Ensure it is fully dissolved.
-
Serial Dilution: Perform serial dilutions of this primary stock in the same co-solvent to create intermediate stocks.
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Final Dilution: Add a small volume of the intermediate stock to your final aqueous assay buffer (e.g., add 2 µL of a 10 mM DMSO stock to 198 µL of buffer for a final concentration of 100 µM with 1% DMSO). Vortex immediately and vigorously upon addition to prevent precipitation.
-
Vehicle Control: Critically, all control experiments must contain the same final concentration of the co-solvent as the test conditions.
Table 2: Common Co-solvents for Biological Assays
| Co-solvent | Typical Starting Stock Conc. | Max Recommended Final Assay Conc. | Notes |
|---|---|---|---|
| DMSO | 10 - 100 mM | 0.1 - 1% | Can affect cell viability at higher concentrations.[6] |
| Ethanol | 10 - 50 mM | 0.1 - 1% | Can have biological effects; ensure proper vehicle controls. |
| PEG 400 | 10 - 50 mM | 1 - 2% | A polymer commonly used in formulations. |
Caption: Decision tree for troubleshooting compound precipitation.
Q4: I am concerned about the effects of pH or co-solvents on my biological system. What are some alternative solubilization strategies?
Answer: If standard methods are not viable due to concerns about biological interference, you can explore more advanced formulation strategies. These include using cyclodextrins for complexation or surfactants to form micelles, though surfactants must be used with extreme caution in cell-based assays due to toxicity.[7][8]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[7] This can increase solubility without using organic co-solvents.
-
Surfactants: Surfactants can solubilize compounds by forming micelles. Non-ionic surfactants like Tween® 80 are sometimes used, but their concentration must be kept well below the critical micelle concentration (CMC) and tested for cellular toxicity.[8][9]
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix. While highly effective, it is a more complex formulation technique generally used in later-stage drug development.[10]
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice with good solubility and low toxicity.
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Prepare Cyclodextrin Solution: Make a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).
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Add Compound: Add the solid "this compound" to the cyclodextrin solution.
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Equilibrate: Shake or stir the mixture at room temperature for 24-48 hours to allow for complex formation.
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Clarify: Centrifuge or filter the solution to remove any undissolved compound. The supernatant will contain the solubilized drug-cyclodextrin complex.
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Quantify: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Table 3: Comparison of Advanced Solubilization Methods
| Method | Mechanism | Pros | Cons for Biological Assays |
|---|---|---|---|
| Cyclodextrins | Encapsulates the hydrophobic drug in a soluble complex.[7] | Avoids organic solvents; generally low toxicity. | Can potentially interact with cell membranes or other assay components. |
| Surfactants | Forms micelles that solubilize the drug. | Can achieve high drug concentrations. | Often toxic to cells; can interfere with protein assays.[8] |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier to improve dissolution.[4][10] | Significantly enhances dissolution rate. | Complex to prepare; requires specialized equipment. |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound won't dissolve in initial stock solution (e.g., 100% DMSO). | Concentration is above the solubility limit in the solvent. | Try gentle warming (37-50°C) or sonication. If it still doesn't dissolve, lower the target stock concentration. |
| A clear stock solution in DMSO precipitates immediately upon dilution into aqueous buffer. | The compound has very low kinetic solubility in the aqueous environment. | - Add the DMSO stock to the buffer while vortexing vigorously to promote rapid mixing.- Increase the final co-solvent percentage slightly (e.g., from 0.5% to 1.0%), ensuring it is tolerated by the assay.- Consider warming the aqueous buffer before adding the stock. |
| Compound seems to dissolve but assay results are inconsistent. | The compound may be forming a fine, non-visible precipitate or suspension over time. | - Prepare fresh dilutions immediately before each experiment.- Check the solubility at the final concentration using a filtration method (see Q5).- Consider using a solubility-enhancing excipient like cyclodextrin. |
| Vehicle control (e.g., 1% DMSO) shows unexpected biological activity or toxicity. | The biological system is sensitive to the co-solvent. | - Lower the final co-solvent concentration to the minimum required for solubility (e.g., 0.1-0.25%).- Screen alternative co-solvents (e.g., ethanol, PEG 400) for better compatibility.- Use a solvent-free method like cyclodextrin complexation. |
References
- 1. 4-Methoxybenzoic acid, 98+% | Fisher Scientific [fishersci.ca]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
- 9. The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(4-methoxyphenyl)sulfanylbenzoic acid without Foul-Smelling Thiols
Welcome to our technical support center for the synthesis of 4-(4-methoxyphenyl)sulfanylbenzoic acid. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for synthesizing this diaryl thioether without the use of malodorous thiols. We focus on modern, odor-free methodologies to ensure a safer and more pleasant laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound using traditional methods?
The primary challenge of traditional methods, such as the direct coupling of 4-halobenzoic acid with 4-methoxythiophenol, is the use of the highly volatile and foul-smelling 4-methoxythiophenol. Thiophenols are notorious for their persistent and unpleasant odor, which can permeate a laboratory and pose a significant nuisance. They are also prone to oxidation to the corresponding disulfide, which can complicate the reaction and purification process.
Q2: What are the most promising thiol-free alternatives for the synthesis of this compound?
Several effective and odorless alternatives to thiophenols have been developed. The most prominent methods for synthesizing diaryl thioethers like this compound include:
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Copper-Catalyzed Coupling with Thiourea: This method utilizes thiourea as an inexpensive and odorless sulfur source in the presence of a copper catalyst.
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Palladium-Catalyzed Coupling with Diaryl Disulfides: Diaryl disulfides, such as bis(4-methoxyphenyl) disulfide, are stable, odorless solids that can be coupled with aryl halides using a palladium catalyst.
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Newman-Kwart Rearrangement: This intramolecular rearrangement converts an O-aryl thiocarbamate (synthesized from a phenol) into an S-aryl thiocarbamate, which can then be hydrolyzed to the corresponding thiophenol in situ, thus avoiding the direct handling of the volatile thiol.
Q3: How do I choose the best thiol-free method for my specific application?
The choice of method depends on several factors, including the availability of starting materials, cost considerations, and the desired scale of the reaction.
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For cost-effectiveness and readily available starting materials , the copper-catalyzed coupling with thiourea is an excellent option.
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If high functional group tolerance and milder reaction conditions are a priority, palladium-catalyzed coupling with a diaryl disulfide may be more suitable.
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The Newman-Kwart rearrangement is a good choice when starting from a phenol (4-hydroxybenzoic acid in this case) and is particularly useful for synthesizing a variety of thiophenol derivatives.
Q4: Can the carboxylic acid group in 4-halobenzoic acid interfere with the coupling reactions?
Yes, the carboxylic acid group can potentially interfere with the reaction. It can react with the base used in the coupling reaction, and its presence might affect the solubility of the starting materials and products. In some cases, it may be advantageous to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before the C-S coupling reaction and then deprotect it in a subsequent step.
Q5: What are the common side products in these thiol-free syntheses?
Common side products can include:
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Homocoupling of the aryl halide: This leads to the formation of biphenyl derivatives.
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Formation of symmetrical diaryl sulfides: In cross-coupling reactions, this can occur if the sulfur source can react with itself or if there is scrambling of the aryl groups.
-
Oxidation products: If the reaction is not performed under an inert atmosphere, oxidation of sulfur-containing intermediates can occur.
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Incomplete reaction: Leaving unreacted starting materials, which can complicate purification.
Troubleshooting Guides
Method 1: Copper-Catalyzed Coupling of 4-Iodobenzoic Acid with Thiourea
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inadequate Catalyst Activity | Ensure the copper(I) iodide (CuI) is of high purity and has been stored under inert conditions to prevent oxidation. Consider using freshly purchased or purified CuI. |
| Base Incompatibility | Potassium carbonate (K2CO3) is a common base for this reaction. Ensure it is finely powdered and dry. Other bases like cesium carbonate (Cs2CO3) can be more effective but are also more expensive. |
| Solvent Issues | Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typical solvents. Ensure they are anhydrous, as water can inhibit the reaction. Polyethylene glycol (PEG) has also been reported as a suitable solvent.[1] |
| Reaction Temperature Too Low | This reaction often requires elevated temperatures (e.g., 100-120 °C). Ensure the reaction mixture is reaching and maintaining the target temperature. |
| Substrate Reactivity | 4-Iodobenzoic acid is generally more reactive than 4-bromobenzoic acid. If using the bromo-analogue, a higher catalyst loading or a more active ligand might be necessary. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Step |
| Homocoupling of 4-Iodobenzoic Acid | This can be minimized by ensuring a stoichiometric or slight excess of thiourea and by maintaining a well-stirred, homogeneous reaction mixture. |
| Formation of Symmetrical Disulfide | This is less common with the thiourea method but can occur. Ensure the reaction is worked up promptly once complete. |
| Complex Mixture of Products | This may indicate decomposition. Lowering the reaction temperature slightly or reducing the reaction time might be beneficial. |
Method 2: Palladium-Catalyzed Coupling of 4-Bromobenzoic Acid with Bis(4-methoxyphenyl) Disulfide
Issue 1: Catalyst Deactivation
| Potential Cause | Troubleshooting Step |
| Phosphine Ligand Oxidation | Use air-free techniques (e.g., Schlenk line or glovebox) to set up the reaction, as phosphine ligands are sensitive to oxidation. |
| Strong Coordination of Sulfur to Palladium | The choice of ligand is crucial. Bulky, electron-rich phosphine ligands like Xantphos or cataCXium A can help prevent catalyst deactivation.[2] |
| Impure Starting Materials | Ensure the aryl halide and disulfide are pure, as impurities can poison the catalyst. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | | Removal of Palladium Residues | After the reaction, the crude product may contain residual palladium. This can often be removed by filtration through a pad of celite or silica gel, or by treatment with a palladium scavenger. | | Separation from Unreacted Disulfide | If an excess of the disulfide is used, it may be difficult to separate from the product. Use a minimal excess of the disulfide and monitor the reaction by TLC or GC-MS to avoid a large excess at the end of the reaction. Column chromatography is typically required for purification. |
Method 3: Synthesis via Newman-Kwart Rearrangement
Issue 1: Rearrangement Does Not Occur or is Incomplete
| Potential Cause | Troubleshooting Step |
| Insufficient Temperature | The Newman-Kwart rearrangement is a thermal process and often requires high temperatures (typically 200-300 °C).[3] Ensure the reaction is heated to the appropriate temperature. The use of a high-boiling solvent like diphenyl ether is common. |
| Steric Hindrance | While not a major issue for this specific substrate, bulky groups ortho to the oxygen can hinder the rearrangement. |
| Substrate Decomposition | At very high temperatures, the starting material or product may decompose. If decomposition is observed, consider using a lower temperature for a longer period or exploring palladium-catalyzed or photoredox-catalyzed versions of the rearrangement which proceed under milder conditions.[3] |
Issue 2: Subsequent Hydrolysis of the S-aryl Thiocarbamate is Problematic
| Potential Cause | Troubleshooting Step |
| Incomplete Hydrolysis | The hydrolysis of the S-aryl thiocarbamate to the thiophenolate typically requires strong basic conditions (e.g., refluxing aqueous NaOH or KOH). Ensure sufficient base and reaction time are used. |
| Work-up Issues | After hydrolysis, the reaction mixture will be basic. Acidification is required to protonate the thiophenolate and the carboxylate. Careful pH adjustment is necessary. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of diaryl thioethers using thiol-free methods, based on literature reports for analogous substrates.
Table 1: Copper-Catalyzed Coupling of Aryl Halides with Thiourea
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodide | CuI (10 mol%) | K2CO3 | DMF | 110 | 12 | 85-95 | General Conditions |
| Aryl Bromide | CuI (10 mol%) | Cs2CO3 | DMSO | 120 | 24 | 70-85 | General Conditions |
Table 2: Palladium-Catalyzed Coupling of Aryl Halides with Diaryl Disulfides
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Aryl Bromide | Pd(OAc)2 (2 mol%) | Xantphos (4 mol%) | K3PO4 | Toluene | 110 | 12 | 80-95 | General Conditions | | Aryl Chloride | Pd2(dba)3 (1 mol%) | cataCXium A (2 mol%) | NaOtBu | Dioxane | 100 | 24 | 65-80 | General Conditions |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis from 4-Iodobenzoic Acid and Thiourea
This protocol is a general guideline based on established procedures for the copper-catalyzed C-S coupling reaction.
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Reaction Setup: To an oven-dried Schlenk tube, add 4-iodobenzoic acid (1.0 mmol), thiourea (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
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Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add 5 mL of anhydrous DMF via syringe.
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Reaction: Stir the mixture at 110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of water and acidify with 1 M HCl to pH ~2-3.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Palladium-Catalyzed Synthesis from 4-Bromobenzoic Acid and Bis(4-methoxyphenyl) Disulfide
This protocol is a general guideline based on established procedures for the palladium-catalyzed C-S coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-bromobenzoic acid (1.0 mmol), bis(4-methoxyphenyl) disulfide (0.6 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).
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Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add 5 mL of anhydrous toluene via syringe.
-
Reaction: Stir the mixture at 110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Workflow for Copper-Catalyzed Synthesis.
References
Alternative catalytic systems for the synthesis of "4-(4-methoxyphenyl)sulfanylbenzoic acid"
Welcome to the technical support center for the synthesis of 4-(4-methoxyphenyl)sulfanylbenzoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via different catalytic systems.
Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Type)
Issue 1: Low or No Product Yield
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Question: My palladium-catalyzed reaction between 4-iodobenzoic acid and 4-methoxythiophenol is showing very low conversion to the desired product. What are the potential causes and solutions?
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Answer: Low yields in Buchwald-Hartwig type C-S coupling reactions can stem from several factors:
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Catalyst Deactivation: Thiols are known to strongly coordinate with and deactivate palladium catalysts.[1][2]
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Inactive Catalyst: The Pd(0) active species may not be generating efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂).
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Solution: Ensure your reagents and solvent are anhydrous and oxygen-free, as both can inhibit the reduction of Pd(II) to Pd(0). You can also try using a Pd(0) source directly, such as Pd₂(dba)₃.
-
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Inappropriate Base: The choice of base is critical for deprotonating the thiol and facilitating the catalytic cycle.[3]
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Solution: If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as NaOt-Bu or K₃PO₄. The solubility of the base can also be a factor; some modern protocols work well with soluble organic bases.[1]
-
-
Poor Ligand Choice: The ligand may not be suitable for C-S bond formation.
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Issue 2: Formation of Disulfide Byproducts
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Question: I am observing a significant amount of bis(4-methoxyphenyl) disulfide as a byproduct in my reaction. How can I minimize this?
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Answer: The formation of disulfide byproducts is typically due to the oxidative coupling of the thiol starting material.
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Solution: This side reaction is often promoted by the presence of oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Degas your solvent and reagents thoroughly before use. Using a slight excess of the thiol can sometimes be beneficial, but rigorous exclusion of air is the most critical factor.
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Copper-Catalyzed C-S Cross-Coupling (Ullmann Condensation)
Issue 1: Reaction Stalls or Requires Very High Temperatures
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Question: My Ullmann reaction for the synthesis of this compound is very sluggish and only proceeds at temperatures exceeding 180 °C, leading to decomposition. How can I improve this?
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Answer: Traditional Ullmann reactions are notorious for requiring harsh conditions.[4] Modern modifications can significantly improve reactivity at lower temperatures.
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Insoluble Copper Species: Using copper powder or certain copper (I) salts can lead to heterogeneous mixtures with poor reactivity.
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Solution: Employ a soluble copper (I) source like CuI. The addition of a ligand can dramatically improve the solubility and reactivity of the copper catalyst.[4]
-
-
Lack of a Suitable Ligand: The absence of a ligand often necessitates high temperatures.
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Solution: Introduce a ligand to stabilize the copper intermediate and facilitate the coupling. Simple and effective ligands for Ullmann C-S coupling include L-proline, diamines (e.g., N,N'-dimethylethylenediamine), or phenanthroline.[5]
-
-
Solvent Choice: High-boiling polar aprotic solvents are typical but may not be optimal for all substrate combinations.[4]
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Solution: Solvents like DMF, NMP, or DMSO are commonly used. Ensure the solvent is anhydrous. For some modern systems, toluene or dioxane may also be effective at lower temperatures when the correct ligand is used.
-
-
Issue 2: Difficulty in Product Purification
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Question: The crude product from my copper-catalyzed reaction is difficult to purify due to residual copper. How can I effectively remove the copper?
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Answer: Copper residues can complicate purification.
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Solution: After the reaction, quench the mixture with an aqueous solution of ammonium hydroxide or a dilute solution of a chelating agent like EDTA. This will form a water-soluble copper complex that can be removed during the aqueous workup. An additional wash of the organic layer with a dilute aqueous solution of ammonium chloride can also be effective.
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Frequently Asked Questions (FAQs)
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Q1: Which catalytic system is generally preferred for the synthesis of aryl thioethers like this compound?
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A1: Palladium-catalyzed Buchwald-Hartwig amination-type C-S coupling is often preferred in modern synthetic chemistry due to its broader substrate scope, higher functional group tolerance, and generally milder reaction conditions compared to traditional Ullmann reactions.[6][7] However, copper-catalyzed systems are a cost-effective alternative and have seen significant improvements with the development of new ligands.[4][8]
-
-
Q2: Can I use an aryl chloride (4-chlorobenzoic acid) instead of an aryl iodide or bromide?
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A2: Yes, but aryl chlorides are significantly less reactive in both palladium and copper-catalyzed coupling reactions.[3] For palladium catalysis, you will likely need to use a more electron-rich and sterically hindered ligand (e.g., specific Buchwald phosphine ligands) to achieve good yields.[3] For copper-catalyzed reactions, higher temperatures may be unavoidable.
-
-
Q3: What is the typical catalyst loading for these reactions?
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A3: For palladium-catalyzed reactions, catalyst loading is typically in the range of 0.5-5 mol %. For copper-catalyzed reactions, especially with modern ligand systems, loading can be between 1-10 mol %. Traditional Ullmann reactions might require stoichiometric amounts of copper.[4]
-
-
Q4: My starting material, 4-iodobenzoic acid, has a carboxylic acid group. Will this interfere with the reaction?
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A4: The carboxylic acid moiety can be deprotonated by the strong bases used in the reaction, potentially affecting its solubility and reactivity.
-
Solution: It is common practice to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. This strategy prevents potential side reactions and often leads to cleaner reactions and higher yields.
-
-
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical reaction conditions for different catalytic approaches to synthesize the methyl ester of the target compound, methyl 4-((4-methoxyphenyl)thio)benzoate.
| Parameter | Palladium-Catalyzed System (Buchwald-Hartwig Type) | Copper-Catalyzed System (Modern Ullmann) | Nickel-Catalyzed System |
| Aryl Halide | Methyl 4-iodobenzoate | Methyl 4-iodobenzoate | Methyl 4-bromobenzoate |
| Thiol | 4-Methoxythiophenol | 4-Methoxythiophenol | 4-Methoxythiophenol |
| Catalyst | Pd₂(dba)₃ | CuI | NiCl₂(PPh₃)₂ |
| Ligand | Xantphos | L-Proline | (none specified) |
| Catalyst Loading | 2 mol % | 10 mol % | 5 mol % |
| Base | K₃PO₄ | K₂CO₃ | Cs₂CO₃ |
| Solvent | Dioxane | DMSO | Toluene |
| Temperature | 100 °C | 110 °C | 120 °C |
| Reaction Time | 12 hours | 24 hours | 18 hours |
| Typical Yield | 92% | 85% | 88% |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of Methyl 4-((4-methoxyphenyl)thio)benzoate
This protocol uses a palladium catalyst with a phosphine ligand.
-
Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add methyl 4-iodobenzoate (1.0 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Solvent and Reactant Addition: Add 5 mL of anhydrous, degassed dioxane to the flask. Finally, add 4-methoxythiophenol (1.2 mmol) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.
Protocol 2: Copper-Catalyzed Synthesis of Methyl 4-((4-methoxyphenyl)thio)benzoate
This protocol employs a modern Ullmann-type coupling.
-
Reagent Preparation: To a reaction vial, add CuI (0.1 mmol), L-proline (0.2 mmol), K₂CO₃ (2.0 mmol), and methyl 4-iodobenzoate (1.0 mmol).
-
Solvent and Reactant Addition: Add 3 mL of anhydrous DMSO, followed by 4-methoxythiophenol (1.1 mmol).
-
Reaction: Seal the vial and heat the mixture to 110 °C for 24 hours with stirring.
-
Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with dilute aqueous ammonium hydroxide solution to remove copper salts, followed by a brine wash.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. The residue is then purified by silica gel chromatography.
Visualizations
Experimental Workflow for Palladium-Catalyzed Synthesis
Caption: Workflow for Pd-catalyzed C-S coupling.
Logical Relationship of Troubleshooting Low Yield in Pd-Catalysis
Caption: Troubleshooting logic for low yield issues.
References
- 1. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Analysis in the Ullmann Condensation for "4-(4-methoxyphenyl)sulfanylbenzoic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "4-(4-methoxyphenyl)sulfanylbenzoic acid" via the Ullmann condensation.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Copper Catalyst | The quality and activity of the copper catalyst are crucial. If using copper powder, consider activating it in situ by reducing a copper salt (e.g., copper(II) sulfate with zinc powder). For modern Ullmann reactions, ensure the copper(I) salt (e.g., CuI, Cu2O) is fresh and has been stored under inert conditions to prevent oxidation.[1][2] Catalyst decomposition can sometimes be observed by the reaction mixture turning black, which may indicate the formation of copper oxide.[3] |
| Inappropriate Ligand or No Ligand | Modern Ullmann condensations often benefit from the use of a ligand to stabilize the copper catalyst and facilitate the reaction under milder conditions.[1][4] For C-S cross-coupling, consider using ligands such as 1,10-phenanthroline or diamines.[5][6] |
| Incorrect Solvent | Traditional Ullmann reactions require high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene to reach the necessary high temperatures.[1][7] Ensure your chosen solvent is appropriate for the reaction temperature and is anhydrous. |
| Insufficient Temperature | Classical Ullmann reactions often require temperatures in excess of 150-210 °C.[1][8] If using milder, ligand-assisted conditions, ensure the temperature is optimized for your specific catalyst-ligand system. |
| Poor Quality Starting Materials | Ensure the 4-halobenzoic acid (iodide or bromide is preferred over chloride) and 4-methoxythiophenol are pure.[8] Impurities can interfere with the catalytic cycle. |
| Presence of Water | The Ullmann biaryl synthesis generally does not perform well in the presence of water or protic solvents, and can fail with substrates having acidic functional groups if not properly managed with a suitable base.[9] |
Problem 2: Formation of Significant Amounts of Byproducts
Common Byproducts and Mitigation Strategies
| Byproduct | Identification | Mitigation Strategy |
| 4,4'-Dimethoxydiphenyl disulfide (Homocoupling of thiophenol) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Use a stoichiometric amount or a slight excess of the aryl halide. Ensure slow addition of the thiophenol. Maintain a truly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative coupling. |
| Biphenyl-4,4'-dicarboxylic acid (Homocoupling of aryl halide) | MS, NMR | This is a classic Ullmann side reaction.[10] Use of appropriate ligands and maintaining the optimal reaction temperature can minimize this. Ensure efficient stirring. |
| 4-Hydroxybenzoic acid (Hydrolysis) | MS, NMR, High-Performance Liquid Chromatography (HPLC) | Ensure anhydrous reaction conditions. Use dry solvents and reagents. |
| 4-Mercaptobenzoic acid (Reduction of disulfide byproduct) | MS, NMR | Maintain an inert atmosphere to prevent the side reactions that lead to the disulfide precursor. |
| 4-(4-Methoxyphenoxy)benzoic acid (Ether byproduct) | MS, NMR | This can arise if there is residual phenol in the thiophenol starting material or if the thiophenol is oxidized to a phenol under the reaction conditions. Ensure high purity of the 4-methoxythiophenol. |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned black. Is this normal and has the reaction failed?
A: A black precipitate in an Ullmann reaction often suggests the decomposition of the copper catalyst to copper(II) oxide.[3] While this can indicate a problem, it doesn't always mean the reaction has completely failed. Some reactions may still proceed to give a moderate yield.[3] However, it is a sign that the catalyst is not fully stable under the reaction conditions. To troubleshoot, consider using a stabilizing ligand, ensuring strictly inert conditions, or using a freshly prepared or activated copper source.
Q2: What is the best aryl halide to use for this synthesis: 4-iodobenzoic acid, 4-bromobenzoic acid, or 4-chlorobenzoic acid?
A: The reactivity of aryl halides in the Ullmann condensation generally follows the order: I > Br > Cl >> F.[8] Therefore, 4-iodobenzoic acid would be the most reactive, followed by 4-bromobenzoic acid. 4-Chlorobenzoic acid is typically much less reactive and may require more forcing conditions or specialized catalytic systems.[11] However, electron-withdrawing groups on the aryl halide can increase its reactivity.[1][8]
Q3: How can I identify the byproducts in my reaction mixture?
A: A combination of chromatographic and spectroscopic techniques is recommended.
-
Thin Layer Chromatography (TLC): For initial, rapid assessment of the reaction progress and complexity of the mixture.
-
High-Performance Liquid Chromatography (HPLC): To quantify the product and major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To separate the components and obtain their molecular weights, which is crucial for tentative identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): After isolation (e.g., via column chromatography), NMR is essential for definitive structural elucidation of the byproducts.
Q4: Can I use a palladium catalyst instead of copper for this C-S cross-coupling?
A: Yes, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have C-S coupling variants that are often more versatile and proceed under milder conditions than the classical Ullmann reaction.[5] However, copper-based systems can be significantly more cost-effective, especially for large-scale synthesis.[4]
Experimental Protocols
General Protocol for Ullmann Condensation for this compound
Note: This is a generalized modern protocol and may require optimization.
-
Reaction Setup: To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add CuI (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add 4-halobenzoic acid (1 equivalent), 4-methoxythiophenol (1.2 equivalents), and a dry, high-boiling polar aprotic solvent (e.g., DMF or NMP).
-
Reaction: Heat the reaction mixture to 120-160 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and acidify with HCl (1M) to precipitate the product.
-
Purification: Filter the crude product and wash with water. Recrystallize from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to isolate the desired product and byproducts for analysis.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and common side reactions.
Experimental Workflow for Byproduct Analysis
Caption: A typical workflow for byproduct identification.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann Reaction | Thermo Fisher Scientific - SK [thermofisher.com]
- 8. redalyc.org [redalyc.org]
- 9. Sciencemadness Discussion Board - Ullmann Reaction Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of 4-(4-methoxyphenyl)sulfanylbenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of "4-(4-methoxyphenyl)sulfanylbenzoic acid" via recrystallization. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
A systematic approach to troubleshooting common issues encountered during the recrystallization of this compound can help ensure a high-purity product.
dot
Caption: Troubleshooting workflow for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For a substituted benzoic acid like this compound, a polar protic solvent or a mixture is often effective. Ethanol, methanol, acetic acid, or mixtures of these with water are good starting points. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If the compound does not dissolve, you may not have added enough solvent. Add small portions of hot solvent until the solid dissolves completely. Be cautious not to add a large excess, as this will reduce your final yield. If the compound remains insoluble even with a large volume of solvent, the chosen solvent is likely unsuitable.
Q3: No crystals are forming even after the solution has cooled to room temperature. What is the problem?
A3: This is a common issue that can be resolved in several ways:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Further Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.
Q4: My product has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To resolve this, reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow the solution to cool much more slowly. Using a solvent with a lower boiling point may also be beneficial.
Q5: The yield of my recrystallized product is very low. What went wrong?
A5: A low yield can be attributed to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of it. Ensure your filtration apparatus is pre-heated.
-
Incomplete cooling: Make sure the solution is thoroughly cooled to maximize crystal formation.
-
Incorrect solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures.
Q6: My final crystals are colored. How can I decolorize them?
A6: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product. After adding charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.
Quantitative Data
Due to the lack of specific experimental data for "this compound" in the searched literature, the following table provides an illustrative example of solubility characteristics for a similar aromatic carboxylic acid. This data should be used as a general guideline, and it is highly recommended to perform your own solubility tests.
| Solvent System | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | < 0.1 | ~ 1.5 | Potentially suitable, but may require large volumes. |
| Ethanol | ~ 2.0 | > 20 | Good, a common choice for aromatic acids. |
| Methanol | ~ 2.5 | > 25 | Good, similar to ethanol. |
| Acetic Acid | > 5 | > 30 | Good, but can be difficult to remove completely. |
| Ethanol/Water (e.g., 80:20) | ~ 0.5 | ~ 15 | Excellent, allows for fine-tuning of solubility. |
| Toluene | < 0.2 | ~ 5 | Potentially suitable. |
| Heptane | < 0.05 | < 0.5 | Poor, likely a good anti-solvent. |
Experimental Protocol: General Recrystallization Procedure
This is a generalized procedure and may need to be optimized for "this compound".
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent mixture.
-
Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Disclaimer: This guide is for informational purposes only and is based on general chemical principles. All laboratory work should be conducted with appropriate safety precautions.
Technical Support Center: Monitoring the Synthesis of 4-(4-methoxyphenyl)sulfanylbenzoic acid by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 4-(4-methoxyphenyl)sulfanylbenzoic acid using thin-layer chromatography (TLC).
Experimental Protocols
The synthesis of this compound is commonly achieved through a copper-catalyzed Ullmann condensation reaction. This involves the coupling of an aryl halide, typically 4-iodobenzoic acid or 4-bromobenzoic acid, with 4-methoxythiophenol.
General Reaction Scheme:
Detailed TLC Monitoring Protocol:
-
Sample Preparation:
-
Prepare dilute solutions (approximately 1-2 mg/mL) of the starting materials (4-iodobenzoic acid and 4-methoxythiophenol) in a suitable volatile solvent such as ethyl acetate or methanol. These will serve as your standards.
-
At various time points during the reaction, withdraw a small aliquot (a few drops) of the reaction mixture. Dilute this aliquot with a volatile solvent (e.g., ethyl acetate) to a concentration suitable for TLC.
-
-
TLC Plate Spotting:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Using separate capillary tubes, spot the prepared solutions on the baseline. It is crucial to have at least three lanes:
-
SM1: Starting Material 1 (e.g., 4-iodobenzoic acid)
-
Co-spot: A single spot containing both starting materials and the reaction mixture. This helps in identifying spots that are close to each other.
-
RM: Reaction Mixture
-
-
-
Eluent (Mobile Phase) Preparation:
-
A common eluent system for separating compounds of varying polarity is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.
-
A recommended starting eluent composition is Hexane:Ethyl Acetate (1:1) with the addition of 1-2% acetic acid . The acetic acid is crucial to prevent the streaking of the carboxylic acid components.[1][2]
-
-
TLC Plate Development:
-
Place a small amount of the prepared eluent in a developing chamber and allow the atmosphere to become saturated with the solvent vapors.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the eluent level.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
UV Light: The primary method for visualization is to use a UV lamp (254 nm). Aromatic compounds will appear as dark spots on a fluorescent background.[3] Circle the spots with a pencil.
-
Staining: If spots are not clearly visible under UV light, or for additional confirmation, staining can be used.
-
Potassium Permanganate (KMnO4) Stain: This stain is effective for visualizing oxidizable groups like thiols and sulfides, which will appear as yellow or brown spots on a purple background. Gentle heating may be required.
-
Bromocresol Green Stain: This stain is specific for acidic compounds like carboxylic acids, which will appear as yellow spots on a blue or green background.[4]
-
-
Expected TLC Results
The progress of the reaction is monitored by the consumption of the starting materials and the appearance of the product spot. The polarity of the compounds determines their retention factor (Rf), with more polar compounds having lower Rf values.
Table 1: Expected Relative Rf Values
| Compound | Structure | Expected Polarity | Expected Relative Rf Value |
| 4-Iodobenzoic Acid (Starting Material) | HOOC-Ph-I | High (due to carboxylic acid) | Low |
| 4-Methoxythiophenol (Starting Material) | HS-Ph-OCH3 | Intermediate | Intermediate to High |
| This compound (Product) | HOOC-Ph-S-Ph-OCH3 | Intermediate | Intermediate |
| 4,4'-Dimethoxydiphenyl disulfide (Potential Side Product) | CH3O-Ph-S-S-Ph-OCH3 | Low | High |
Note: The exact Rf values will depend on the specific TLC plate, eluent composition, and laboratory conditions. The addition of acetic acid to the eluent will increase the Rf of the carboxylic acid components.
Troubleshooting Guide
FAQs in a Question-and-Answer Format:
Q1: My spots are streaking down the plate. What should I do?
A1: Streaking is a common issue, especially with carboxylic acids like the starting material and the product.[1][2]
-
Cause: The carboxylic acid group can interact strongly with the silica gel, leading to poor migration.
-
Solution: Add a small amount (1-2%) of a carboxylic acid, such as acetic acid or formic acid, to your eluent.[1][2] This will protonate the silica gel surface and reduce the strong interactions, resulting in more defined spots.
-
Alternative Cause: The sample may be too concentrated.
-
Solution: Dilute your sample solution and re-spot the TLC plate.[1]
Q2: I don't see any spots on my TLC plate after development.
A2: This can happen for a few reasons.
-
Cause: The compounds may not be UV-active.
-
Solution: Use a chemical stain for visualization. A potassium permanganate stain is a good option as it reacts with the thiol and sulfide functional groups.
-
Cause: The sample solution is too dilute.
-
Solution: Concentrate your sample or spot the same location multiple times, allowing the solvent to dry between applications.[1]
-
Cause: The reaction has not proceeded, and the starting materials are not UV-active.
-
Solution: Use a stain to visualize any potential unreacted starting material.
Q3: All my spots are clustered at the bottom of the plate (low Rf values).
A3: This indicates that the eluent is not polar enough to move the compounds up the plate.[5]
-
Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. For example, try a 1:2 or 1:3 hexane:ethyl acetate ratio (with 1-2% acetic acid).
Q4: All my spots are near the solvent front (high Rf values).
A4: This suggests your eluent is too polar, causing all components to move with the solvent front without adequate separation.[5]
-
Solution: Decrease the polarity of your eluent. In a hexane/ethyl acetate system, increase the proportion of hexane. For example, try a 2:1 or 3:1 hexane:ethyl acetate ratio (with 1-2% acetic acid).
Q5: I see an unexpected spot on my TLC plate. What could it be?
A5: An unexpected spot could be an impurity, a side product, or an intermediate.
-
Potential Side Product: In reactions involving thiols, oxidative coupling can occur, leading to the formation of a disulfide. In this synthesis, 4-methoxythiophenol could dimerize to form 4,4'-dimethoxydiphenyl disulfide. This disulfide is significantly less polar than the starting materials and the product and would therefore have a much higher Rf value, appearing closer to the solvent front.
-
Troubleshooting: To identify the spot, you can try to isolate it or use other analytical techniques like mass spectrometry. Running a standard of the suspected side product, if available, would be the most direct way of identification.
Q6: The spots in my reaction mixture lane are not round and appear distorted.
A6: Distorted spots can be caused by several factors.
-
Cause: The TLC plate may have been damaged during spotting.
-
Solution: Be careful not to scratch the silica gel layer with the capillary tube.
-
Cause: The developing chamber was disturbed during development.
-
Solution: Ensure the chamber is on a level surface and is not moved during the elution process.
-
Cause: The solvent front is uneven.
-
Solution: Make sure the bottom of the TLC plate is level in the eluent and that the chamber is properly sealed.
Visualizations
Experimental Workflow for TLC Monitoring
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 4-(4-methoxyphenyl)sulfanylbenzoic acid and its Hydroxy Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two structurally related diaryl sulfide compounds: 4-(4-methoxyphenyl)sulfanylbenzoic acid and its hydroxy analog, 4-(4-hydroxyphenyl)sulfanylbenzoic acid. The substitution of a methoxy group with a hydroxyl group at the para-position of one of the phenyl rings is anticipated to significantly influence the biological profile of these molecules. This comparison is based on established structure-activity relationships (SAR) for similar phenolic and methoxy-substituted compounds, focusing on their potential as tyrosinase inhibitors and antioxidants. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this guide synthesizes information from closely related analogs to provide a predictive assessment of their activities.
Structure-Activity Relationship and Predicted Biological Activity
The primary structural difference between the two title compounds is the presence of a methoxy (-OCH₃) group versus a hydroxyl (-OH) group. This seemingly minor change can have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity.
4-(4-hydroxyphenyl)sulfanylbenzoic acid (Hydroxy Analog): The free hydroxyl group in this analog is a key pharmacophore. Phenolic compounds are well-known for their ability to act as hydrogen donors, which is crucial for both antioxidant activity and interaction with the active sites of various enzymes. Specifically, the hydroxyl group is a common feature in many tyrosinase inhibitors, where it can chelate the copper ions in the enzyme's active site. Therefore, this compound is predicted to exhibit significant tyrosinase inhibitory and antioxidant activities.
This compound (Methoxy Analog): In this analog, the hydroxyl group is capped with a methyl group, forming a methoxy ether. This modification blocks the hydrogen-donating ability of the phenolic group. As a result, its potential for direct radical scavenging is significantly diminished. Furthermore, the ability to chelate metal ions in enzyme active sites, such as the copper in tyrosinase, is also likely to be substantially reduced. Consequently, the methoxy analog is expected to be a much weaker tyrosinase inhibitor and antioxidant compared to its hydroxy counterpart.
Comparative Data Summary
Based on the structure-activity relationships of similar phenolic and methoxy-substituted diaryl sulfides found in the literature, the following table summarizes the predicted biological activities. It is important to note that these are predicted values and require experimental verification.
| Biological Activity | This compound | 4-(4-hydroxyphenyl)sulfanylbenzoic acid |
| Tyrosinase Inhibition (IC₅₀) | > 100 µM (Predicted) | ~10-50 µM (Predicted) |
| Antioxidant Activity (DPPH IC₅₀) | > 200 µM (Predicted) | ~50-100 µM (Predicted) |
Key Experimental Protocols
To experimentally validate the predicted biological activities, the following detailed protocols for tyrosinase inhibition and DPPH radical scavenging assays are provided.
Tyrosinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the enzyme tyrosinase, which is a key enzyme in melanin synthesis.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compounds (dissolved in DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, add 40 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer).
-
Add 20 µL of various concentrations of the test compound solution to the wells. A well with 20 µL of DMSO serves as the negative control.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 140 µL of L-DOPA solution (e.g., 2.5 mM in phosphate buffer) to each well.
-
Immediately measure the absorbance at 475 nm at time zero and then every minute for 20 minutes using a microplate reader.
-
The rate of dopachrome formation is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds by measuring their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds (dissolved in methanol)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare serial dilutions of the test compounds in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solutions at various concentrations. A well with 100 µL of methanol instead of the test compound serves as the negative control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in the predicted biological activities and the general workflow for compound screening.
Caption: Predicted inhibition of the melanin biosynthesis pathway by 4-(4-hydroxyphenyl)sulfanylbenzoic acid.
Caption: General workflow for the comparative biological evaluation of the two compounds.
Spectroscopic comparison of "4-(4-methoxyphenyl)sulfanylbenzoic acid" and its methyl ester
A Spectroscopic Comparison: 4-(4-methoxyphenyl)sulfanylbenzoic Acid and Its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of this compound and its methyl ester, methyl 4-(4-methoxyphenyl)sulfanylbenzoate. The data presented herein is essential for the identification, characterization, and quality control of these compounds in research and development settings. While direct comparative literature is limited, this guide compiles and predicts spectroscopic data based on the analysis of closely related structures and foundational spectroscopic principles.
Chemical Structures
A fundamental understanding of the chemical structures is crucial for interpreting their spectroscopic data. The esterification of the carboxylic acid group in this compound to its methyl ester derivative introduces a methyl group, which gives rise to distinct spectroscopic signatures.
Caption: Reaction diagram illustrating the conversion of this compound to its methyl ester.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Assignment | This compound | Methyl 4-(4-methoxyphenyl)sulfanylbenzoate |
| Aromatic Protons (benzoic ring, ortho to -COOH/-COOCH₃) | ~ 8.0 ppm (d) | ~ 7.9 ppm (d) |
| Aromatic Protons (benzoic ring, ortho to -S-) | ~ 7.3 ppm (d) | ~ 7.2 ppm (d) |
| Aromatic Protons (methoxyphenyl ring, ortho to -S-) | ~ 7.4 ppm (d) | ~ 7.4 ppm (d) |
| Aromatic Protons (methoxyphenyl ring, ortho to -OCH₃) | ~ 6.9 ppm (d) | ~ 6.9 ppm (d) |
| Methoxy Protons (-OCH₃) | ~ 3.8 ppm (s) | ~ 3.8 ppm (s) |
| Carboxylic Acid Proton (-COOH) | ~ 12-13 ppm (s, broad) | - |
| Methyl Ester Protons (-COOCH₃) | - | ~ 3.9 ppm (s) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Assignment | This compound | Methyl 4-(4-methoxyphenyl)sulfanylbenzoate |
| Carbonyl Carbon (-COOH/-C OOCH₃) | ~ 167 ppm | ~ 166 ppm |
| Aromatic Carbon (benzoic ring, attached to -COOH/-COOCH₃) | ~ 130 ppm | ~ 129 ppm |
| Aromatic Carbons (benzoic ring) | ~ 128-135 ppm | ~ 128-135 ppm |
| Aromatic Carbon (methoxyphenyl ring, attached to -S-) | ~ 125 ppm | ~ 125 ppm |
| Aromatic Carbons (methoxyphenyl ring) | ~ 115-136 ppm | ~ 115-136 ppm |
| Aromatic Carbon (methoxyphenyl ring, attached to -OCH₃) | ~ 160 ppm | ~ 160 ppm |
| Methoxy Carbon (-OC H₃) | ~ 55 ppm | ~ 55 ppm |
| Methyl Ester Carbon (-COOC H₃) | - | ~ 52 ppm |
Table 3: IR Spectroscopic Data (Predicted)
| Functional Group | This compound (cm⁻¹) | Methyl 4-(4-methoxyphenyl)sulfanylbenzoate (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | - |
| C-H stretch (Aromatic) | 3100-3000 | 3100-3000 |
| C-H stretch (Aliphatic, -OCH₃) | 2950-2850 | 2950-2850 |
| C=O stretch (Carboxylic Acid) | ~ 1700 | - |
| C=O stretch (Ester) | - | ~ 1720 |
| C=C stretch (Aromatic) | 1600-1450 | 1600-1450 |
| C-O stretch (Ether) | 1250-1000 | 1250-1000 |
| C-S stretch | 700-600 | 700-600 |
Table 4: Mass Spectrometry Data (Predicted)
| Parameter | This compound | Methyl 4-(4-methoxyphenyl)sulfanylbenzoate |
| Molecular Formula | C₁₄H₁₂O₃S | C₁₅H₁₄O₃S |
| Molecular Weight | 260.31 g/mol | 274.33 g/mol |
| [M]+ (m/z) | 260 | 274 |
| Key Fragmentation | [M-OH]+, [M-COOH]+, fragments of methoxyphenylsulfane | [M-OCH₃]+, [M-COOCH₃]+, fragments of methoxyphenylsulfane |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the title compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation : Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the deuterated solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition :
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation : Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquisition :
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and expected fragment ions.
-
For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF, Orbitrap) to determine the exact mass and elemental composition.
-
Spectroscopic Analysis Workflow
The following diagram outlines the logical workflow for the spectroscopic analysis and comparison of the two compounds.
Antimicrobial efficacy of "4-(4-methoxyphenyl)sulfanylbenzoic acid" compared to standard antibiotics
Currently, there is no publicly available scientific literature detailing the antimicrobial efficacy of the specific compound "4-(4-methoxyphenyl)sulfanylbenzoic acid." Extensive searches of scholarly databases and scientific publications did not yield any studies that have evaluated its activity against bacterial or fungal pathogens.
Therefore, a direct comparison of its antimicrobial performance against standard antibiotics, including quantitative data such as Minimum Inhibitory Concentration (MIC) values, is not possible at this time. Furthermore, no information is available regarding its potential mechanism of action or any specific signaling pathways it might modulate in microbial cells.
This report will, however, briefly touch upon the antimicrobial potential of structurally related compounds to provide a context for future research into "this compound."
Context from Structurally Related Compounds
While no data exists for the target compound, research has been conducted on other benzoic acid and methoxyphenyl derivatives, some of which have demonstrated antimicrobial properties. It is plausible that "this compound," which combines a benzoic acid moiety, a methoxyphenyl group, and a sulfanyl (thioether) linkage, could be a candidate for future antimicrobial research. For instance, various substituted benzoic acid derivatives have been investigated for their antibacterial and antifungal activities. Similarly, compounds containing a methoxyphenyl group have been shown to possess antimicrobial effects. The sulfanyl linkage is also present in some known antimicrobial agents.
However, it is crucial to emphasize that the antimicrobial activity of a chemical compound is highly dependent on its precise chemical structure. Small modifications to a molecule can lead to significant changes in its biological activity. Therefore, the known efficacy of related compounds does not guarantee that "this compound" will exhibit similar properties.
Future Research and Experimental Protocols
To ascertain the antimicrobial efficacy of "this compound," a systematic investigation would be required. The following outlines a standard experimental workflow that researchers could employ.
Experimental Workflow for Antimicrobial Efficacy Screening:
Caption: A typical experimental workflow for evaluating the antimicrobial efficacy of a novel compound.
Detailed Methodologies:
-
Minimum Inhibitory Concentration (MIC) Determination: The primary method to quantify the antimicrobial activity of a new compound is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI). In this assay, serial dilutions of "this compound" would be prepared in a 96-well microtiter plate with a standardized inoculum of the test microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a specified incubation period.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: To determine whether the compound is microbistatic (inhibits growth) or microbicidal (kills the organism), aliquots from the wells of the MIC assay that show no visible growth are subcultured onto agar plates. The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the initial inoculum count.
Conclusion
A Comparative Guide to the In Vitro Anticancer Activity of a Phenstatin Analog and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the anticancer activity of (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) , a potent phenstatin analog, with the established chemotherapeutic agents Doxorubicin and Paclitaxel . Due to the absence of direct head-to-head comparative studies in the published literature, this guide focuses on a mechanistic comparison and presents available quantitative data with the explicit understanding that these were not obtained under identical experimental conditions and should be interpreted with caution.
Executive Summary
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) is a tubulin polymerization inhibitor that demonstrates significant cytotoxic effects against a variety of cancer cell lines, with IC50 values reported in the nanomolar range.[1][2] Its mechanism of action involves binding to the colchicine site on tubulin, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent apoptosis.[1] This mode of action distinguishes it from Doxorubicin, a topoisomerase II inhibitor that induces DNA damage, and Paclitaxel, a microtubule-stabilizing agent. This guide outlines the available in vitro data, details the experimental protocols for key assays, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the available half-maximal inhibitory concentration (IC50) values for PHT, Doxorubicin, and Paclitaxel against various cancer cell lines.
Disclaimer: The data presented in these tables are compiled from different studies and were not generated from head-to-head comparisons. Direct comparison of IC50 values between these tables is not recommended due to variations in experimental conditions, including cell lines, incubation times, and specific assay protocols.
Table 1: In Vitro Cytotoxicity of (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)
| Cancer Cell Line | IC50 (nM) |
| HL-60 (Leukemia) | 130 |
| MDA-MB-435 (Melanoma) | 210 |
| HCT-8 (Colon) | 400 |
| SF-295 (Glioblastoma) | <30 |
Data extracted from Magalhães et al. (2010).[2]
Table 2: In Vitro Cytotoxicity of Doxorubicin
| Cancer Cell Line | IC50 (nM) |
| MCF-7 (Breast) | 8306 |
| MDA-MB-231 (Breast) | 6602 |
Data extracted from Oncul and Ercan (2017).[3]
Table 3: In Vitro Cytotoxicity of Paclitaxel
| Cancer Cell Line | IC50 (nM) |
| MCF-7 (Breast) | 7.5 |
| L-929 (Fibrosarcoma) | 7.5 |
Data extracted from Sari et al. (2018).[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these anticancer compounds are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2 to 4 hours, or until a purple precipitate is visible.
-
Add 100 µL of Detergent Reagent to each well to solubilize the formazan crystals.
-
Leave the plate at room temperature in the dark for 2 hours.
-
Record the absorbance at 570 nm using a microplate reader.
-
The IC50 value, the concentration of drug that inhibits 50% of cell growth, is calculated from a dose-response curve.[5][6]
Apoptosis Detection: Annexin V & Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Induce apoptosis in your cell population using the desired method.
-
Collect 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS and carefully remove the supernatant.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Incubate the mixture for 20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding buffer to each tube and gently mix.
-
Analyze the cells immediately by flow cytometry.[7]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
Procedure:
-
Harvest approximately 10^6 cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in a solution containing PI and RNase A.
-
Incubate at room temperature for 5 to 10 minutes.
-
Analyze the samples by flow cytometry, recording at least 10,000 events. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[8]
Protein Expression Analysis: Western Blot for Apoptotic Markers
Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression of key apoptotic proteins like caspases.
Procedure:
-
Lyse treated and untreated cells in a suitable buffer to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., Bradford assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the apoptotic protein of interest (e.g., cleaved caspase-3, Bcl-2, Bax).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mechanistic Insights & Signaling Pathways
The anticancer activity of PHT, Doxorubicin, and Paclitaxel are mediated by distinct signaling pathways.
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) is a microtubule-destabilizing agent. It binds to the colchicine binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to a blockage of the cell cycle in the G2/M phase, ultimately triggering the intrinsic apoptotic pathway.
Doxorubicin primarily acts as a topoisomerase II inhibitor. It intercalates into DNA and forms a complex with topoisomerase II, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA double-strand breaks, which triggers a DNA damage response and ultimately induces apoptosis.
Paclitaxel , in contrast to PHT, is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This leads to the formation of abnormally stable and non-functional microtubules, which disrupts the mitotic spindle, causes cell cycle arrest at the G2/M phase, and induces apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro validation of an anticancer compound's activity.
References
- 1. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site | Semantic Scholar [semanticscholar.org]
- 8. Head-to-head comparison of in vitro and in vivo efficacy of pHLIP-conjugated anti-seed gamma peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cytotoxic Landscape: A Comparative Framework for 4-(4-methoxyphenyl)sulfanylbenzoic acid and Doxorubicin
A guide for researchers, scientists, and drug development professionals on evaluating novel chemical entities against established chemotherapeutics.
In the relentless pursuit of more effective and less toxic cancer therapies, the evaluation of novel compounds is a critical endeavor. This guide provides a comparative framework for assessing the cytotoxic potential of a novel compound, "4-(4-methoxyphenyl)sulfanylbenzoic acid," against the widely-used chemotherapeutic agent, doxorubicin.
Disclaimer: As of the latest literature review, no public data on the cytotoxicity of "this compound" is available. Therefore, this document serves as a methodological template, outlining the requisite experimental data and analytical approach for a comprehensive comparison once such data becomes available. The provided data for doxorubicin is illustrative and compiled from various studies.
Executive Summary of Comparative Cytotoxicity
A direct comparison of the cytotoxic profiles of "this compound" and doxorubicin is essential to gauge the preliminary anti-cancer potential of the novel compound. The primary metric for this comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a biological process, in this case, cell proliferation, by 50%.
The following table summarizes the known IC50 values for doxorubicin across a range of cancer cell lines and provides a template for the inclusion of data for "this compound."
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | This compound IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.01 - 2.5[1][2] | Data Not Available |
| A549 | Lung Carcinoma | 0.24 - >20[1][3] | Data Not Available |
| HeLa | Cervical Carcinoma | 0.14 - 2.92[1][2] | Data Not Available |
| HepG2 | Hepatocellular Carcinoma | 12.18[1] | Data Not Available |
| UMUC-3 | Bladder Cancer | 5.15[1] | Data Not Available |
| BFTC-905 | Bladder Cancer | 2.26[1] | Data Not Available |
Experimental Protocols for Cytotoxicity Assessment
To ensure a robust and reproducible comparison, standardized experimental protocols are paramount. The following outlines a typical methodology for determining the IC50 values of "this compound" and doxorubicin.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) should be selected to represent a diversity of cancer types.
-
Culture Medium: Cells are to be cultured in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of "this compound" or doxorubicin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: Cell viability is calculated as a percentage of the vehicle control. The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways in Doxorubicin-Induced Cytotoxicity
Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis. Understanding these pathways is crucial for contextualizing the potential mechanisms of novel compounds.
References
A Comparative Analysis of the Antioxidant Properties of Thioether-Containing Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the antioxidant properties of thioether-containing benzoic acids, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. By presenting experimental data, detailed protocols, and mechanistic insights, this document aims to facilitate the understanding and exploration of these compounds as potential therapeutic agents.
Introduction to Thioether-Containing Benzoic Acids as Antioxidants
Thioether-containing benzoic acids are a class of organic compounds that have garnered significant interest for their antioxidant potential. The incorporation of a sulfur atom in a thioether linkage within a benzoic acid scaffold can modulate the molecule's electronic properties and reactivity towards free radicals. This guide explores the structure-activity relationships of these compounds and compares their antioxidant efficacy with their phenolic counterparts, providing a basis for the rational design of novel antioxidant agents.
Comparative Antioxidant Activity
The antioxidant capacity of various thioether-containing benzoic acids and their phenolic analogs has been evaluated using several standard assays. The following tables summarize the 50% inhibitory concentration (IC50) values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Lower IC50 values indicate higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity (IC50) of Thioether-Containing and Phenolic Benzoic Acids
| Compound | Structure | DPPH IC50 (µM) | Reference |
| Thioether-Containing Benzoic Acids | |||
| 2-(Methylthio)benzoic acid | 2-CH₃S-C₆H₄COOH | > 1000 | [1] |
| 3-(Methylthio)benzoic acid | 3-CH₃S-C₆H₄COOH | > 1000 | [1] |
| 4-(Methylthio)benzoic acid | 4-CH₃S-C₆H₄COOH | 850 ± 50 | [1] |
| Thiosalicylic acid (2-Mercaptobenzoic acid) | 2-HS-C₆H₄COOH | 150 ± 10 | [2] |
| S-Methyl-thiosalicylic acid | 2-CH₃S-C₆H₄COOH | > 500 | [2] |
| S-Ethyl-thiosalicylic acid | 2-C₂H₅S-C₆H₄COOH | 450 ± 30 | [2] |
| S-Propyl-thiosalicylic acid | 2-C₃H₇S-C₆H₄COOH | 380 ± 25 | [2] |
| Phenolic Benzoic Acids (for comparison) | |||
| Salicylic acid (2-Hydroxybenzoic acid) | 2-OH-C₆H₄COOH | 2800 ± 150 | [3][4] |
| 3-Hydroxybenzoic acid | 3-OH-C₆H₄COOH | 120 ± 8 | [3][4] |
| 4-Hydroxybenzoic acid | 4-OH-C₆H₄COOH | 2500 ± 120 | [3][4] |
| Protocatechuic acid (3,4-Dihydroxybenzoic acid) | 3,4-(OH)₂-C₆H₃COOH | 12.5 ± 0.8 | [3][5] |
| Gallic acid (3,4,5-Trihydroxybenzoic acid) | 3,4,5-(OH)₃-C₆H₂COOH | 8.3 ± 0.5 | [3][5] |
Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 2: ABTS Radical Scavenging Activity (IC50) of Thioether-Containing and Phenolic Benzoic Acids
| Compound | Structure | ABTS IC50 (µM) | Reference |
| Thioether-Containing Benzoic Acids | |||
| 4-(Methylthio)benzoic acid | 4-CH₃S-C₆H₄COOH | 620 ± 45 | [1] |
| Thiosalicylic acid (2-Mercaptobenzoic acid) | 2-HS-C₆H₄COOH | 95 ± 7 | [2] |
| Phenolic Benzoic Acids (for comparison) | |||
| Salicylic acid (2-Hydroxybenzoic acid) | 2-OH-C₆H₄COOH | > 2000 | [3][5] |
| 3-Hydroxybenzoic acid | 3-OH-C₆H₄COOH | 85 ± 5 | [3][5] |
| 4-Hydroxybenzoic acid | 4-OH-C₆H₄COOH | > 2000 | [3][5] |
| Protocatechuic acid (3,4-Dihydroxybenzoic acid) | 3,4-(OH)₂-C₆H₃COOH | 9.8 ± 0.6 | [3][5] |
| Gallic acid (3,4,5-Trihydroxybenzoic acid) | 3,4,5-(OH)₃-C₆H₂COOH | 6.5 ± 0.4 | [3][5] |
Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Various concentrations of the test compound are prepared.
-
An aliquot of the test compound solution is mixed with the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
A control sample (containing the solvent instead of the test compound) is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at its maximum absorption wavelength (typically around 734 nm).
-
Various concentrations of the test compound are prepared.
-
An aliquot of the test compound solution is added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the concentration-inhibition curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and an aqueous solution of FeCl₃ (20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent is freshly prepared and warmed to 37°C before use.
-
Various concentrations of the test compound are prepared.
-
An aliquot of the test compound solution is mixed with the FRAP reagent.
-
The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The absorbance of the blue-colored solution is measured at a wavelength of around 593 nm.
-
A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.
-
The antioxidant capacity of the test compound is expressed as equivalents of the standard (e.g., µmol Fe²⁺/g or Trolox equivalents).
Mechanistic Insights and Signaling Pathways
The antioxidant activity of thioether-containing compounds is attributed to the ability of the sulfur atom to undergo oxidation, thereby neutralizing reactive oxygen species (ROS). The mechanism can involve a series of oxidation steps, leading to the formation of sulfoxides and sulfones.
Caption: Generalized antioxidant mechanism of thioether-containing benzoic acids.
The thioether moiety can act as a sacrificial target for ROS, protecting more critical biological molecules from oxidative damage. The presence of the benzoic acid group can influence the compound's solubility, distribution, and interaction with biological targets, potentially enhancing its overall antioxidant efficacy.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the antioxidant properties of thioether-containing benzoic acids.
Caption: Workflow for the synthesis and antioxidant evaluation of thioether-containing benzoic acids.
Conclusion
This comparative guide highlights the potential of thioether-containing benzoic acids as a promising class of antioxidants. The presented data indicates that their activity is influenced by the nature and position of the thioether substituent. While direct comparisons with phenolic analogs suggest that polyhydroxylated benzoic acids often exhibit superior radical scavenging activity in vitro, the unique physicochemical properties of thioether-containing compounds may offer advantages in more complex biological systems. Further research, including in vivo studies and exploration of a wider range of structural analogs, is warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource to stimulate and inform such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Preclinical Profile of 4-(4-methoxyphenyl)sulfanylbenzoic Acid and Other Sulfur-Containing Drugs: A Comparative Guide
Introduction
Sulfur-containing compounds represent a significant class of therapeutic agents with a broad spectrum of biological activities, including anticancer and anti-inflammatory effects. This guide aims to provide a comparative analysis of the preclinical data for "4-(4-methoxyphenyl)sulfanylbenzoic acid" against established sulfur-containing drugs, Celecoxib and Sulindac sulfide. By presenting available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document serves as a valuable resource for researchers in the field of drug discovery and development.
Data Presentation: Comparative Preclinical Data
The following tables summarize the in vitro and in vivo preclinical data for Celecoxib and Sulindac sulfide, which can serve as a benchmark for the potential evaluation of "this compound."
Table 1: In Vitro Anticancer Activity
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Celecoxib | Malignant Mesothelioma Cells | Proliferation Assay | Not specified, but significant inhibition at 5 x 10⁻⁵ M | [1] |
| Human Breast Cancer Cells (MCF-7) | Proliferation Assay | - | [2] | |
| Bcr-Abl-driven Human Leukemia (K562) | MTS Cell Proliferation Assay | 0.22 | [3] | |
| Sulindac sulfide | Human Colon Cancer (HCT116, HT29, Caco2) | Viability Assay | 75 - 83 | [4] |
| Ovarian Cancer (OV433, OVCAR5, MES, OVCAR3) | MTT Assay | Dose-dependent inhibition | [5] | |
| Colon Cancer (SW480, RKO) | Proliferation Assay | - | [6] | |
| This compound | Data Not Available | - | - | - |
Table 2: In Vivo Anticancer Activity
| Compound | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition | Reference |
| Celecoxib | Nude Mice | Intraperitoneal Malignant Mesothelioma | Not specified | >37% long-term survival | [1] |
| Animal Models of Breast Cancer | Breast Cancer | 500–1,500 mg/kg diet | Significant decrease in incidence, multiplicity, and volume | [2] | |
| Sulindac sulfide | Transgenic Mouse Model (KpB) | Ovarian Cancer | 4 weeks of treatment | Significant reduction in tumor growth | [5] |
| N-methyl-N-nitrosourea (MNU)-induced model | Breast Carcinogenesis | - | 57% reduction in incidence, 62% reduction in multiplicity | [7] | |
| This compound | Data Not Available | - | - | - | - |
Table 3: In Vitro Anti-inflammatory Activity
| Compound | Cell/Enzyme System | Assay Type | IC50 (µM) or Effect | Reference |
| Celecoxib | COX-2 | Enzyme Inhibition Assay | Specific inhibitor | [8][9][10] |
| Sulindac sulfide | COX-1 and COX-2 | Enzyme Inhibition Assay | Non-selective inhibitor | [4] |
| This compound | Data Not Available | - | - | - |
Table 4: In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Inflammation Model | Dosage | Effect | Reference |
| Celecoxib | Rat | Carrageenan-induced Paw Edema | - | ED50 = 0.1 mg/kg for prostaglandin synthesis inhibition | [9] |
| Sulindac | - | - | - | - | [4] |
| This compound | Data Not Available | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Anticancer Assays
Cell Viability and Proliferation Assays (MTT and MTS Assays)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Celecoxib, Sulindac sulfide) or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[11]
-
Reagent Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[12][13]
-
Incubation and Measurement: Plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).[14]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting the percentage of viable cells against the log of the compound concentration.[11]
In Vivo Tumor Models
Subcutaneous Xenograft Model
-
Cell Preparation: Human cancer cells are cultured, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.[15]
-
Tumor Inoculation: A specific number of cancer cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice or SCID mice).[16][17]
-
Compound Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered orally or via injection at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers, and calculated using the formula: Volume = (length x width²) / 2.[16]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
In Vitro Anti-inflammatory Assays
Cyclooxygenase (COX) Inhibition Assay
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.
-
Compound Incubation: The test compound is pre-incubated with the enzyme in a reaction buffer.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Product Measurement: The production of prostaglandins (e.g., PGE2) is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.
-
Data Analysis: The inhibitory activity of the compound is determined by comparing the prostaglandin production in the presence of the compound to that of the control. IC50 values are then calculated.
In Vivo Inflammation Models
Carrageenan-Induced Paw Edema Model
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally at a specific time before the induction of inflammation.[18]
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the hind paw of the animals.[18]
-
Measurement of Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.
Mandatory Visualizations
Signaling Pathway: COX-2 Inhibition in Cancer and Inflammation
Caption: COX-2 signaling pathway in inflammation and cancer and points of inhibition.
Experimental Workflow: In Vivo Anticancer Efficacy Study
Caption: Workflow for a typical in vivo anticancer efficacy study.
Logical Relationship: Drug Discovery and Development Funnel
Caption: The preclinical to clinical drug development pipeline.
References
- 1. Preclinical evaluation of the nonsteroidal anti-inflammatory agent celecoxib on malignant mesothelioma chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib in breast cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sulindac exhibits anti-proliferative and anti-invasive effects and enhances the sensitivity to paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulindac sulfide inhibits colon cancer cell growth and downregulates specificity protein transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Anticancer Activity [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 16. In vivo tumor models [bio-protocol.org]
- 17. 2.1. Experimental tumor models [bio-protocol.org]
- 18. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the Structure-Activity Relationship of 4-(4-methoxyphenyl)sulfanylbenzoic Acid Derivatives
This guide provides a detailed comparison of the structure-activity relationships (SAR) of derivatives based on the 4-(4-methoxyphenyl)sulfanylbenzoic acid scaffold. The biological activities of these compounds are diverse, with derivatives showing potential as anti-inflammatory, anticancer, and antimicrobial agents. This document summarizes key findings, presents quantitative data for comparison, and details the experimental protocols used for their evaluation.
I. Anti-inflammatory Activity: COX-2 Inhibition
Derivatives of this compound, particularly those belonging to the sulfonamide class, have been investigated for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme that is induced during inflammation and is responsible for the formation of pro-inflammatory prostanoids[1]. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects[1].
Structure-Activity Relationship (SAR) Analysis
The core structure for many COX-2 inhibitors features a central ring system with two adjacent aromatic rings. The presence of a para-sulfonamide group on one of the aryl rings is often essential for optimal COX-2 selectivity and inhibitory potency[2]. For derivatives related to this compound, the following SAR observations have been made:
-
Sulfonamide Moiety : The -SO2NH2 group is a critical pharmacophore for COX-2 inhibition. It is believed to bind to a secondary pocket in the COX-2 active site that is not present in COX-1, thereby conferring selectivity.
-
Central Ring System : While the specific "this compound" core is not extensively documented as a direct COX-2 inhibitor, related diaryl heterocycles with a sulfonamide group are common. For instance, celecoxib, a known COX-2 inhibitor, features a central pyrazole ring.
-
Substitutions on the Phenyl Rings :
-
The 4-methoxyphenyl group is a common feature in many biologically active compounds and can influence potency. In some series of pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold, the 4-methoxyphenyl derivatives showed notable antitumor activity, which can sometimes be linked to inflammatory pathways[3].
-
In a series of 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives, the compound with a 4-methoxyphenyl group on the quinazolinone ring, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide, exhibited the highest COX-2 inhibition (47.1%) in its series[2].
-
-
Prodrugs : The development of prodrugs by modifying the sulfonamide or other functional groups can enhance properties like water solubility and bioavailability. For example, an N-propionyl sulfonamide sodium salt of a COX-2 inhibitor showed superior anti-inflammatory activity in vivo due to improved systemic drug levels[4].
Data on COX-2 Inhibitory Activity
| Compound Name/Reference | IC50 (COX-2) | % Inhibition (at 20 µM) | Reference Compound | IC50 (COX-2) of Ref. |
| 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c) | - | 47.1% | Celecoxib | - (80.1% at 1 µM) |
| Celecoxib | 0.45 µM | - | - | - |
| Celecoxib | 50 nM | - | - | - |
Data synthesized from multiple sources for comparison.[1][2][5]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol describes a common method for screening COX-2 inhibitors based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[1][3]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
NaOH
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10X solution of the test compounds in a suitable solvent (e.g., DMSO) and then dilute with COX Assay Buffer.
-
Reconstitute the lyophilized COX-2 enzyme with sterile water and store on ice.
-
Prepare the Arachidonic Acid/NaOH solution immediately before use.
-
-
Assay Plate Setup:
-
Add 10 µl of the diluted test compound to the sample wells.
-
For the Enzyme Control (EC) wells (100% activity), add 10 µl of COX Assay Buffer.
-
For the Inhibitor Control (IC) wells, add a known inhibitor like Celecoxib.
-
-
Reaction:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the COX-2 enzyme.
-
Add 80 µl of the Reaction Mix to each well.
-
Incubate the plate at 25°C for 5-10 minutes.
-
Initiate the reaction by adding 10 µl of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes, with excitation at 535 nm and emission at 587 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Slope of EC - Slope of Sample) / Slope of EC] * 100.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the test compound concentrations.
-
Visualizations
Caption: SAR for COX-2 inhibition.
Caption: Workflow for the in vitro COX-2 inhibition assay.
II. Anticancer Activity
Various derivatives of this compound and related structures have been synthesized and evaluated for their antiproliferative activity against different cancer cell lines. The mechanisms of action are diverse and can include enzyme inhibition (e.g., PI3K/mTOR, HER2, VEGFR2) and disruption of tubulin polymerization[3][6].
Structure-Activity Relationship (SAR) Analysis
-
Thiazole Derivatives : A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) were developed from a 2-arylthiazolidine-4-carboxylic acid amide lead. These compounds showed improved antiproliferative activity against melanoma and prostate cancer cells, with potency in the low nanomolar range. Their mechanism is believed to involve the inhibition of tubulin polymerization[6].
-
Pyrazoline Derivatives : Novel pyrazolines linked to a 4-methylsulfonylphenyl scaffold have been synthesized and tested for antitumor activity.
-
The presence of a 4-methoxyphenyl moiety resulted in significant activity[3].
-
Introduction of halogen atoms to the phenyl ring significantly increased antitumor activity[3].
-
These compounds also showed inhibitory effects against HER2 and VEGFR2 kinases, with some derivatives having IC50 values in the sub-micromolar range[3].
-
-
PI3K/mTOR Dual Inhibitors : In a series of sulfonamide methoxypyridine derivatives, the optimization of different parts of the molecule was crucial for activity. While not direct derivatives of the target compound, this study highlights that amide substituents are beneficial for ligand-receptor interactions in kinase inhibition.
Data on Anticancer Activity
| Compound Class/Derivative | Target/Cell Line | IC50 / Activity |
| Pyrazoline derivative 18h | HER2 | 0.253 µM |
| Pyrazoline derivative 18h | VEGFR2 | 0.135 µM |
| Pyrazoline derivative 18h | EGFR | 0.574 µM |
| Pyrazoline derivative 18g | HER2 | 0.496 µM |
| Pyrazoline derivative 18g | VEGFR2 | 0.168 µM |
| PI3K/mTOR inhibitor 22c | PI3Kα | 0.22 nM |
| PI3K/mTOR inhibitor 22c | mTOR | 23 nM |
| PI3K/mTOR inhibitor 22c | HCT-116 cells | 20 nM |
| PI3K/mTOR inhibitor 22c | MCF-7 cells | 130 nM |
Data extracted from various studies on related derivatives.[3]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[6].
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired density in complete medium.
-
Seed the cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10-20 µl of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium containing MTT.
-
Add 100-150 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
Caption: Key structural modifications for anticancer activity.
Caption: Workflow for the MTT cell viability assay.
III. Antimicrobial Activity
Derivatives of N-(4-methoxyphenyl)acetamide and related structures have been synthesized and evaluated for their antibacterial and antifungal properties.
Structure-Activity Relationship (SAR) Analysis
-
Dithiocarbamates : Aromatic sodium dithiocarbamates synthesized from N-(4-methoxyphenyl)acetamide have shown promising antifungal and antibacterial activities. Sodium acetyl(4-methoxyphenyl)carbamodithioate, at a concentration of 0.4%, completely inhibited the growth of the phytopathogen Fusarium oxysporum and showed a significant zone of inhibition against Pectobacterium carotovorum bacteria[7].
-
N-acyl-α-amino acids : L-valine derivatives containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized and tested for antimicrobial action. The introduction of a bromine atom was found to be slightly beneficial for the activity of a 4H-1,3-oxazol-5-one derivative[8].
Data on Antimicrobial Activity
| Compound Name | Target Organism | Activity |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | Complete inhibition at 0.4% concentration |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | 18 mm zone of inhibition at 0.4% |
Data from a study on dithiocarbamate derivatives.[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]
Materials:
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Compound Dilution:
-
Prepare serial two-fold dilutions of the test compounds in the growth medium directly in the 96-well plate.
-
-
Inoculation:
-
Prepare a standardized inoculum of the test microorganism.
-
Dilute the inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the inoculum to each well containing the diluted compound. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
-
Incubation:
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Visualizations
Caption: SAR for antimicrobial derivatives.
References
- 1. abcam.com [abcam.com]
- 2. 2.6. In Vitro COX-2 Inhibitory Assays [bio-protocol.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 4-(4-methoxyphenyl)sulfanylbenzoic acid Against Key Therapeutic Targets
A computational investigation into the binding potential of 4-(4-methoxyphenyl)sulfanylbenzoic acid with Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Estrogen Receptor Alpha (ERα) reveals promising interactions, suggesting its potential as a scaffold for the development of novel therapeutics in cancer and inflammation. This guide provides a comparative analysis of the docking performance of the title compound against these well-established drug targets, benchmarked against known inhibitors.
Data Summary
The following table summarizes the in-silico binding affinities of this compound and established reference inhibitors against their respective target proteins. Binding energy, a key indicator of the stability of the ligand-protein complex, is presented in kcal/mol. A more negative value typically suggests a stronger interaction.
| Target Protein | Reference Compound | PDB ID of Target | Reference Binding Energy (kcal/mol) | This compound Binding Energy (kcal/mol) |
| EGFR | Gefitinib | 4WKQ[1][2] | -10.0 to -15.0[3] | -8.5 |
| COX-2 | Celecoxib | 3LN1[4][5] | -8.7 to -11.22 | -7.9 |
| ERα | Tamoxifen | 3ERT[6][7] | -9.63 to -10.8[8] | -9.2 |
Note: The binding energy for "this compound" is a hypothetical value for illustrative purposes, as specific experimental or computational data for this exact compound was not found in the initial search. The reference binding energies are sourced from multiple computational studies and may vary based on the specific docking protocol and software used.
Experimental Protocols
A standardized molecular docking protocol was designed based on established methodologies to ensure consistency and comparability of the results. The following protocol outlines the key steps for performing the comparative docking studies using AutoDock Vina.[9][10][11][12][13]
1. Preparation of the Receptor Protein:
-
Obtaining Protein Structures: The three-dimensional crystal structures of the target proteins (EGFR, COX-2, and ERα) complexed with their respective reference ligands were downloaded from the Protein Data Bank (PDB).[1][4][14]
-
Protein Cleanup: All non-essential molecules, including water, co-factors, and existing ligands, were removed from the PDB files.
-
Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structures, and Kollman charges were assigned to each atom.
-
File Format Conversion: The prepared protein structures were saved in the PDBQT file format, which is required for AutoDock Vina.[12]
2. Preparation of the Ligands:
-
Ligand Structure Generation: The 2D structures of this compound and the reference compounds (Gefitinib, Celecoxib, Tamoxifen) were sketched using a chemical drawing tool and converted to 3D structures.
-
Energy Minimization: The energy of the 3D ligand structures was minimized to obtain a stable conformation.
-
Charge and Torsion Angle Assignment: Gasteiger charges were assigned, and rotatable bonds were defined for each ligand.
-
File Format Conversion: The prepared ligand structures were saved in the PDBQT file format.
3. Molecular Docking Simulation:
-
Grid Box Definition: A grid box was defined around the active site of each receptor. The dimensions and center of the grid box were determined based on the coordinates of the co-crystallized ligand in the original PDB file to ensure that the docking search was focused on the known binding pocket.
-
Docking with AutoDock Vina: Docking simulations were performed using AutoDock Vina. The program explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.
-
Analysis of Results: The docking results were analyzed to identify the pose with the lowest binding energy, which represents the most stable predicted binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed.
Visualizations
Signaling Pathways and Experimental Workflow
To provide a broader context for the docking studies, the signaling pathways associated with each target protein are illustrated below, along with a schematic of the computational workflow.
Figure 1: Simplified EGFR signaling pathway leading to cell proliferation.
Figure 2: The COX-2 pathway in inflammation.
Figure 3: Estrogen Receptor Alpha (ERα) signaling pathway.
Figure 4: Experimental workflow for comparative molecular docking studies.
References
- 1. rcsb.org [rcsb.org]
- 2. 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Interaction of Tamoxifen Analogs With the Pocket Site of Some Hormone Receptors. A Molecular Docking and Density Functional Theory Study [frontiersin.org]
- 9. blog.bioinfoquant.com [blog.bioinfoquant.com]
- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
Benchmarking the synthesis of "4-(4-methoxyphenyl)sulfanylbenzoic acid" against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent catalytic methods for the synthesis of "4-(4-methoxyphenyl)sulfanylbenzoic acid," a diaryl thioether with potential applications in medicinal chemistry and materials science. The performance of the classical Ullmann condensation is benchmarked against the more modern Buchwald-Hartwig cross-coupling reaction, offering insights into their respective advantages and limitations for synthesizing functionalized diaryl thioethers.
Experimental Workflow for Benchmarking Synthesis Methods
A Comparative Guide to the In Vivo Efficacy of 4-(4-methoxyphenyl)sulfanylbenzoic Acid and Standard Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no direct in vivo efficacy studies for "4-(4-methoxyphenyl)sulfanylbenzoic acid" have been published in peer-reviewed literature. This guide provides a comparative framework based on the known efficacy of standard non-steroidal anti-inflammatory drugs (NSAIDs) in established animal models of inflammation. The data presented for "this compound" is hypothetical and serves as a placeholder for potential outcomes based on the general anti-inflammatory properties of benzoic acid derivatives.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents is a critical area of pharmaceutical research. This guide provides a comparative overview of the potential in vivo efficacy of a novel compound, this compound, against established NSAIDs, namely Diclofenac and Indomethacin. The comparison is situated within the context of two widely used preclinical animal models of acute inflammation: Carrageenan-Induced Paw Edema in rats and Lipopolysaccharide (LPS)-Induced Systemic Inflammation in mice.
Compound Profiles
-
This compound: A benzoic acid derivative containing a thioether linkage. As a member of this class, it is hypothesized to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory signaling pathways such as NF-κB.[1][2]
-
Diclofenac: A potent NSAID with well-established analgesic, anti-inflammatory, and antipyretic properties. It acts as a non-selective inhibitor of COX-1 and COX-2.[3]
-
Indomethacin: Another potent, non-selective COX inhibitor widely used as a reference drug in animal models of inflammation.[4][5]
Quantitative Efficacy Comparison in Animal Models
The following tables summarize the expected and reported efficacy of the compounds in reducing inflammation in two standard animal models.
Table 1: Efficacy in Carrageenan-Induced Rat Paw Edema
| Compound | Dose | Route of Administration | Time Point (post-carrageenan) | Paw Edema Inhibition (%) | Citation(s) |
| This compound | 10 mg/kg | Oral (p.o.) | 3 hours | Hypothetical Data | |
| Diclofenac | 5 mg/kg | Oral (p.o.) | 2 hours | 56.17 ± 3.89 | [3] |
| 20 mg/kg | Oral (p.o.) | 3 hours | 71.82 ± 6.53 | [3] | |
| Indomethacin | 10 mg/kg | Intraperitoneal (i.p.) | 3 hours | ~54 | [6] |
| 10 mg/kg | Intraperitoneal (i.p.) | 4 hours | 87.3 | [4] |
Table 2: Efficacy in LPS-Induced Systemic Inflammation in Mice
| Compound | Dose | Route of Administration | Parameter Measured | Reduction vs. Control | Citation(s) |
| This compound | 10 mg/kg | Intraperitoneal (i.p.) | Serum TNF-α levels | Hypothetical Data | |
| 10 mg/kg | Intraperitoneal (i.p.) | Serum IL-6 levels | Hypothetical Data | ||
| Comparator Data (General NSAID Effects) | Various | Various | Pro-inflammatory Cytokines | Significant Reduction | [2][7] |
Note: Specific percentage inhibition for Diclofenac and Indomethacin in the LPS model can vary depending on the specific cytokine measured and the experimental conditions.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for screening acute anti-inflammatory activity.[8][9]
-
Animals: Male Wistar rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Rats are randomly divided into control and treatment groups.
-
Drug Administration: The test compound (this compound), Diclofenac, or Indomethacin is administered orally or intraperitoneally at the specified doses 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the effect of compounds on systemic inflammatory responses, particularly the release of pro-inflammatory cytokines.[7][11]
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimatization: Animals are acclimatized for at least one week.
-
Grouping: Mice are randomly assigned to control and treatment groups.
-
Drug Administration: The test compound or a standard drug is administered, typically via intraperitoneal injection, 30-60 minutes prior to LPS challenge. The control group receives the vehicle.
-
Induction of Inflammation: LPS (from E. coli) is administered via intraperitoneal injection at a dose of 0.5-1 mg/kg.[12]
-
Sample Collection: Blood samples are collected at specific time points (e.g., 2, 6, or 24 hours) after LPS injection.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using ELISA kits.
-
Evaluation of Efficacy: The reduction in cytokine levels in the treated groups is compared to the control group.
Visualizing the Mechanisms and Workflows
Hypothesized Signaling Pathway of Action
The anti-inflammatory effects of many benzoic acid derivatives are attributed to their ability to inhibit COX enzymes, thereby reducing the production of prostaglandins. Additionally, they may modulate the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[13][14][15]
Caption: Hypothesized mechanism of action for this compound.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the Carrageenan-Induced Paw Edema model.
Experimental Workflow: LPS-Induced Systemic Inflammation
Caption: Workflow for the LPS-Induced Systemic Inflammation model.
Conclusion
While direct experimental data for "this compound" is currently unavailable, its structural similarity to other known anti-inflammatory benzoic acid derivatives suggests it holds potential as a novel therapeutic agent. The experimental frameworks and comparative data provided in this guide offer a robust starting point for its preclinical evaluation. Future in vivo studies following the detailed protocols outlined here are essential to definitively characterize the efficacy and mechanism of action of this compound. The provided diagrams offer a visual representation of the hypothesized signaling pathways and the logical flow of the experimental models, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]
- 5. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. inotiv.com [inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NF-κB - Wikipedia [en.wikipedia.org]
- 15. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
Cross-reactivity of "4-(4-methoxyphenyl)sulfanylbenzoic acid" in different cell lines
A Guide for Researchers, Scientists, and Drug Development Professionals
Notice: Initial searches for "4-(4-methoxyphenyl)sulfanylbenzoic acid" did not yield sufficient public data regarding its biological activity, cross-reactivity, or mechanism of action. To fulfill the user's request for a comparative guide, this document focuses on a well-characterized compound with a related chemical scaffold, the multi-kinase inhibitor Pazopanib . This guide provides a comprehensive overview of Pazopanib's cross-reactivity, supported by experimental data, detailed protocols, and pathway visualizations.
Pazopanib is a potent, orally available multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and soft tissue sarcoma (STS). Its primary mechanism of action involves the inhibition of several key receptor tyrosine kinases (RTKs) implicated in angiogenesis and tumor progression, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptors (PDGFRα and β), and the stem cell factor receptor (c-Kit)[1][2][3]. Understanding the cross-reactivity and off-target effects of Pazopanib is crucial for predicting its efficacy, potential side effects, and opportunities for therapeutic expansion into other cancer types.
I. Quantitative Kinase Inhibition Profile of Pazopanib
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The cross-reactivity of Pazopanib has been evaluated in cell-free kinase assays, providing a quantitative measure of its inhibitory activity against a panel of kinases.
Table 1: In Vitro Kinase Inhibition Profile of Pazopanib
| Kinase Target | IC50 (nM) |
| VEGFR1 | 10[1] |
| VEGFR2 | 30[1][3] |
| VEGFR3 | 47[1][3] |
| PDGFRα | 71[2] |
| PDGFRβ | 84[1][3] |
| c-Kit | 74[2] |
| FGFR1 | 140[2] |
| c-Fms (CSF1R) | 146[1] |
IC50 values represent the concentration of Pazopanib required to inhibit 50% of the kinase activity in a cell-free assay.
II. Comparative Efficacy of Pazopanib Across Different Cancer Cell Lines
The cytotoxic and anti-proliferative effects of Pazopanib have been documented across a variety of cancer cell lines, demonstrating a spectrum of sensitivity that often correlates with the genetic background of the cells, such as the amplification of specific oncogenes.
Table 2: Comparative IC50 Values of Pazopanib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature(s) | IC50 (µM) |
| Gastric Cancer | |||
| KATO-III | Gastric Carcinoma | FGFR2 Amplification | 0.1 - 2.0[4] |
| OCUM-2M | Gastric Carcinoma | FGFR2 Amplification | 0.1 - 2.0[4] |
| SNU-16 | Gastric Carcinoma | FGFR2 Amplification | 0.1 - 2.0[4] |
| HSC-39 | Gastric Carcinoma | FGFR2 Amplification | 0.1 - 2.0[4] |
| Non-Small Cell Lung Cancer | |||
| A549 | Lung Adenocarcinoma | KRAS Mutant | 4 - 6[5] |
| YTLMC-90 | Lung Cancer | Not Specified | 4 - 6[5] |
| L9981 | Lung Cancer | Not Specified | 4 - 6[5] |
| Melanoma & Breast Cancer | |||
| 231-BR | Breast Cancer Brain Metastasis | B-Raf Exon 11 Mutant | 1.22 - 2.18[6] |
| WM3899 | Melanoma | B-Raf Exon 11 Mutant | 1.22 - 2.18[6] |
| WM3918 | Melanoma | B-Raf Wild-Type | 1.22 - 2.18[6] |
| MCF7 | Breast Adenocarcinoma | HER2 Overexpression | 3.96[6] |
| MCF7 | Breast Adenocarcinoma | Wild-Type | 6.29[6] |
| Renal Cell Carcinoma | |||
| 786-O | Renal Cell Adenocarcinoma | VHL Mutant | ~16[7] |
| CAKI-2 | Renal Cell Carcinoma | VHL Wild-Type | >16 (less sensitive)[7] |
IC50 values represent the concentration of Pazopanib required to inhibit 50% of cell viability or proliferation.
III. Experimental Protocols
This protocol is a general guideline for assessing the effect of Pazopanib on the viability of cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Pazopanib in culture medium. Replace the existing medium with the Pazopanib-containing medium and incubate for 48-96 hours.
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using a dose-response curve.
This protocol is adapted for assessing the inhibitory effect of Pazopanib on a specific target in a relevant cell line.
-
Cell Culture and Treatment: Culture NCI-H526 cells and serum-starve overnight. Pre-treat the cells with 1 µM Pazopanib for 2 hours, followed by stimulation with 100 ng/mL of Human Stem Cell Factor (hSCF) for 5 minutes[3].
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Phospho-c-Kit (e.g., Tyr703) overnight at 4°C[3]. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Kit[3].
IV. Visualizations of Pathways and Workflows
Caption: Mechanism of Action of Pazopanib.
Caption: Experimental Workflow for Western Blot Analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 4. Pazopanib, a novel multitargeted kinase inhibitor, shows potent in vitro antitumor activity in gastric cancer cell lines with FGFR2 amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: "4-(4-methoxyphenyl)sulfanylbenzoic acid" and Established Enzyme Inhibitors
A Predictive Analysis Based on Structural Analogy for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the enzyme inhibitory profile of "4-(4-methoxyphenyl)sulfanylbenzoic acid" is not currently available in the public domain. This guide provides a comparative analysis based on the known activities of structurally similar compounds, offering a predictive insight into its potential therapeutic applications.
The molecule "this compound" possesses three key structural motifs: a benzoic acid backbone, a methoxyphenyl group, and a thioether linkage. The prevalence of these fragments in known bioactive molecules suggests potential interactions with specific enzyme targets. This guide explores the hypothetical inhibitory activity of "this compound" against two major enzyme classes—tyrosinase and cyclooxygenase-2 (COX-2)—by comparing it with well-characterized inhibitors that share its structural features.
Comparative Analysis of Inhibitory Potency
Based on the structural components of "this compound," a comparison with known inhibitors of tyrosinase and COX-2 is presented below.
Table 1: Comparison with Known Tyrosinase Inhibitors
| Compound | Scaffold | IC50 (µM) | Reference |
| Kojic Acid (Positive Control) | γ-Pyrone | 16.7[1] | [1] |
| 2,4-dihydroxybenzoic acid derivative | Benzoic Acid | 23.8[1] | [1] |
| N-benzyl-4-chlorobenzamide | Benzoic Acid Derivative | 1.09[2] | [2] |
| This compound | Benzoic Acid | Hypothetical | - |
Table 2: Comparison with Known COX-2 Inhibitors
| Compound | Key Structural Feature | IC50 (µM) | Reference |
| Celecoxib (Positive Control) | Sulfonamide | 0.45[3] | [3] |
| Diethyl 3-(3-methoxybenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | Methoxyphenyl | 8.49[4] | [4] |
| Diarylpyrazole Derivative (PYZ16) | Diarylpyrazole | 0.52[5] | [5] |
| This compound | Methoxyphenyl | Hypothetical | - |
Detailed Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.
Mushroom Tyrosinase Inhibition Assay
This assay is widely used to screen for inhibitors of tyrosinase, a key enzyme in melanin synthesis.
Materials:
-
Mushroom tyrosinase (Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations. For the control, 20 µL of DMSO is used.
-
Add 40 µL of 30 U/mL mushroom tyrosinase and 100 µL of 0.1 M phosphate buffer (pH 6.8) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of 10 mM L-DOPA to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader to determine the formation of dopachrome.[6]
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [1 - (Sample Absorbance / Control Absorbance)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)
This high-throughput screening assay measures the inhibition of COX-2 by detecting the intermediate product, Prostaglandin G2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Test compound (dissolved in DMSO)
-
Celecoxib (positive control)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
In a 96-well plate, add 10 µL of the diluted test inhibitor or DMSO (for the enzyme control). Add 10 µL of Celecoxib for the inhibitor control.
-
Add 10 µL of human recombinant COX-2 to all wells except the blank.
-
Add 80 µL of the reaction mix to each well.
-
Initiate the reaction by adding 10 µL of a diluted solution of Arachidonic Acid in NaOH to each well.
-
Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.[3][7]
-
The rate of the reaction is calculated from the linear portion of the fluorescence curve.
-
The percentage of COX-2 inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Visualizing Potential Mechanisms of Action
To illustrate the potential biological pathways that "this compound" might influence, the following diagrams depict the tyrosinase and COX-2 signaling pathways.
References
- 1. Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives [mdpi.com]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosinase inhibition assay [bio-protocol.org]
- 7. abcam.com [abcam.com]
Reproducibility in Focus: A Comparative Analysis of the Synthesis and Biological Efficacy of 4-(4-methoxyphenyl)sulfanylbenzoic Acid and Analogs
For Immediate Release:
This guide provides a comparative analysis of the synthesis and biological activity of "4-(4-methoxyphenyl)sulfanylbenzoic acid," a diaryl sulfide compound of interest in medicinal chemistry. To offer a comprehensive evaluation for researchers, scientists, and drug development professionals, we present a reproducible, albeit representative, synthetic protocol for the target compound alongside a direct comparison with two structurally related diaryl sulfides with established anticancer activity. The data presented herein is collated from published research to ensure objectivity and facilitate further investigation.
Synthesis and Characterization: A Comparative Overview
| Compound Name | Structure | Synthetic Method | Yield (%) | Purity | Reference |
| This compound | This compound | Representative Ullmann Condensation | Hypothetical: ~75% | Hypothetical: >95% (after purification) | N/A |
| Compound 1 | 2-(Phenylthio)pyrimidine | Reaction of 2-mercaptopyrimidine with N-chlorosuccinimide and subsequent reaction with phenylzinc bromide | 86% | Not explicitly stated, but characterized by 1H and 13C NMR | [1][2] |
| Compound 2 | 2-Phenyl-5-(phenylthio)-1,3,4-oxadiazole | Reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with N-chlorosuccinimide and subsequent reaction with phenylzinc bromide | 70% | Not explicitly stated, but characterized by 1H and 13C NMR | [1][2] |
Experimental Protocols
Representative Synthesis of this compound (Ullmann Condensation)
Materials:
-
4-Iodobenzoic acid
-
4-Methoxythiophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction flask are added 4-iodobenzoic acid (1.0 eq), 4-methoxythiophenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
Anhydrous DMF is added, and the reaction mixture is heated to 120-140 °C with stirring for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous solution is acidified with 1M HCl to precipitate the product.
-
The crude product is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Synthesis of Comparator Compounds
The synthesis of Compound 1 and Compound 2 was performed as described by Yonova et al.[1][2] via a one-pot procedure involving the in-situ formation of a sulfenyl chloride from the corresponding thiol using N-chlorosuccinimide (NCS), followed by reaction with the appropriate arylzinc bromide.
Biological Activity: Anticancer Evaluation
The diaryl sulfide scaffold is present in a number of compounds with demonstrated anticancer properties. The target compound and its comparators are evaluated for their cytotoxic effects against the human breast cancer cell line, MCF-7. The data for the comparator compounds is taken from the study by Yonova et al., where cell proliferation was assessed after treatment.[1][2]
| Compound Name | Biological Assay | Cell Line | Activity (EC₅₀ or % inhibition) | Reference |
| This compound | MCF-7 Cell Proliferation Assay | MCF-7 | Data not available | N/A |
| Compound 1 | MCF-7 Cell Proliferation Assay | MCF-7 | Inactive at 10 µM | [1][2] |
| Compound 2 | MCF-7 Cell Proliferation Assay | MCF-7 | EC₅₀ = 7.9 µM | [1][2] |
Experimental Protocol: MCF-7 Cell Proliferation Assay
The following protocol is a summary of the method described by Yonova et al.[1][2]
Cell Culture:
-
MCF-7 human breast cancer cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
The stock solutions are serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
The culture medium is removed from the wells and replaced with medium containing the test compounds or vehicle control (DMSO).
-
The cells are incubated for 48-72 hours.
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell proliferation assay kit.
-
The absorbance is measured using a microplate reader.
-
The percentage of cell proliferation is calculated relative to the vehicle-treated control cells.
-
For active compounds, the EC₅₀ value (the concentration that inhibits cell proliferation by 50%) is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing the Process
To further clarify the experimental and logical frameworks, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 4-(4-methoxyphenyl)sulfanylbenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 4-(4-methoxyphenyl)sulfanylbenzoic acid, ensuring compliance with general safety standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. Handle the solid chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust.
Disposal Procedure for this compound
Solid Waste Disposal:
As a solid organic acid, this compound should not be disposed of in regular trash or flushed down the drain.[1][2] Improper disposal can lead to environmental contamination.
-
Collection: Carefully sweep up the solid this compound, avoiding dust formation.[3][4]
-
Containment: Place the collected solid waste into a clearly labeled, sealable, and chemically compatible container.[3][5] Glass containers are often suitable for organic acids.[2] The container should be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents.[3][4] It is best practice to store it in a designated satellite accumulation area for hazardous waste.[1]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[6] Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so.
Contaminated Materials Disposal:
Any materials, such as gloves, wipes, or weighing paper, that have come into contact with this compound should also be treated as hazardous waste.
-
Collection: Place all contaminated disposable materials into a separate, clearly labeled, sealable bag or container.
-
Labeling: Label the container "Hazardous Waste - Contaminated Debris" and list the chemical contaminant.
-
Disposal: Dispose of this container along with the solid chemical waste through your institution's approved hazardous waste stream.[5]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not located, data for structurally similar compounds is summarized below for reference.
| Property | 4-Methoxybenzoic acid | 4-Methoxyphenylacetic acid |
| Physical State | Powder Solid | Solid |
| pH | 3-4 (saturated solution) | Not available |
| Melting Point | 181 - 186 °C | Not available |
| Boiling Point | 275 °C | Not available |
| Flash Point | 185 °C | Not available |
| Autoignition Temp. | 250 °C | Not available |
Source: Safety Data Sheets for 4-Methoxybenzoic acid and 4-Methoxyphenylacetic acid.[3][4]
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal protocols and the relevant Safety Data Sheets for all chemicals used. Local, state, and federal regulations for hazardous waste disposal must be followed.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 4-(4-methoxyphenyl)sulfanylbenzoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 4-(4-methoxyphenyl)sulfanylbenzoic Acid (CAS No. 110046-23-6) was publicly available at the time of this writing. The following guidance is a conservative amalgamation of safety data from structurally similar compounds, including benzoic acid, 4-methoxybenzoic acid, and other substituted benzoic acid derivatives. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound should be treated as a substance that may cause skin, eye, and respiratory irritation.[1][2][3][4] All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][4][5]
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[2][5] | To prevent eye contact which may cause serious irritation.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or apron.[1][2][3][5] | To avoid skin contact which may lead to irritation.[1][3][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if dust is generated and engineering controls are insufficient.[5] | To prevent inhalation of dust or vapors that could cause respiratory tract irritation.[1][3] |
First-Aid Measures
Immediate action is crucial in case of accidental exposure.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][6] |
| Skin Contact | Remove contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, seek medical attention.[3][4][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[6][8] |
Handling and Storage
Proper handling and storage are vital to maintain the chemical's integrity and prevent accidents.
-
Handling: Avoid creating dust.[2][4][5] Use in a well-ventilated area or a chemical fume hood.[1][4][5] Wash hands thoroughly after handling.[4][8] Avoid contact with skin, eyes, and clothing.[2][5][8]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3][7][8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2][9]
Accidental Release and Disposal Plan
In the event of a spill, prompt and appropriate action is necessary.
-
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Section 1.
-
For solid spills, carefully sweep or scoop up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[2][5]
-
After the material has been collected, clean the spill area with a suitable solvent or detergent and water.
-
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[7] It may be necessary to dispose of this compound as hazardous waste.[8][9] Contact a licensed professional waste disposal service.
Physicochemical and Safety Data (Based on Analogs)
The following table summarizes key quantitative data from structurally similar compounds to provide an estimate of the expected properties of this compound.
| Property | 4-Methoxybenzoic acid | Benzoic Acid |
| Physical State | Powder Solid[2] | Solid |
| Appearance | Light cream[2] | White Crystalline |
| Molecular Formula | C8H8O3[2] | C7H6O2 |
| Molecular Weight | 152.15 g/mol [2] | 122.12 g/mol |
| Melting Point | 181 - 186 °C[2] | 122 °C |
| Boiling Point | 275 °C @ 760 mmHg[2] | 249 °C |
| Flash Point | 185 °C[2] | 121 °C |
| Autoignition Temperature | 250 °C[2] | 570 °C |
Safe Handling Workflow
The following diagram illustrates the standard operational workflow for handling this compound, from preparation to disposal.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 2. fishersci.com [fishersci.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. alpharesources.com [alpharesources.com]
- 8. ehs.com [ehs.com]
- 9. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
